molecular formula C12H24BrF6N3P2 B058054 PyBroP CAS No. 132705-51-2

PyBroP

カタログ番号: B058054
CAS番号: 132705-51-2
分子量: 466.18 g/mol
InChIキー: CYKRMWNZYOIJCH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) is a highly efficient coupling reagent widely used in solid-phase and solution-phase peptide synthesis. Its primary function is to facilitate the formation of amide bonds between protected amino acids, even with sterically hindered or N-alkylated amino acids that are typically challenging to couple. The mechanism involves this compound activating the carboxylic acid group to form an reactive phosphonium species, which is then displaced by the amine nucleophile to generate the desired amide linkage. This reagent is particularly valued for its rapid reaction kinetics, high yields, and minimal racemization, making it a superior alternative to older-generation reagents like BOP or HBTU. Beyond peptide chemistry, this compound is also effectively employed in the synthesis of esters, thioesters, and phosphoramidites for nucleotide chemistry. Its robustness and reliability make it an indispensable tool for researchers in medicinal chemistry, chemical biology, and drug discovery for constructing complex peptides and other biomimetic molecules.

特性

IUPAC Name

bromo(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24BrN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKRMWNZYOIJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Br.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24BrF6N3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369781
Record name PyBroP
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132705-51-2
Record name PyBroP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromo-tris-pyrrolidino-phosphonium hexafluorophosphat
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Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of PyBroP in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide product. This is particularly true when synthesizing "difficult" sequences, which may include sterically hindered amino acids, N-methylated residues, or sequences prone to aggregation. Among the arsenal (B13267) of available coupling reagents, Bromo-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBroP) has emerged as a powerful tool, renowned for its high reactivity and efficacy in overcoming these challenging couplings. This technical guide provides a comprehensive overview of the mechanism of action of this compound, a comparison of its performance with other common coupling reagents, detailed experimental protocols, and a discussion of potential side reactions.

Core Mechanism of Action

This compound is a phosphonium (B103445) salt-based coupling reagent that facilitates the formation of an amide bond between a carboxylic acid and an amine. Its mechanism of action is distinct from that of carbodiimides and many other phosphonium and uronium/aminium reagents, such as PyBOP, HBTU, and HATU, which typically proceed through an activated ester intermediate (e.g., HOBt or HOAt esters).

The key to this compound's high reactivity lies in its direct activation of the carboxylic acid to form a highly reactive acylphosphonium species. The proposed mechanism is as follows:

  • Formation of the Acylphosphonium Cation: The carboxylate anion, generated by the action of a tertiary base (typically N,N-diisopropylethylamine, DIPEA), attacks the phosphorus atom of this compound. This results in the displacement of a bromide ion and the formation of a highly electrophilic acyloxyphosphonium cation.

  • Nucleophilic Attack by the Amine: The free amine of the N-terminally deprotected amino acid or peptide chain then acts as a nucleophile, attacking the carbonyl carbon of the activated acylphosphonium intermediate.

  • Peptide Bond Formation and Byproduct Generation: This nucleophilic attack leads to the formation of the desired peptide bond and the release of tris(pyrrolidino)phosphine oxide as a byproduct.

This direct activation pathway, bypassing the formation of a less reactive activated ester, is what endows this compound with its superior efficacy in coupling sterically hindered and N-methylated amino acids.[1][2]

PyBroP_Mechanism This compound Mechanism of Action Carboxylic_Acid R-COOH Carboxylic Acid Carboxylate R-COO⁻ Carboxylate Carboxylic_Acid->Carboxylate Deprotonation Acylphosphonium R-CO-O-P⁺(Pyr)₃ Acyloxyphosphonium Cation Carboxylate->Acylphosphonium + this compound This compound This compound (Br-P⁺(Pyr)₃ PF₆⁻) Peptide_Bond R-CO-NH-R' Peptide Bond Acylphosphonium->Peptide_Bond Bromide Br⁻ Acylphosphonium->Bromide Displacement Amine H₂N-R' Amine Amine->Peptide_Bond Nucleophilic Attack Byproduct O=P(Pyr)₃ Tris(pyrrolidino)phosphine Oxide Peptide_Bond->Byproduct + Byproduct Base Base (DIPEA)

Diagram 1: this compound activation pathway.

Performance and Applications

This compound consistently demonstrates superior performance in challenging peptide synthesis scenarios where other reagents may falter.

Coupling of Sterically Hindered Amino Acids

The direct formation of the highly reactive acylphosphonium intermediate makes this compound particularly effective for coupling sterically demanding amino acids such as α,α-disubstituted amino acids (e.g., Aib, α-aminoisobutyric acid). Conventional reagents that form bulkier activated esters can struggle to overcome the steric hindrance, leading to incomplete coupling and low yields.

Synthesis of N-Methylated Peptides

N-methylated amino acids are notoriously difficult to couple due to the increased steric bulk and reduced nucleophilicity of the secondary amine. This compound has been shown to be highly efficient in these cases, providing significantly higher yields compared to reagents like PyBOP.[2]

Quantitative Data and Comparative Analysis

While comprehensive head-to-head comparisons across a wide range of "difficult" sequences are not always available in a single study, the existing literature provides valuable quantitative insights into the performance of this compound relative to other common coupling reagents.

Coupling ReagentCoupling ScenarioYield (%)Racemization (%)Reference
This compound Boc-Phe-(NMe)Aib-Phe-OBzlSignificant YieldNot Reported[3]
HBTU Boc-Phe-(NMe)Aib-Phe-OBzlSignificant YieldNot Reported[3]
Pivaloyl Mixed Anhydride Boc-Phe-(NMe)Aib-Phe-OBzl< 10Not Reported[3]
PyBOP Z-Val-MeVal-OMe11Not Reported[4]
This compound Z-Val-MeVal-OMe70Not Reported[4]
PyBOP H-Ala-AzAla-Phe-NH2Incomplete (Yield ~0.65)Not Reported[5]
HATU H-Ala-AzAla-Phe-NH2Nearly CompleteNot Reported[5]
PyBOP Fmoc-Phe couplingNot Reported4.3[3]
HATU Fmoc-Phe couplingNot Reported0.8[3]

Note: The data presented is compiled from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for coupling an Fmoc-protected amino acid to a resin-bound peptide using this compound.

Materials:

  • Fmoc-protected amino acid

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

  • Resin with N-terminally deprotected peptide

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) and this compound (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the pre-activated solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: After the coupling reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Protocol for Coupling N-Methylated Amino Acids

When coupling N-methylated amino acids, extended coupling times and sometimes double coupling are necessary.

Procedure:

  • Follow the general SPPS protocol (5.1).

  • For the coupling step, use a 2-fold excess of the Fmoc-N-methyl amino acid and this compound, and a 4-fold excess of DIPEA.

  • Allow the coupling reaction to proceed for at least 4 hours.

  • After the initial coupling, wash the resin with DMF and perform a second coupling with fresh reagents for another 4 hours to ensure maximum incorporation.

SPPS_Workflow General SPPS Workflow Start Start with Resin Deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Washing1 Wash Resin Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, this compound, DIPEA) Washing1->Coupling Washing2 Wash Resin Coupling->Washing2 Repeat Repeat for next Amino Acid? Washing2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin and Side-chain Deprotection Repeat->Cleavage No Purification Purification and Analysis Cleavage->Purification End Final Peptide Purification->End

Diagram 2: General SPPS experimental workflow.

Potential Side Reactions and Mitigation Strategies

While this compound is a highly effective coupling reagent, it is essential to be aware of potential side reactions to optimize peptide synthesis outcomes.

Racemization

The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. This is more likely to occur with prolonged activation times. Due to its high reactivity, this compound generally leads to rapid coupling, which can minimize the time the activated amino acid exists in a state susceptible to racemization. However, for particularly sensitive amino acids or during segment condensation, the risk of racemization should be considered.

Mitigation Strategies:

  • Minimize pre-activation time: Add the amine component as quickly as possible after activation.

  • Use a weaker base: In some cases, a less hindered or weaker base than DIPEA may reduce the rate of oxazolone (B7731731) formation.

  • Lower the temperature: Performing the coupling at a reduced temperature can decrease the rate of racemization.

Pyrrolidide Formation

A known side reaction associated with phosphonium reagents containing pyrrolidino moieties, including this compound, is the formation of a pyrrolidide adduct with the activated carboxylic acid. This occurs when small amounts of pyrrolidine (B122466) are present as an impurity in the reagent.

Mitigation Strategy:

  • Use high-purity this compound: Sourcing the reagent from a reputable supplier that guarantees low levels of pyrrolidine contamination is crucial.

Side_Reactions Logical Relationships of Side Reactions Activated_AA Activated Amino Acid (Acyloxyphosphonium) Desired_Coupling Desired Peptide Bond Formation Activated_AA->Desired_Coupling Racemization Racemization (Oxazolone Formation) Activated_AA->Racemization Pyrrolidide Pyrrolidide Formation Activated_AA->Pyrrolidide Prolonged_Activation Prolonged Activation Time Prolonged_Activation->Racemization leads to Pyrrolidine_Impurity Pyrrolidine Impurity in this compound Pyrrolidine_Impurity->Pyrrolidide reacts with Amine_Component Amine Component

Diagram 3: Factors leading to potential side reactions.

Conclusion

This compound stands out as a highly effective and versatile coupling reagent in peptide synthesis, particularly for overcoming the challenges associated with sterically hindered and N-methylated amino acids. Its unique mechanism of action, proceeding through a highly reactive acylphosphonium intermediate, provides a distinct advantage over many other commonly used reagents. By understanding its mechanism, being aware of potential side reactions, and employing optimized protocols, researchers, scientists, and drug development professionals can leverage the power of this compound to successfully synthesize complex and "difficult" peptide sequences with high efficiency and purity.

References

PyBroP (Bromotripyrrolidinophosphonium Hexafluorophosphate): A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, commonly known as PyBroP, is a highly efficient phosphonium salt-based coupling reagent used extensively in organic synthesis. It is particularly valued for its ability to facilitate the formation of amide bonds, a critical step in peptide synthesis and the creation of numerous pharmaceuticals and complex organic molecules.[1][2] this compound was developed as a safer alternative to the BOP reagent, as it avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3]

This reagent has demonstrated exceptional efficacy in coupling sterically hindered and N-methylated amino acids, which are notoriously challenging for standard coupling agents.[4][5][6][7] Its stability, solubility in common organic solvents, and ability to promote rapid reactions with minimal racemization make it an invaluable tool in modern synthetic chemistry.[4][8] This guide provides an in-depth overview of this compound's chemical structure, properties, mechanism of action, applications, and detailed experimental protocols.

Chemical Structure and Properties

This compound is a stable, white to off-white crystalline powder.[3][4] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name bromo(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate[5][9]
Synonyms Bromotripyrrolidinophosphonium hexafluorophosphate[3][8][10]
CAS Number 132705-51-2[3][8][9][10]
Molecular Formula C₁₂H₂₄BrF₆N₃P₂[3][8][9][10]
Molecular Weight 466.18 g/mol [3][8][9][10]
Appearance White to off-white crystalline powder[3][4]
Melting Point >100 °C[4][11]
Solubility Soluble in DMF (0.4 g/mL), DCM, and other common peptide coupling solvents. Moderately soluble in water.[4][8]
Storage Store in a cool (2-8°C), dry place. Moisture sensitive.[3][4][5][11]

Mechanism of Action in Amide Bond Formation

The primary function of this compound is to activate a carboxylic acid for nucleophilic attack by an amine, leading to the formation of an amide bond. The reaction proceeds through a multi-step mechanism, which is crucial for its high efficiency, especially with challenging substrates.

The generally accepted mechanism is as follows:

  • Deprotonation of the Carboxylic Acid : A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), abstracts the acidic proton from the carboxylic acid to form a more nucleophilic carboxylate anion.

  • Formation of the Acyloxyphosphonium Intermediate : The carboxylate anion attacks the electrophilic phosphorus atom of this compound. This results in the displacement of the bromide ion and the formation of a highly reactive acyloxyphosphonium salt intermediate.

  • Nucleophilic Attack by the Amine (Aminolysis) : The amine nucleophile attacks the activated carbonyl carbon of the acyloxyphosphonium intermediate.

  • Formation of the Amide Bond : The resulting tetrahedral intermediate collapses, forming the stable amide bond and releasing tris(pyrrolidino)phosphine oxide as a byproduct.[4]

Unlike its predecessor BOP, this compound does not generate the highly toxic and carcinogenic byproduct HMPA.[3]

PyBroP_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate Anion (R-COO⁻) RCOOH->RCOO + Base Base Base (DIPEA) Intermediate Acyloxyphosphonium Intermediate RCOO->Intermediate + this compound This compound This compound Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral + Amine Amine Amine (R'-NH₂) Amide Amide (R-CO-NHR') Tetrahedral->Amide Collapse Byproduct Tris(pyrrolidino)phosphine oxide Tetrahedral->Byproduct

This compound Mechanism of Amide Bond Formation

Applications in Synthesis

Peptide Synthesis

This compound is a premier coupling reagent for both solution-phase and solid-phase peptide synthesis (SPPS).[6] Its main advantage lies in its ability to efficiently couple amino acids that are sterically hindered, such as α,α-disubstituted amino acids (e.g., Aib), and N-methylated amino acids.[7][8] These types of couplings are often slow and low-yielding with other reagents. This compound provides excellent yields and minimal epimerization, preserving the stereochemical integrity of the product.[4][8]

Broader Synthetic Applications

Beyond peptide synthesis, this compound's utility extends to the synthesis of a wide range of organic compounds containing amide functionalities, including pharmaceuticals, agrochemicals, and novel materials.[1][2] Furthermore, it can be used to activate the C-OH bonds of heterocycles, generating phosphonium salts that can participate in cross-coupling reactions, such as the Sonogashira coupling.[1] This expands its utility for functionalizing complex heterocyclic frameworks.[1]

Experimental Protocols

The following are detailed methodologies for common applications of this compound in chemical synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Amino Acids

This protocol details a standard procedure for coupling an N-methylated amino acid onto a resin-bound peptide.

Materials:

  • N-terminally deprotected peptide-resin

  • Fmoc-N-methyl-amino acid (2.0 eq. based on resin substitution)

  • This compound (2.0 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

  • Standard filtration and washing apparatus for SPPS

Procedure:

  • Resin Preparation : Start with the N-terminally deprotected peptide-resin. Swell the resin in the chosen solvent (e.g., DCM, 10 mL/g of resin).[3]

  • Activation Solution : In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (2.0 eq.) and this compound (2.0 eq.) in DCM or DMF.[3]

  • Coupling Reaction : Add the activation solution to the swollen resin. Cool the reaction vessel to 0 °C in an ice bath.[3]

  • Base Addition : Add DIPEA (6.0 eq.) to the reaction mixture.[3]

  • Reaction Incubation : Mix the suspension for 1 minute at 0 °C, then allow it to warm to room temperature and continue mixing for 1-2 hours.[3]

  • Monitoring : Monitor the reaction for completion using a suitable test (e.g., bromophenol blue test for secondary amines, as the Kaiser test is not reliable for N-methylated amines).

  • Washing : Once the reaction is complete, filter the resin and wash it thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove excess reagents and byproducts.[3]

  • Next Cycle : The resin is now ready for the next deprotection and coupling cycle.

SPPS_Workflow Start Start: N-deprotected Peptide-Resin Swell Swell Resin in DCM/DMF Start->Swell Combine Combine Resin and Activation Mix Swell->Combine Prepare Prepare Activation Mix: Fmoc-AA + this compound in DCM/DMF Prepare->Combine Cool Cool to 0°C Combine->Cool AddBase Add DIPEA Cool->AddBase React React for 1-2h at Room Temp AddBase->React Monitor Monitor Reaction (e.g., Bromophenol Blue Test) React->Monitor Wash Filter and Wash Resin (DCM, DMF, DCM) Monitor->Wash End Ready for Next Cycle or Cleavage Wash->End Solution_Phase_Workflow Start Start: Carboxylic Acid + Amine in Anhydrous DMF AddBase Add DIPEA, Stir 5-10 min Start->AddBase Cool Cool to 0°C AddBase->Cool Addthis compound Add this compound Cool->Addthis compound React Warm to RT, Stir 1-4h Addthis compound->React Monitor Monitor Reaction (TLC or LC-MS) React->Monitor Workup Aqueous Work-up: Dilute, Wash with Acid, Base, and Brine Monitor->Workup Isolate Dry Organic Layer and Concentrate Workup->Isolate Purify Purify by Column Chromatography Isolate->Purify End Final Amide Product Purify->End

References

The Efficacy and Utility of PyBOP in Modern Organic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, commonly known as PyBOP, has established itself as a cornerstone coupling reagent in the field of organic chemistry, particularly in the intricate process of peptide synthesis. Its widespread adoption stems from its high efficiency, rapid reaction kinetics, and a favorable safety profile compared to its predecessors. This technical guide provides an in-depth exploration of PyBOP, encompassing its core mechanism, quantitative performance data, detailed experimental protocols, and broader applications beyond peptide chemistry.

Core Principles and Mechanism of Action

PyBOP is a phosphonium (B103445) salt-based coupling reagent that facilitates the formation of amide bonds between a carboxylic acid and an amine.[1] Its mechanism of action involves the activation of the carboxylic acid group, rendering it more susceptible to nucleophilic attack by the amine. This process is significantly more efficient than many other methods and minimizes the risk of racemization, a critical consideration in peptide synthesis.[2][3]

The key steps in PyBOP-mediated coupling are:

  • Carboxylic Acid Activation: In the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.[4]

  • Formation of an Activated Intermediate: The carboxylate anion reacts with PyBOP to form a highly reactive acyloxyphosphonium salt intermediate.[5]

  • In-situ Generation of an Active Ester: This intermediate then reacts with 1-hydroxybenzotriazole (B26582) (HOBt), which is intrinsically part of the PyBOP salt, to generate a more stable and highly reactive HOBt active ester.[4]

  • Nucleophilic Attack and Amide Bond Formation: The amine component then attacks the carbonyl carbon of the HOBt active ester, leading to the formation of the desired amide bond and the release of HOBt.[4]

A significant advantage of PyBOP is that it avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA), which is a major drawback of its predecessor, the BOP reagent.[6] The byproduct of PyBOP, tris(pyrrolidino)phosphine oxide, is considered to be non-carcinogenic.[6]

PyBOP_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate Anion (R-COO⁻) RCOOH->RCOO + Base Base Base (e.g., DIPEA) Acyloxyphosphonium Acyloxyphosphonium Intermediate RCOO->Acyloxyphosphonium + PyBOP PyBOP PyBOP HOBt_ester HOBt Active Ester Acyloxyphosphonium->HOBt_ester - Tris(pyrrolidino)phosphine  oxide Peptide_bond Peptide Bond (R-CO-NH-R') HOBt_ester->Peptide_bond + Amine Amine Amine (R'-NH₂) Byproduct Tris(pyrrolidino)phosphine oxide + HOBt

Figure 1: Reaction mechanism of PyBOP-mediated amide bond formation.

Quantitative Performance Data

The efficacy of a coupling reagent is best assessed through quantitative data on yield, purity, and reaction times. The following tables summarize the performance of PyBOP in various contexts, providing a comparative perspective.

Table 1: Comparison of PyBOP and HATU in the Synthesis of a Difficult Peptide Sequence (Acyl Carrier Protein 65-74)

Performance MetricPyBOPHATUKey Findings
Crude Peptide Purity Lower purity with additional impurities observed. Performance was particularly poor at shorter coupling times for this difficult sequence.High purity, comparable to other highly efficient reagents like HCTU.In the synthesis of the difficult ACP(65-74) fragment, HATU consistently outperforms PyBOP in terms of the purity of the crude product.
Coupling Efficiency Generally effective for standard peptide synthesis. However, it may be less efficient for sterically hindered amino acids or difficult sequences, especially with shorter reaction times.Highly efficient, even for challenging couplings, including N-methylated amino acids.HATU demonstrates superior coupling efficiency, particularly for synthetically challenging peptides.
Racemization While generally low, the risk of racemization can increase with prolonged coupling times.Reacts faster with less epimerization during coupling compared to many other reagents.HATU's rapid kinetics contribute to a lower risk of racemization.
Side Reactions Less prone to side reactions at the N-terminus of the peptide.Can cause guanidinylation of the N-terminal amine if used in excess, which caps (B75204) the peptide chain and prevents further elongation.PyBOP offers an advantage in preventing N-terminal capping side reactions.

This data is compiled from a comparative study and highlights the importance of reagent selection based on the specific peptide sequence.

Table 2: Yields of Peptide-Oligonucleotide Conjugate Synthesis

Coupling ReagentSolventSupporting MediaReaction Time (h)Yield (%)
PyBOPDMFSepharose164
PyBOPDMFSepharose24
HBTUDMFSepharose160
DMTMMWaterSepharose1615
EDCWaterSepharose1624
DMTMMWaterSolution1650
EDCWaterSolution1695

This table, adapted from a study on peptide-oligonucleotide conjugates, shows that while PyBOP is effective in standard peptide synthesis, other reagents may be more suitable for specific applications like bioconjugation in aqueous environments.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. The following sections provide standardized procedures for using PyBOP in both solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc-based)

This protocol outlines a typical cycle for the addition of a single amino acid to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • PyBOP (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N-terminal deprotected peptide-resin

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF

Procedure:

  • Resin Swelling: Swell the deprotected peptide-resin in anhydrous DMF for at least 30 minutes.[1]

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 15-20 minutes.[1]

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[1]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid and PyBOP in anhydrous DMF.[1]

    • Add DIPEA to the amino acid/PyBOP solution and agitate for 2-5 minutes to pre-activate the carboxylic acid.[5]

    • Immediately add the activated amino acid solution to the swollen resin.[1]

    • Agitate the reaction mixture at room temperature for 30-120 minutes. Reaction times may need to be extended for sterically hindered amino acids.[1]

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF again (2-3 times).[1]

  • Cleavage and Deprotection (Final Step):

    • Once the peptide sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-4 hours.[1]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.[1]

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow start Start with N-terminal deprotected peptide-resin swell 1. Resin Swelling in DMF start->swell deprotect 2. Fmoc-Deprotection (20% Piperidine in DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 activate 3. Amino Acid Activation (Fmoc-AA, PyBOP, DIPEA in DMF) wash1->activate couple 4. Coupling to Resin activate->couple wash2 5. Washing (DMF, DCM, DMF) couple->wash2 next_cycle Repeat for next amino acid wash2->next_cycle next_cycle->deprotect Yes cleave 6. Cleavage from Resin (TFA cocktail) next_cycle->cleave No purify 7. Purification (RP-HPLC) cleave->purify end Final Peptide purify->end

Figure 2: General workflow for a single cycle of Fmoc-SPPS using PyBOP.

Solution-Phase Peptide Synthesis Protocol

This protocol describes the coupling of two amino acid derivatives in solution.

Materials:

  • N-protected amino acid (1 equivalent)

  • C-protected amino acid or peptide (1.1 equivalents)

  • PyBOP (1.1 equivalents)

  • DIPEA (2.2 equivalents)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolution: Dissolve the N-protected amino acid and the C-protected amino acid (or peptide) in anhydrous DMF or DCM.

  • Activation: Add PyBOP to the solution and stir for approximately 5 minutes at room temperature.[6]

  • Coupling: Add DIPEA to the reaction mixture and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by column chromatography on silica (B1680970) gel.

Broader Applications in Organic Synthesis

While PyBOP is renowned for its role in peptide chemistry, its utility extends to other areas of organic synthesis where efficient amide bond formation is required.

  • Synthesis of Small Molecule Drugs: Many pharmaceuticals contain amide functionalities, and PyBOP can be a valuable tool in their synthesis, offering mild reaction conditions and high yields.

  • Preparation of Nitriles: PyBOP has been shown to be an effective reagent for the dehydration of primary amides to form nitriles, a valuable transformation in organic synthesis.[8][9]

  • Macrolactamization: The formation of large cyclic structures containing an amide bond (macrolactams) is a key step in the synthesis of many natural products. PyBOP can be employed for intramolecular cyclization reactions to form these complex architectures.[6]

Conclusion

PyBOP stands as a powerful and versatile coupling reagent in the modern organic chemist's toolkit. Its high efficiency, rapid reaction kinetics, and improved safety profile have made it a preferred choice for the synthesis of peptides and other amide-containing molecules. By understanding its mechanism of action and utilizing optimized experimental protocols, researchers, scientists, and drug development professionals can effectively leverage PyBOP to advance their synthetic endeavors and contribute to the development of new therapeutics and materials.

References

PyBroP vs. Other Phosphonium Salt Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of complex organic molecules, the choice of coupling reagent is a critical determinant of reaction efficiency, product purity, and the preservation of stereochemical integrity. Among the arsenal (B13267) of available reagents, phosphonium (B103445) salts have established themselves as a powerful class of activators for carboxylic acids in amide bond formation. This technical guide provides a detailed comparative analysis of Bromotri(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBroP) against other widely used phosphonium and uronium salt reagents, including BOP, PyBOP, HBTU, and HATU.

Introduction to Phosphonium Salt Coupling Reagents

Phosphonium salt-based coupling reagents are renowned for their high reactivity and efficacy in promoting amide bond formation, even in challenging cases involving sterically hindered amino acids or aggregation-prone sequences.[1] Their general mechanism involves the activation of a carboxylic acid to form a highly reactive acyloxyphosphonium intermediate, which is then susceptible to nucleophilic attack by an amine.[2] This class of reagents offers significant advantages over older methods, such as carbodiimides, by often providing faster reaction times and reduced levels of racemization.[3]

The evolution of phosphonium reagents has been driven by the need for improved safety and efficiency. The first-generation reagent, BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), while effective, releases the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[4] This led to the development of safer alternatives like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which generates a non-carcinogenic phosphine (B1218219) oxide byproduct.[5] this compound represents a further advancement, demonstrating exceptional utility in specific, challenging coupling scenarios.[6]

Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is contingent upon the specific requirements of the synthetic challenge at hand. Factors such as the steric hindrance of the amino acids, the potential for racemization, and the desired reaction kinetics all play a crucial role.

Data Presentation: Performance Comparison

The following tables summarize the available quantitative and qualitative data comparing this compound with other common phosphonium and uronium salt reagents.

Table 1: General Performance Characteristics of Common Coupling Reagents

ReagentRelative ReactivityCommon Applications for Difficult CouplingsKey AdvantagesPotential Disadvantages
This compound HighN-methylated amino acids, sterically hindered amino acids.[7]Highly effective for particularly challenging N-methyl couplings.[6]Can be overly reactive for standard couplings, potentially leading to side reactions; formation of oxazolones during prolonged couplings can increase racemization.[8]
BOP HighGeneral peptide synthesis.Effective coupling, minimal dehydration of Asn and Gln.Forms carcinogenic HMPA byproduct.[4]
PyBOP StandardGeneral peptide synthesis, difficult sequences.[9]Good performance for non-hindered couplings, avoids carcinogenic byproduct of BOP.[5]Can be inefficient for sterically hindered and N-methylated amino acids.[7]
HBTU HighDifficult sequences.Good reactivity, cost-effective.Can be less effective than HATU for the most challenging couplings.
HATU Very HighSterically hindered amino acids, N-methylated amino acids, fragment condensation.[7]High coupling efficiency, fast reaction rates, reduced racemization.[7]Higher cost, potential for guanidinylation side reactions if not used correctly.[1]

Table 2: Performance in Specific Coupling Scenarios

ScenarioThis compoundPyBOPHBTUHATU
Coupling of N-methylated Amino Acids Excellent yields, low epimerization.[6]Less efficient.[6]Less effective.[10]Effective.[10]
Coupling of Sterically Hindered Amino Acids (e.g., Aib) Significant yields.[11]Less efficient.Significant yields.[11]Highly effective.[7]
Aza-peptide Synthesis (Yield) 0.5[12]0.5[12]0.8[12]Nearly complete conversion.[12]
Racemization Potential Low with short reaction times; can increase with prolonged coupling due to oxazolone (B7731731) formation.[8]Generally low, but can occur with sensitive amino acids.[5]Low when used with additives like HOBt.Generally very low due to rapid kinetics.[7]

Reaction Mechanisms and Signaling Pathways

The efficacy of these coupling reagents is rooted in their distinct mechanisms of carboxylic acid activation.

This compound Activation Pathway

The mechanism for this compound-mediated coupling is believed to proceed through the formation of a highly reactive acyloxyphosphonium salt.[6] This intermediate is then attacked by the amine to form the desired amide bond. In the absence of an external nucleophile like HOBt, the acyloxyphosphonium intermediate can also lead to the formation of a symmetrical anhydride (B1165640) or an oxazolone, which are also reactive acylating species.[6]

PyBroP_Mechanism Carboxylic_Acid R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) Carboxylic_Acid->Carboxylate -H⁺ This compound This compound Acyloxyphosphonium [R-CO-O-P(Pyr)₃]⁺ Br⁻ (Acyloxyphosphonium Intermediate) Base Base (e.g., DIPEA) Carboxylate->Acyloxyphosphonium + this compound Amide R-CO-NH-R' (Amide) Acyloxyphosphonium->Amide + R'-NH₂ Byproduct O=P(Pyr)₃ (Tris(pyrrolidino)phosphine oxide) Symmetrical_Anhydride (R-CO)₂O (Symmetrical Anhydride) Acyloxyphosphonium->Symmetrical_Anhydride + R-COO⁻ Oxazolone Oxazolone Acyloxyphosphonium->Oxazolone Amine R'-NH₂ (Amine) Symmetrical_Anhydride->Amide + R'-NH₂ Oxazolone->Amide + R'-NH₂

Caption: Proposed reaction mechanism for this compound-mediated amide bond formation.

Comparative Activation Pathways

In contrast, reagents like PyBOP and HBTU typically form an active ester with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). HATU, which contains a 7-azabenzotriazole (HOAt) moiety, forms a more reactive OAt active ester, contributing to its superior performance in many cases.

Comparative_Activation cluster_PyBOP PyBOP Pathway cluster_HATU HATU Pathway PyBOP_Carboxylic_Acid R-COOH PyBOP_Acyloxyphosphonium Acyloxyphosphonium Intermediate PyBOP_Carboxylic_Acid->PyBOP_Acyloxyphosphonium + PyBOP PyBOP_Reagent PyBOP PyBOP_OBt_Ester OBt Active Ester PyBOP_Acyloxyphosphonium->PyBOP_OBt_Ester PyBOP_Amide Amide PyBOP_OBt_Ester->PyBOP_Amide + R'-NH₂ PyBOP_Amine R'-NH₂ HATU_Carboxylic_Acid R-COOH HATU_OAt_Ester OAt Active Ester HATU_Carboxylic_Acid->HATU_OAt_Ester + HATU HATU_Reagent HATU HATU_Amide Amide HATU_OAt_Ester->HATU_Amide + R'-NH₂ HATU_Amine R'-NH₂

Caption: Simplified comparison of activation pathways for PyBOP and HATU.

Experimental Protocols

Detailed and optimized experimental protocols are essential for successful and reproducible peptide synthesis.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound for N-Methylated Amino Acids

This protocol is particularly suited for the challenging coupling of N-methylated amino acids.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dichloromethane (B109758) (DCM) (10 mL/g of resin) for 30 minutes in a reaction vessel.

  • Fmoc-Deprotection: Remove the Fmoc protecting group from the resin-bound amine by treating it with 20% piperidine (B6355638) in dimethylformamide (DMF) (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), isopropanol (B130326) (3x), and DCM (5x).

  • Amino Acid Solution Preparation: In a separate vial, dissolve the Fmoc-N-methyl-amino acid (2 equivalents based on resin substitution) in DCM or DMF.

  • Coupling Reaction:

    • Add the amino acid solution to the deprotected peptide-resin.

    • Add this compound (2 equivalents based on resin substitution) to the reaction vessel.

    • Cool the mixture to 0 °C in an ice bath.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents based on resin substitution).

    • Mix the reaction mixture for 1 minute at 0 °C, and then allow it to warm to room temperature and continue mixing for 1 hour.[8]

  • Monitoring the Reaction: Monitor the completion of the coupling reaction using a suitable test for secondary amines, such as the bromophenol blue test.

  • Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

General Experimental Workflow for Comparative Analysis of Coupling Reagents

To objectively evaluate the performance of different coupling reagents, a standardized experimental workflow is crucial.

Caption: A general experimental workflow for solid-phase peptide synthesis.

Byproducts and Side Reactions

A thorough understanding of potential byproducts is essential for optimizing reaction conditions and purification strategies.

The primary byproduct of this compound-mediated coupling is tris(pyrrolidino)phosphine oxide , which is considered non-carcinogenic and is generally soluble in common organic solvents, facilitating its removal during workup.

Potential side reactions include:

  • Racemization: While phosphonium salts are generally effective at suppressing racemization, prolonged reaction times, especially with this compound, can lead to the formation of oxazolone intermediates, which can increase the risk of epimerization.[8] The choice of base and reaction temperature are also critical factors.

  • Pyrrolidide Formation: Commercial phosphonium salt reagents like this compound can sometimes be contaminated with small amounts of pyrrolidine. This can lead to the formation of unwanted pyrrolidide byproducts, especially in slow coupling reactions.[13]

  • N-carboxyanhydride (NCA) Formation: With Boc-protected amino acids, this compound can sometimes promote the formation of NCAs, which can lead to undesired side reactions.[6]

Conclusion

This compound is a highly effective phosphonium salt coupling reagent with a distinct niche in modern peptide synthesis. Its exceptional performance in the coupling of sterically hindered and, most notably, N-methylated amino acids makes it an invaluable tool for the synthesis of complex and challenging peptides. While reagents like HATU may offer faster kinetics and broader applicability for general difficult couplings, this compound provides a powerful solution for specific synthetic hurdles where other reagents may fall short.

The choice between this compound and other phosphonium or uronium salt reagents should be made on a case-by-case basis, considering the specific amino acid sequence, the potential for side reactions, and cost-effectiveness. For researchers and professionals in drug development, a deep understanding of the reactivity, mechanism, and optimal reaction conditions for each of these reagents is paramount to achieving efficient and successful synthesis of their target molecules.

References

The Strategic Advantage of PyBOP in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of success. Among the arsenal (B13267) of available reagents, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), commonly known as PyBOP, has established itself as a robust and efficient option for solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the benefits of utilizing PyBOP, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in optimizing their peptide synthesis workflows.

Core Advantages of PyBOP

PyBOP, a phosphonium (B103445) salt-based coupling reagent, offers several key advantages that have contributed to its widespread adoption in both academic and industrial laboratories.[1][2]

  • High Coupling Efficiency: PyBOP is known for its rapid and efficient promotion of amide bond formation.[1][3] This leads to higher yields and the successful synthesis of complex or lengthy peptide sequences.

  • Low Racemization: A crucial factor in peptide synthesis is the preservation of stereochemical integrity. PyBOP is recognized for minimizing racemization, the undesirable inversion of stereochemistry at the alpha-carbon of the amino acid, which is particularly important when coupling racemization-prone amino acids like histidine and cysteine.[4][5][6]

  • Safety Profile: PyBOP was developed as a safer alternative to its predecessor, BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate). The use of BOP results in the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[2][7] PyBOP chemistry avoids the generation of this hazardous compound.[2][7]

  • Versatility: It is effective for a wide range of standard and challenging coupling reactions, including the synthesis of sterically hindered and N-methylated amino acids.[8][9]

  • Clean Byproducts: The byproducts generated during PyBOP-mediated coupling are generally non-reactive and easily removed during standard washing procedures in SPPS.[10]

Quantitative Data Presentation

The following tables summarize the performance of PyBOP in solid-phase peptide synthesis, offering a comparative perspective with other common coupling reagents.

Table 1: Comparison of Coupling Reagent Efficiency

Coupling ReagentGeneral EfficiencyNotes
PyBOP HighGenerally efficient for most amino acids.[1]
HBTU/TBTU HighSimilar efficiency to PyBOP for standard couplings.[1]
HATU/HCTU Very HighOften employed for difficult couplings, such as sterically hindered amino acids.[1]
DIC/HOBt GoodA cost-effective option, but can be slower and may lead to more side reactions.[1]

Table 2: Crude Peptide Purity with PyBOP

Peptide SequenceCoupling TimeCrude Purity (%) with PyBOP
Sequence A30 min92
Sequence B60 min88
Sequence C120 min85

Data inferred from comparative studies on fast conventional Fmoc solid-phase peptide synthesis.[7]

Experimental Protocols

A standard protocol for a single coupling cycle using PyBOP in manual Fmoc-SPPS is detailed below.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • PyBOP (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF

  • Resin (e.g., Rink Amide or Wang resin)

Methodology:

  • Resin Swelling: Place the desired amount of resin in a reaction vessel and add DMF. Allow the resin to swell for at least 30 minutes with gentle agitation.[1] Drain the DMF.[1]

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the swollen resin and agitate for 5 minutes.[1] Drain the solution and repeat the piperidine treatment for an additional 15-20 minutes.[1] Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.[1]

  • Amino Acid Activation and Coupling: In a separate vial, dissolve the Fmoc-protected amino acid and PyBOP in DMF.[1] Add DIPEA to this solution and vortex briefly.[1] Immediately add the activated amino acid solution to the deprotected resin.[1] Agitate the reaction mixture at room temperature for 30-120 minutes.[1]

  • Washing: After the coupling is complete, drain the reaction solution.[1] Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times).[1]

  • Kaiser Test (Optional): To check for the presence of unreacted amino groups, a small sample of the resin can be tested.[1] A positive result (blue color) indicates incomplete coupling.

  • Capping (if necessary): If the Kaiser test is positive, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.[1]

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).[1]

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, washed, and dried.[1]

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows involved in PyBOP-mediated solid-phase peptide synthesis.

PyBOP_Mechanism AA_COOH Fmoc-AA-COOH Activated_Ester Activated OBt-Ester (Fmoc-AA-OBt) AA_COOH->Activated_Ester Activation PyBOP PyBOP PyBOP->Activated_Ester Base Base (DIPEA) Base->Activated_Ester Peptide_Bond Fmoc-AA-NH-Peptide-Resin Activated_Ester->Peptide_Bond Nucleophilic Attack Resin_NH2 H2N-Peptide-Resin Resin_NH2->Peptide_Bond Byproducts Byproducts Peptide_Bond->Byproducts

Caption: Mechanism of PyBOP-mediated amide bond formation.

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM, DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, PyBOP, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM, DMF) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Capping Capping (Acetic Anhydride/DIPEA) Kaiser_Test->Capping Positive Repeat Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat Negative Capping->Repeat Repeat->Deprotection Next Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Final Cycle End End: Purified Peptide Cleavage->End

Caption: General workflow of a single Fmoc-SPPS cycle using PyBOP.

References

PyBroP: A Technical Guide to a Powerful Coupling Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) has emerged as a highly efficient and versatile coupling reagent in modern organic synthesis, particularly in the challenging field of peptide chemistry. Developed as a safer alternative to the carcinogenic BOP reagent, this compound excels in situations where other reagents falter, most notably in the coupling of sterically hindered and N-methylated amino acids. Its unique reactivity profile, characterized by rapid reaction kinetics and low racemization, has led to its adoption in a wide range of applications beyond standard peptide synthesis, including the formation of depsipeptides and the synthesis of complex heterocyclic systems through phosphonium (B103445) coupling. This technical guide provides an in-depth overview of this compound, from its discovery and mechanism of action to detailed experimental protocols and comparative performance data, serving as a comprehensive resource for researchers seeking to leverage the power of this exceptional reagent.

Introduction: The Genesis of this compound

The development of peptide coupling reagents has been a continuous quest for efficiency, reliability, and safety. The first generation of phosphonium-based reagents, such as BOP (Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate), proved highly effective but were marred by the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). This critical drawback spurred the development of safer alternatives.

This compound, or Bromotripyrrolidinophosphonium hexafluorophosphate, was introduced as a solution to this problem.[1][2] By replacing the dimethylamino groups of BOP with pyrrolidino moieties, the formation of HMPA is avoided, without compromising the high reactivity of the phosphonium salt.[1] This innovation positioned this compound as a powerful tool for peptide synthesis, especially for challenging sequences.

Mechanism of Action

The efficacy of this compound lies in its ability to rapidly activate carboxylic acids, rendering them susceptible to nucleophilic attack by an amine. The generally accepted mechanism proceeds through the formation of a highly reactive acyloxyphosphonium salt intermediate.[3] This intermediate can then react directly with the amine component to form the desired amide bond.

In the case of peptide synthesis, particularly with sterically hindered or N-methylated amino acids, the reaction pathway is thought to involve the formation of either an oxazolone (B7731731) or a symmetrical anhydride, which are then rapidly aminolyzed.[3] This contrasts with reagents like PyBOP, which form a less reactive benzotriazolyl ester intermediate that is often inefficient in couplings involving hindered amino acids.[3]

PyBroP_Mechanism RCOOH Carboxylic Acid (R-COOH) Acyloxyphosphonium Acyloxyphosphonium Intermediate RCOOH->Acyloxyphosphonium + this compound + Base This compound This compound Base Base (e.g., DIEA) RNH2 Amine (R'-NH2) Anhydride Symmetrical Anhydride / Oxazolone Acyloxyphosphonium->Anhydride Amide Amide (R-CO-NHR') Acyloxyphosphonium->Amide + R'-NH2 (Direct Pathway) Byproduct1 Tripyrrolidinophosphine Oxide Acyloxyphosphonium->Byproduct1 Byproduct2 HBr Acyloxyphosphonium->Byproduct2 Anhydride->Amide + R'-NH2 SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, IPA, DCM) deprotection->wash1 coupling Coupling: Fmoc-AA-OH, this compound, DIEA wash1->coupling wash2 Wash (DMF, DCM, IPA) coupling->wash2 monitoring Monitoring (Kaiser/Chloranil Test) wash2->monitoring elongation Next Coupling Cycle monitoring->elongation Incomplete cleavage Final Cleavage (TFA Cocktail) monitoring->cleavage Complete elongation->deprotection purification Precipitation & HPLC Purification cleavage->purification end End: Pure Peptide purification->end Phosphonium_Coupling Heterocycle Tautomerizable Heterocycle (Het-OH) Phosphonium_Salt O-Phosphonium Intermediate (Het-O-P+Pyr3) Heterocycle->Phosphonium_Salt + this compound + Base PyBroP_PC This compound Base_PC Base Nucleophile Nucleophile (Nu-H) Functionalized_Heterocycle Functionalized Heterocycle (Het-Nu) Phosphonium_Salt->Functionalized_Heterocycle + Nu-H

References

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of PyBroP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate, commonly known as PyBroP, is a highly effective coupling reagent frequently employed in peptide synthesis, particularly for hindered and N-methylated amino acids.[1][2] Its efficacy, however, is matched by a set of significant health and safety hazards that demand rigorous adherence to safety protocols. This in-depth technical guide provides comprehensive safety considerations, detailed experimental procedures, and clear data presentation to ensure the safe and effective use of this compound in the laboratory.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValueReferences
Synonyms This compound, Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate[3][4][5]
CAS Number 132705-51-2[3][6][7]
Molecular Formula C₁₂H₂₄BrF₆N₃P₂[1][4][5]
Molecular Weight 466.18 g/mol [1][4]
Appearance White to off-white crystalline powder[1]
Melting Point >100 °C[2]
Solubility Not determined in water[6][7]
Stability Stable under normal conditions. Moisture and light sensitive.[3][8]

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling to avoid exposure.[3]

Hazard ClassificationCategoryHazard StatementGHS PictogramReferences
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritationCorrosion[2][3][6]
Serious Eye Damage/Eye IrritationCategory 1/2H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritationCorrosion[2][3][6]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritationExclamation Mark[3][9]

Experimental Protocols

Standard Peptide Coupling Procedure using this compound

This protocol is a common procedure for coupling N-methyl amino acids.[10][11]

  • Resin Preparation: Remove the N-protecting group from the resin-bound peptide using standard deprotection protocols.[10][11]

  • Resin Suspension: Suspend the deprotected resin in dichloromethane (B109758) (DCM) at a concentration of 10 mL per gram of resin.[10][11]

  • Amino Acid and this compound Addition: In a separate vessel, dissolve 2 equivalents of the protected amino acid in DCM or dimethylformamide (DMF). Add this solution to the resin suspension. Subsequently, add 2 equivalents of this compound to the mixture.[10][11]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.[10][11]

  • Base Addition: Add 6 equivalents of diisopropylethylamine (DIPEA) to the cold mixture.[10][11]

  • Reaction: Stir the reaction mixture for 1 minute at 0 °C, and then continue stirring for 1 hour at room temperature.[10][11]

  • Washing: Filter the resin and wash it thoroughly with DCM to remove excess reagents and byproducts.[10][11]

Note: Equivalents are calculated based on the initial substitution of the resin.

Waste Disposal

All waste materials containing this compound should be treated as hazardous waste.[3]

  • Solid Waste: Collect unreacted this compound and contaminated consumables (e.g., gloves, weighing paper) in a designated, sealed container.[3][9]

  • Liquid Waste: Collect all liquid waste from the reaction and washing steps in a labeled, sealed container.

  • Disposal: Dispose of all hazardous waste through an approved waste disposal plant, following all local, regional, and national regulations.[3][12]

Safety and Handling

Strict adherence to the following safety measures is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against this compound exposure.[3][13][14]

PPE ItemSpecificationRationaleReferences
Eye Protection Chemical safety goggles or a face shield worn over safety glasses. Must meet ANSI Z.87.1 or EN166 standards.Protects against splashes and dust, preventing severe eye irritation or damage.[3][6][13]
Hand Protection Disposable nitrile or neoprene gloves. Check for leaks before use.Prevents skin contact, which can cause severe burns and irritation.[6][13]
Body Protection A flame-resistant lab coat (e.g., Nomex®) buttoned and fitting properly.Protects skin from splashes and spills.[13]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.Protects against spills and falling objects.[13][14]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is required.Prevents inhalation of dust, which can cause respiratory irritation.[3][12][14]
Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][6]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][8]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe dust.[6][7] Avoid dust formation.[3][15] Handle and open containers with care.[6] Wash hands thoroughly after handling.[3][15]

  • Storage: Store in a cool, dry, and well-ventilated place.[1][6] Keep the container tightly closed.[3][6] Recommended storage temperature is between 2-8°C.[1][2] this compound is hygroscopic and sensitive to light; protect from moisture and light.[6][7][8] Store away from incompatible materials such as strong oxidizing agents.[3][6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid ProcedureReferences
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6][7][15]
Skin Contact Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or burns occur, seek medical advice/attention.[3][6][7][15]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician.[3][6][9]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][6][15]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[15]

  • Specific Hazards: Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and gaseous hydrogen fluoride (B91410) (HF).[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][7]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Evacuate personnel to safe areas.[9][15]

  • Environmental Precautions: Do not let the product enter drains.[15]

  • Containment and Cleaning: Sweep up and shovel into suitable, closed containers for disposal. Avoid creating dust.[3][9][15]

Visualized Workflows and Relationships

To further aid in the comprehension of safety protocols, the following diagrams illustrate key workflows and logical relationships.

experimental_workflow Experimental Workflow for this compound Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Cleanup deprotection 1. Resin Deprotection suspension 2. Resin Suspension in DCM deprotection->suspension addition 3. Add Amino Acid & this compound suspension->addition cooling 4. Cool to 0°C addition->cooling base_addition 5. Add DIPEA cooling->base_addition reaction 6. Stir at 0°C then RT base_addition->reaction washing 7. Filter and Wash Resin reaction->washing waste 8. Collect Hazardous Waste washing->waste

Caption: A step-by-step workflow for a standard peptide coupling reaction using this compound.

safety_precautions Logical Relationships of this compound Safety Precautions cluster_hazards Primary Hazards cluster_controls Control Measures cluster_engineering Engineering Controls cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Storage corrosive Corrosive (Skin/Eyes) eyewash Eyewash/Shower corrosive->eyewash goggles Goggles/Face Shield corrosive->goggles gloves Gloves corrosive->gloves lab_coat Lab Coat corrosive->lab_coat avoid_contact Avoid Contact corrosive->avoid_contact irritant Irritant (Respiratory) fume_hood Fume Hood irritant->fume_hood hygroscopic Hygroscopic store_cool_dry Store Cool & Dry hygroscopic->store_cool_dry protect_light Protect from Light hygroscopic->protect_light

Caption: Interrelationship between this compound's hazards and the necessary safety control measures.

Conclusion

This compound is an invaluable tool in the arsenal (B13267) of peptide chemists. However, its utility must be balanced with a profound respect for its hazardous properties. By implementing the comprehensive safety measures, experimental protocols, and emergency procedures outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment. Continuous vigilance and a commitment to a strong safety culture are paramount when handling this and other hazardous chemical reagents.

References

The Solubility Profile of PyBroP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview of the Solubility Characteristics of the Peptide Coupling Reagent PyBroP (Bromo-tris-pyrrolidino phosphonium (B103445) hexafluorophosphate) in Common Organic Solvents.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. It provides a detailed overview of the solubility of this compound, a widely used phosphonium salt-based coupling reagent in peptide synthesis. Understanding the solubility of this compound is critical for optimizing reaction conditions, ensuring reaction efficiency, and achieving high purity of the final peptide product.

Core Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₂H₂₄BrF₆N₃P₂[1]
Molecular Weight 466.18 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 138–139 °C[3]
Storage Conditions 2-8°C, in a cool and dry place[2]

Qualitative Solubility of this compound

SolventCommon AbbreviationSolubilityReference
DichloromethaneDCM / CH₂Cl₂Soluble[3]
ChloroformCHCl₃Soluble[3]
N,N-DimethylformamideDMFSoluble[3]
Dimethyl SulfoxideDMSOSoluble[3]
N-Methyl-2-pyrrolidoneNMPSoluble[3]
Acetone-Soluble[3]
WaterH₂OModerately Soluble[5]

The hexafluorophosphate (B91526) anion contributes to the stability of the compound and its solubility in polar solvents.[6]

Experimental Protocol for Determining Quantitative Solubility

For researchers requiring precise quantitative solubility data for their specific applications, the following generalized experimental protocol, based on the equilibrium shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, remove the vial from the shaker and let it stand to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification of Solute:

    • Accurately dilute a known volume of the filtered, saturated solution with the same solvent.

    • Analyze the diluted solution using a calibrated HPLC method to determine the concentration of this compound. A pre-established calibration curve with standard solutions of known this compound concentrations is essential for accurate quantification.

  • Data Reporting:

    • Calculate the solubility based on the determined concentration and the dilution factor.

    • Report the solubility in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

Visualization of Experimental and Logical Workflows

To further aid researchers, the following diagrams, created using the DOT language, illustrate key processes involving this compound.

G cluster_prep Solution Preparation cluster_quant Quantification A Add excess this compound to solvent B Equilibrate at constant temperature A->B C Centrifuge to separate solid B->C D Filter the supernatant C->D E Dilute the saturated solution D->E Transfer of saturated solution F Analyze by HPLC E->F G Calculate solubility F->G

Caption: Workflow for determining the quantitative solubility of this compound.

G cluster_activation Activation Step Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (e.g., with Piperidine) Resin->Deprotection Washing1 Wash Resin Deprotection->Washing1 Coupling Coupling to Resin Washing1->Coupling Activation Amino Acid Activation Washing2 Final Wash Coupling->Washing2 AA Fmoc-Amino Acid Activated_AA Activated Amino Acid Intermediate AA->Activated_AA PyBroP_reagent This compound PyBroP_reagent->Activated_AA Base Base (e.g., DIPEA) Base->Activated_AA Activated_AA->Coupling Nucleophilic Attack

Caption: Standard workflow for solid-phase peptide synthesis using this compound.

Conclusion

This compound is a highly effective peptide coupling reagent with favorable solubility in a variety of organic solvents commonly used in synthetic chemistry. This guide provides a summary of its known solubility characteristics and a detailed protocol for researchers to determine quantitative solubility in their specific solvent systems. The visualized workflows offer a clear and concise representation of the experimental processes involving this compound, aiding in the planning and execution of peptide synthesis protocols.

References

Unlocking Peptide Synthesis and Beyond: A Technical Guide to CAS 132705-51-2 (PyBroP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 132705-51-2 identifies Bromotripyrrolidinophosphonium hexafluorophosphate, a highly efficient phosphonium (B103445) salt-based coupling reagent commonly known by its trivial name, PyBroP.[1][2] This powerful reagent has carved a significant niche in the field of organic synthesis, particularly in the demanding realm of peptide chemistry. Its ability to facilitate the formation of amide bonds with high efficiency and minimal side reactions has made it an invaluable tool for researchers and drug development professionals. This technical guide provides an in-depth exploration of this compound's applications, supported by quantitative data, detailed experimental protocols, and visual representations of its reaction mechanism and experimental workflows.

This compound is particularly valued for its efficacy in coupling sterically hindered and N-methylated amino acids, which often pose significant challenges for other coupling reagents.[3][4] It serves as a superior alternative to older reagents like BOP, notably avoiding the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[3][4] Beyond peptide synthesis, this compound finds utility in the synthesis of complex organic molecules, including pharmaceuticals and peptidomimetics.[5]

Core Applications and Performance

The primary application of this compound lies in solid-phase peptide synthesis (SPPS) and solution-phase amide bond formation. Its performance is often benchmarked against other common coupling reagents.

Quantitative Performance Data

The selection of a coupling reagent is critical and can significantly influence the yield and purity of the final product. The following tables summarize comparative data for this compound and other commonly used reagents.

Table 1: Comparison of Crude Purity in the Synthesis of Acyl Carrier Protein (65-74) Fragment

Coupling ReagentCoupling TimeCrude Purity (%)
PyBOP2 x 1 min48.11
HATU2 x 1 min83.63
HCTU2 x 1 min79.86
PyBOP2 x 20 min70.27
HATU2 x 20 min79.91
HCTU2 x 20 min80.52
Data sourced from a comparative study on coupling reagents.[1]

Table 2: Comparison of Coupling Efficiency in Peptide-Oligonucleotide Conjugation

Coupling ReagentSynthesis PhaseReaction Yield (%)
This compoundSolid-PhaseLow
HBTUSolid-PhaseLow
EDCSolid-Phase24
This compoundSolution-PhaseLow
HBTUSolution-PhaseLow
EDCSolution-Phase95
Data from a study on peptide-oligonucleotide conjugate synthesis.[6]

Table 3: Yield Comparison in the Synthesis of Specific Dipeptides

DipeptideCoupling ReagentYield (%)
Boc-Pro-MeVal-OMeThis compound70-85
Cbz-Val-MeVal-OMeThis compound70-85
Boc-Pro-MeVal-OMePyBOP11-26
Cbz-Val-MeVal-OMePyBOP11-26
Data highlighting the superior performance of this compound for N-methylated amino acids.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the application of this compound in peptide synthesis.

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a manual Fmoc-based SPPS on a 0.1 mmol scale.[7]

1. Resin Swelling:

  • Place 0.1 mmol of Fmoc-Rink Amide resin in a reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add 2 mL of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

  • Drain and add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).

3. Amino Acid Coupling:

  • In a separate tube, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq.) and this compound (0.4 mmol, 4 eq.) in 1.5 mL of DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate at room temperature for 1-2 hours.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (5 times) and DCM (3 times).

5. Cycle Repetition:

  • Repeat steps 2-4 for each amino acid in the peptide sequence.

6. Final Cleavage:

  • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry.

  • Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours.

Protocol 2: Coupling of N-Methylated Amino Acids

This protocol is specifically for the challenging coupling of N-methylated amino acids.

1. Deprotection:

  • Perform Fmoc deprotection of the resin-bound peptide as described in Protocol 1, Step 2.

2. Activation and Coupling:

  • Dissolve the Fmoc-N-methyl-amino acid (2 eq.) and this compound (2 eq.) in DMF.

  • Add DIPEA (4 eq.) to the solution.

  • Add the activation mixture to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

3. Washing:

  • Wash the resin as described in Protocol 1, Step 4.

Reaction Mechanism and Workflow

Understanding the underlying mechanism of this compound-mediated coupling is essential for optimizing reaction conditions and troubleshooting.

This compound Activation and Amide Bond Formation

The reaction proceeds through the activation of a carboxylic acid by this compound, forming a highly reactive acyloxyphosphonium intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of tris(pyrrolidino)phosphine oxide as a byproduct.

PyBroP_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Acyloxyphosphonium Acyloxyphosphonium Intermediate Carboxylic_Acid->Acyloxyphosphonium This compound This compound This compound->Acyloxyphosphonium Base Base (e.g., DIPEA) Base->Acyloxyphosphonium Activation Amide Amide (R-CO-NH-R') Acyloxyphosphonium->Amide Byproduct Tris(pyrrolidino)phosphine oxide Acyloxyphosphonium->Byproduct Amine Amine (R'-NH2) Amine->Amide Nucleophilic Attack SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, DIPEA, DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat for all Amino Acids Wash2->Cycle Cycle->Deprotection Next Amino Acid Final_Cleavage Final Cleavage (TFA Cocktail) Cycle->Final_Cleavage Final Amino Acid Purification Purification (HPLC) Final_Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis End Final Peptide Analysis->End

References

Methodological & Application

PyBroP Protocol for N-Methylated Amino Acid Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide chains is a critical strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, membrane permeability, and oral bioavailability. However, the coupling of these sterically hindered residues presents a significant synthetic challenge, often leading to low yields and epimerization with standard coupling reagents. PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) has emerged as a highly effective phosphonium (B103445) salt-based coupling reagent, demonstrating superior performance in facilitating the formation of amide bonds involving N-methylated amino acids.[1][2] This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in the synthesis of peptides containing N-methylated amino acids.

Data Presentation: Performance of this compound in N-Methylated Couplings

The selection of an appropriate coupling reagent is crucial for the successful synthesis of peptides containing N-methylated amino acids. The following tables summarize the performance of this compound in comparison to other commonly used coupling reagents. While comprehensive quantitative data for direct comparison across a wide range of N-methylated amino acids is distributed across various studies, the following information provides a clear indication of this compound's efficacy.

Table 1: Qualitative Comparison of Coupling Reagents for N-Methylated Amino Acid Incorporation

Coupling ReagentPotency for N-Methylated CouplingsKey Characteristics
This compound Highly Effective A bromophosphonium reagent specifically developed for challenging couplings, including N-methylated and other sterically hindered amino acids.[2][3]
HATUHighly EffectiveAn aminium-based reagent known for high coupling efficiency and reduced racemization, often a reagent of choice for difficult couplings.[4]
PyAOPHighly EffectiveA phosphonium-based reagent, very effective for sterically hindered couplings.
PyBOP/HOAtHighly EffectiveThe addition of HOAt enhances the coupling efficiency of PyBOP for hindered systems.[5][6]
BOP-ClEffectiveCan be useful for couplings of N-methylated amino acids.
HBTU, HCTULess EffectiveOften result in low yields and incomplete couplings for N-methylated residues.[4]
PyBOPLess EffectiveThe benzotriazolyl ester intermediate formed with PyBOP is poorly reactive with N-methylated amino esters.[1]

Table 2: Quantitative Data on Coupling Yields for Hindered Couplings

Coupling SystemReagentYield
Boc-Phe-(NMe)Aib-Phe-OBzlThis compound Significant Yield [3]
Boc-Phe-(NMe)Aib-Phe-OBzlHBTUSignificant Yield[3]
Boc-Phe-(NMe)Aib-Phe-OBzlPivaloyl mixed anhydride< 10%[3]
Boc-Phe-(NMe)Aib-Phe-OBzlPentafluorophenyl ester< 10%[3]
Boc-Phe-(NMe)Aib-Phe-OBzlAcyl fluoride< 10%[3]

It is consistently reported that this compound provides excellent peptide yields with minimal epimerization for N-methylated amino acid couplings.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an N-Methylated Amino Acid using this compound

This protocol outlines the manual procedure for the incorporation of an N-methylated amino acid into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid

  • Fmoc-protected N-methylated amino acid

  • Rink Amide resin (or other suitable solid support)

  • This compound (Bromotripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Bromophenol Blue monitoring solution (0.5% in DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).

  • Coupling of the N-Methylated Amino Acid:

    • In a separate vial, dissolve the Fmoc-protected N-methylated amino acid (2 equivalents relative to resin loading) and this compound (2 equivalents) in DMF.

    • Add this solution to the deprotected peptide-resin.

    • Add DIPEA (6 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads.

    • Wash the beads with DMF and then DCM.

    • Add a few drops of the Bromophenol Blue solution.

    • Observe the color of the beads. A yellow color indicates a complete reaction (free amine consumed). A blue or green color indicates an incomplete reaction, and the coupling step should be repeated.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acid couplings. For standard amino acids, other coupling reagents like HBTU or HATU can be used.

Protocol 2: Cleavage and Deprotection

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

This compound Activation and Coupling Mechanism

PyBroP_Mechanism cluster_coupling Coupling Step CarboxylicAcid R-COOH (N-Protected Amino Acid) Acyloxyphosphonium [R-COO-P(Pyr)3]+ Br- (Acyloxyphosphonium Intermediate) CarboxylicAcid->Acyloxyphosphonium + this compound - (Pyr)3P=O, HBr This compound This compound PeptideBond R-CO-N(Me)-R' (Peptide Bond) Acyloxyphosphonium->PeptideBond + R'-NH(Me) - [(Pyr)3P=O + HBr] NMeAminoAcid R'-NH(Me) (N-Methylated Amino Acid)

Caption: Mechanism of this compound-mediated amide bond formation.

Experimental Workflow for N-Methylated Amino Acid Coupling

Experimental_Workflow Start Start: Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Wash (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Coupling: - Fmoc-N-Me-AA (2 eq) - this compound (2 eq) - DIPEA (6 eq) in DMF Washing1->Coupling Monitoring Monitor Completion (Bromophenol Blue Test) Coupling->Monitoring Washing2 Wash (DMF, DCM) Monitoring->Washing2 Complete Repeat_Coupling Repeat Coupling Monitoring->Repeat_Coupling Incomplete Next_Cycle Proceed to Next Cycle Washing2->Next_Cycle Repeat_Coupling->Coupling

Caption: Solid-phase synthesis workflow for this compound coupling.

Logical Relationship: Reagent Choice for Hindered Couplings

Reagent_Choice Problem Difficult Coupling: Sterically Hindered or N-Methylated Amino Acid StandardReagents Standard Reagents (HBTU, HCTU, PyBOP) Problem->StandardReagents Initial Attempt PotentReagents More Potent Reagents (this compound, HATU, PyAOP) Problem->PotentReagents Recommended Approach LowYield Low Yield/ Incomplete Reaction StandardReagents->LowYield Often Results In HighYield High Yield/ Successful Coupling PotentReagents->HighYield Leads To

Caption: Decision guide for selecting coupling reagents.

References

Application Notes and Protocols for PyBOP in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. The efficiency and fidelity of this process are critically dependent on the choice of coupling reagent. (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), commonly known as PyBOP, has emerged as a widely used and effective phosphonium (B103445) salt-based coupling reagent. It offers rapid and efficient amide bond formation with a low risk of racemization.[1][2] Notably, PyBOP was developed as a safer alternative to its predecessor, BOP, as it avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[3][4][5]

These application notes provide a comprehensive guide to the use of PyBOP in Fmoc-based SPPS, including its mechanism of action, detailed experimental protocols, comparative performance data, and troubleshooting strategies.

Mechanism of Action

PyBOP facilitates the formation of a peptide bond by activating the carboxylic acid of an incoming N-terminally protected amino acid. This activation process involves the formation of a highly reactive O-acylisourea intermediate, which then converts to a benzotriazolyl ester. This activated ester is susceptible to nucleophilic attack by the free amine of the resin-bound peptide, leading to the formation of a stable peptide bond.[1][2] The reaction is typically carried out in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the deprotonation of the carboxylic acid and neutralize acidic byproducts.[2]

PyBOP_Mechanism AA_COOH N-Protected Amino Acid (R-COOH) Acyloxyphosphonium Acyloxyphosphonium Salt AA_COOH->Acyloxyphosphonium + PyBOP, Base PyBOP PyBOP PyBOP->Acyloxyphosphonium Base Base (DIPEA) Base->Acyloxyphosphonium HOBt_ester HOBt Active Ester Acyloxyphosphonium->HOBt_ester Intramolecular Rearrangement Peptide_bond Peptide Bond Formation (R-CO-NH-Peptide) HOBt_ester->Peptide_bond + H₂N-Peptide Peptide_NH2 Resin-Bound Peptide (H₂N-Peptide) Peptide_NH2->Peptide_bond Byproducts Byproducts Peptide_bond->Byproducts Release of HOBt and Tris(pyrrolidino)phosphine oxide

PyBOP-mediated amide bond formation mechanism.

Quantitative Data Summary

The efficiency of a coupling reagent is a critical factor in SPPS. The following tables provide a summary of typical quantitative parameters for PyBOP and a comparison with other common coupling reagents.

Table 1: Standard Reagent Equivalents for a PyBOP Coupling Reaction

Reagent/ComponentEquivalents (relative to resin loading)
Fmoc-Amino Acid3 - 5
PyBOP3 - 5
DIPEA6 - 10

Note: These are general guidelines and may require optimization based on the specific amino acid and peptide sequence.[2]

Table 2: Comparative Performance of Common Coupling Reagents

Coupling ReagentCoupling EfficiencyKey AdvantagesCommon Applications
PyBOP HighEfficient for most amino acids, low racemization, no carcinogenic byproducts.[2][4]Routine SPPS, synthesis of standard peptides.
HBTU/TBTU HighSimilar efficiency to PyBOP for standard couplings.[2]General peptide synthesis.
HATU/HCTU Very HighOften used for difficult couplings, such as sterically hindered amino acids.[2][6]Synthesis of complex peptides, hindered amino acids.
DIC/HOBt GoodCost-effective option.Routine synthesis where cost is a primary concern.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a single coupling cycle using PyBOP in manual Fmoc-SPPS.

Materials
  • Fmoc-protected amino acid

  • PyBOP

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) (20% in DMF)

  • Resin (e.g., Rink Amide or Wang resin)

  • Reaction vessel

  • Shaker or agitator

Protocol
  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.[2]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times) to remove residual piperidine.[2]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid/PyBOP solution and vortex briefly. This is the activation step.[2]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 30-120 minutes. The reaction time may need to be extended for sterically hindered amino acids.[2]

  • Washing:

    • After the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and finally DMF (2-3 times).[2]

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling.

    • If the Kaiser test is positive (blue beads), the coupling step should be repeated.[2]

  • Capping (if necessary):

    • If the Kaiser test remains positive after a second coupling, it indicates the presence of unreacted amino groups. To prevent the formation of deletion sequences, these unreacted sites should be "capped" by acetylation.

    • Prepare a capping solution (e.g., acetic anhydride/DIPEA/DMF in a 1:2:7 ratio).

    • Add the capping solution to the resin and agitate for 30 minutes at room temperature.[2]

    • Drain the capping solution and wash the resin with DMF.

  • Cycle Repetition:

    • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the desired peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail appropriate for the resin and the protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).

    • Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours with occasional swirling.[2]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.[2]

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, PyBOP, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Capping Capping (Acetic Anhydride) Kaiser_Test->Capping Positive Next_Cycle Next Amino Acid Cycle Kaiser_Test->Next_Cycle Negative Wash3 Wash (DMF) Capping->Wash3 Wash3->Next_Cycle Next_Cycle->Deprotection Continue Sequence Final_Cleavage Final Cleavage and Deprotection Next_Cycle->Final_Cleavage Sequence Complete

Workflow of a single Fmoc-SPPS cycle using PyBOP.

Troubleshooting and Considerations

While PyBOP is a robust coupling reagent, challenges can arise, particularly with "difficult" couplings.

  • Steric Hindrance: Coupling bulky amino acids (e.g., Val, Ile, Aib) or to an N-methylated amino acid can be sluggish.[6] In such cases, extending the coupling time or performing a double coupling (repeating the coupling step with fresh reagents) may be necessary.[6]

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, leading to incomplete reactions. Using "difficult sequence" solvents like N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts like LiCl can help disrupt secondary structures and improve solvation.[6]

  • Alternative Reagents: For exceptionally difficult couplings where PyBOP proves inefficient, more potent activating reagents like HATU may be required.[6]

  • Racemization: While PyBOP generally results in low levels of racemization, this can be influenced by the specific amino acids, the base used, and reaction conditions.[5] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) can help to suppress racemization.[7]

Conclusion

PyBOP is a versatile and efficient coupling reagent for Fmoc-based solid-phase peptide synthesis. Its rapid reaction kinetics, low propensity for racemization, and favorable safety profile make it a valuable tool for the synthesis of a wide array of peptides.[1] By adhering to the detailed protocols and considering the potential challenges outlined in these application notes, researchers can effectively utilize PyBOP to achieve their synthetic objectives in peptide research and drug development.

References

Application Notes and Protocols for PyBroP-Mediated Carboxylic Acid Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Bromotripyrrolidinophosphonium hexafluorophosphate), commonly known as PyBroP, is a highly efficient phosphonium (B103445) salt-based coupling reagent used for the activation of carboxylic acids, primarily to form amide bonds. It is particularly valued in peptide synthesis, especially for coupling sterically hindered and N-methylated amino acids where other reagents may prove ineffective.[1][2] this compound offers rapid reaction times and low racemization, making it a powerful tool in the synthesis of complex peptides and other organic molecules.[1] A significant advantage of this compound over its predecessor, BOP reagent, is that it does not produce the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).

Mechanism of Action

The activation of a carboxylic acid by this compound proceeds through a multi-step mechanism that generates a highly reactive intermediate, facilitating nucleophilic attack by an amine to form the desired amide bond. The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential for the initial deprotonation of the carboxylic acid.

The generally accepted mechanism is as follows:

  • Deprotonation of the Carboxylic Acid: A tertiary amine base abstracts the acidic proton from the carboxylic acid, forming a carboxylate anion.

  • Formation of the Acyloxyphosphonium Salt: The carboxylate anion attacks the electrophilic phosphorus atom of this compound, displacing the bromide ion and forming a highly reactive acyloxyphosphonium salt intermediate.[1]

  • Nucleophilic Attack by the Amine (Aminolysis): The amine nucleophile attacks the carbonyl carbon of the acyloxyphosphonium salt.

  • Formation of the Amide Bond: The resulting tetrahedral intermediate collapses, eliminating tris(pyrrolidino)phosphine oxide and yielding the final amide product.

PyBroP_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) CarboxylicAcid->Carboxylate + Base Base Base (e.g., DIPEA) Acyloxyphosphonium Acyloxyphosphonium Salt [R-CO-O-P(Pyr)₃]⁺ PF₆⁻ Carboxylate->Acyloxyphosphonium + this compound This compound This compound This compound->Acyloxyphosphonium Tetrahedral Tetrahedral Intermediate Acyloxyphosphonium->Tetrahedral + Amine Amine Amine (R'-NH₂) Amine->Tetrahedral Amide Amide (R-CO-NHR') Tetrahedral->Amide Byproduct Tris(pyrrolidino) phosphine oxide Tetrahedral->Byproduct elimination

This compound Activation Mechanism

Applications

This compound is a versatile reagent with applications extending beyond standard peptide synthesis.

  • Peptide Synthesis: Its primary application is in the formation of peptide bonds, particularly in cases involving:

    • Sterically Hindered Amino Acids: this compound is effective in coupling bulky amino acids where other reagents may fail.[3]

    • N-Methylated Amino Acids: It is a reagent of choice for the challenging coupling of N-methylated amino acids, which are known to have slow reaction kinetics.[1][4]

  • Macrocyclization: this compound is utilized in intramolecular amide bond formation to synthesize cyclic peptides and other macrocycles.[5][6]

  • Synthesis of Depsipeptides: It can be employed in the synthesis of depsipeptides, which contain both ester and amide bonds.

  • Activation of Heterocycles: this compound can activate C-OH bonds in tautomerizable heterocycles, generating phosphonium salts that can participate in cross-coupling reactions.

Quantitative Data

The following tables summarize the performance of this compound in various applications, providing a comparative overview of its efficacy.

Table 1: Coupling of Hindered and N-Methylated Amino Acids

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Temperature (°C)Yield (%)Reference
Boc-Phe-OHH-(NMe)Aib-Phe-OBzlThis compoundDIPEACH₂Cl₂125Significant[3]
Z-MeVal-OHH-MeVal-OMeThis compoundDIPEACH₂Cl₂12595
Boc-Aib-OHH-Aib-OMeThis compound/DMAPDIPEACH₂Cl₂125High[7]

Table 2: Comparative Performance in Macrocyclization

Linear PrecursorCoupling ReagentConcentration (M)SolventYield (%)Reference
H-Tyr(tBu)-Gly-Gly-Phe-Leu-OHThis compound0.001DMF73[5]
H-Tyr(tBu)-Gly-Gly-Phe-Leu-OHThis compound0.25THF25[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Hindered Coupling

This protocol outlines the general steps for coupling a sterically hindered or N-methylated amino acid to a resin-bound peptide using this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-protected hindered/N-methylated amino acid (2 equivalents based on resin substitution)

  • This compound (2 equivalents)[2]

  • Diisopropylethylamine (DIPEA) (6 equivalents)[2]

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM or DMF (10 mL/gram of resin) for 30-60 minutes.

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).

  • Washing: Wash the resin thoroughly with DMF and then DCM.

  • Activation: In a separate flask, dissolve the Fmoc-protected amino acid (2 eq.) and this compound (2 eq.) in DCM or DMF.

  • Coupling: Add the solution from step 4 to the swollen and deprotected resin. Cool the reaction vessel to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (6 eq.) to the reaction mixture.

  • Reaction: Mix the reaction mixture for 1 minute at 0 °C and then allow it to warm to room temperature and continue mixing for 1-2 hours.[2]

  • Monitoring: Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test for primary amines or bromophenol blue test for secondary amines).

  • Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DMF, DCM, and methanol.

SPPS_Workflow Start Start: Peptide-Resin Swell Swell Resin (DCM/DMF) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Resin Deprotect->Wash1 Couple Couple to Resin (+ DIPEA, 0°C to RT) Wash1->Couple Activate Pre-activate Amino Acid (AA + this compound) Activate->Couple Monitor Monitor Reaction (e.g., Kaiser Test) Couple->Monitor Wash2 Wash Resin Monitor->Wash2 End End: Elongated Peptide-Resin Wash2->End

SPPS Workflow with this compound
Protocol 2: Solution-Phase Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in solution using this compound.

Materials:

  • Carboxylic acid (1 equivalent)

  • Amine (1.1 equivalents)

  • This compound (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1 eq.) and the amine (1.1 eq.). Dissolve the solids in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA (2.5 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • This compound Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Safety and Handling

This compound is a stable, non-hygroscopic solid that is soluble in common organic solvents used for peptide synthesis. However, as with all chemical reagents, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a robust and efficient coupling reagent for the activation of carboxylic acids, particularly in the challenging synthesis of peptides containing hindered or N-methylated amino acids. Its ability to promote rapid and clean reactions with minimal racemization makes it an invaluable tool for researchers and professionals in organic synthesis and drug development. By following the detailed protocols and considering the performance data presented, scientists can effectively utilize this compound to achieve their synthetic goals.

References

PyBroP: A Powerful Tool for the Synthesis of Depsipeptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Depsipeptides, a class of molecules containing both ester and amide bonds, represent a significant area of interest in drug discovery and development due to their diverse and potent biological activities. These activities include antimicrobial, antiviral, and anticancer properties.[1][2] The synthesis of these complex molecules, however, presents unique challenges, particularly in the efficient and stereochemically controlled formation of the ester linkage and in the macrolactamization step to form cyclic structures.

Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP) has emerged as a highly effective coupling reagent in peptide synthesis, particularly for sterically hindered amino acids and N-methylated residues. Its utility extends to the synthesis of depsipeptides, where it can be employed for both the crucial ester bond formation and the subsequent amide bond couplings to build the linear precursor. This compound's high reactivity and ability to minimize racemization make it a valuable tool for constructing these intricate natural products and their analogs.

These application notes provide a comprehensive overview of the use of this compound in depsipeptide synthesis, including detailed experimental protocols, a comparison with other coupling reagents, and an illustrative example of its application in the synthesis of biologically active depsipeptides.

Data Presentation: Comparison of Coupling Reagents for Depsipeptide Cyclization

The choice of coupling reagent is critical for the efficiency of the macrolactamization step in cyclic depsipeptide synthesis. The following table summarizes the yield of a model cyclic depsipeptide using different phosphonium- and uranium-based coupling reagents.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)
This compound -DIEACH2Cl22437
HATUHOAtDIEACH2Cl22476
HBTUHOBtDIEACH2Cl22470
PyAOPHOAtDIEACH2Cl22470

Data adapted from a comparative study on the synthesis of a macrocyclic hexadepsipeptide.

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Synthesis of a Linear Depsipeptide Precursor using this compound

This protocol outlines the manual solid-phase synthesis of a linear depsipeptide on a resin support, employing this compound for both ester and amide bond formation.

Materials:

  • Fmoc-protected amino acids

  • Hydroxy acid

  • 2-Chlorotrityl chloride resin

  • This compound (Bromotripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), analytical grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), 20% in DMF

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation and First Amino Acid Attachment:

    • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

    • Dissolve the first Fmoc-protected amino acid (4 equivalents) and DIEA (8 equivalents) in DCM.

    • Add the amino acid solution to the swollen resin and shake for 2 hours at room temperature.

    • Cap any remaining active sites by adding methanol (B129727) and shaking for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (5x).

  • This compound-Mediated Amide Coupling:

    • Dissolve the next Fmoc-protected amino acid (3 equivalents) and DIEA (6 equivalents) in DMF.

    • In a separate vial, dissolve this compound (3 equivalents) in DMF.

    • Add the this compound solution to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • This compound-Mediated Ester Bond Formation (Depsi Linkage):

    • Following Fmoc-deprotection of the amino acid that will be esterified, wash the resin extensively with DCM.

    • Dissolve the protected hydroxy acid (3 equivalents) and DIEA (3 equivalents) in DCM.

    • In a separate vial, dissolve this compound (3 equivalents) in DCM.

    • Add the this compound solution to the hydroxy acid solution and pre-activate for 10 minutes.

    • Add the activated hydroxy acid solution to the resin and shake for 4-6 hours at room temperature. The reaction can be monitored by HPLC analysis of a small cleaved sample.

    • Wash the resin with DCM (5x) and DMF (5x).

  • Chain Elongation:

    • Repeat steps 2 and 3 to couple the remaining amino acids in the sequence.

  • Cleavage of the Linear Depsipeptide from Resin:

    • After the final Fmoc deprotection and washing, dry the resin under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude depsipeptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the linear depsipeptide by reverse-phase HPLC.

Protocol 2: Macrolactamization of a Linear Depsipeptide using this compound

This protocol describes the solution-phase cyclization of a linear depsipeptide precursor to form the final cyclic product.

Materials:

  • Purified linear depsipeptide precursor (with protecting groups on side chains, if necessary)

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), high purity, dry

  • N,N-Dimethylformamide (DMF), high purity, dry

  • High-dilution reaction setup (e.g., syringe pump for slow addition)

Procedure:

  • Preparation for Cyclization:

    • Dissolve the linear depsipeptide precursor in a mixture of DCM and DMF to a final concentration of approximately 0.1-1 mM.

    • In a separate flask, prepare a solution of this compound (1.5 equivalents) and DIEA (3 equivalents) in a large volume of DCM.

  • Cyclization Reaction:

    • Using a syringe pump, add the solution of the linear depsipeptide precursor to the vigorously stirred solution of this compound and DIEA over a period of 4-8 hours at room temperature. This slow addition under high dilution conditions favors intramolecular cyclization over intermolecular oligomerization.

    • After the addition is complete, continue stirring the reaction mixture for an additional 12-24 hours.

    • Monitor the progress of the cyclization by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude cyclic depsipeptide by flash chromatography or preparative HPLC.

    • Characterize the final product by high-resolution mass spectrometry and NMR.

Mandatory Visualizations

This compound-Mediated Ester Bond Formation Workflow

PyBroP_Ester_Formation cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Protected Hydroxy Acid Activated_Ester Activated O-Acylphosphonium Intermediate Carboxylic_Acid->Activated_Ester 1. This compound This compound This compound This compound->Activated_Ester Base DIEA Base->Activated_Ester 2. DIEA Depsipeptide_Linkage Depsipeptide (Ester Bond Formed) on Resin Activated_Ester->Depsipeptide_Linkage Nucleophilic Attack Resin_Bound_Amine Resin-Bound Amino Acid (Free Hydroxyl) Resin_Bound_Amine->Depsipeptide_Linkage

Caption: Workflow for this compound-mediated ester bond formation in solid-phase depsipeptide synthesis.

Macrolactamization Workflow

Macrolactamization_Workflow Linear_Depsipeptide Linear Depsipeptide Precursor Activation Activation of C-terminus with This compound/DIEA Linear_Depsipeptide->Activation Cyclization Intramolecular Nucleophilic Attack (High Dilution) Activation->Cyclization Cyclic_Depsipeptide Cyclic Depsipeptide Cyclization->Cyclic_Depsipeptide Purification Purification (HPLC) Cyclic_Depsipeptide->Purification Final_Product Pure Cyclic Depsipeptide Purification->Final_Product

Caption: General workflow for the macrolactamization of a linear depsipeptide using this compound.

Signaling Pathway of Kahalalide F

Kahalalide F, a depsipeptide whose synthesis can be achieved using this compound-like reagents, has been shown to exert its anticancer effects by targeting cellular membranes and specific signaling pathways.[3][4][5]

KahalalideF_Pathway cluster_cell Tumor Cell KF Kahalalide F Membrane Cell Membrane (Lysosomal Membrane) KF->Membrane Disruption HER3 HER3 Receptor KF->HER3 Inhibition Oncosis Oncosis (Necrotic Cell Death) Membrane->Oncosis PI3K PI3K HER3->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Akt->Proliferation |

Caption: Proposed mechanism of action for the depsipeptide Kahalalide F.

References

Application Notes and Protocols for Large-Scale Peptide Synthesis Using PyBroP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide therapeutics and complex organic synthesis, the efficient and reliable formation of amide bonds is paramount. Large-scale peptide synthesis, particularly for active pharmaceutical ingredients (APIs), presents unique challenges, including maintaining high coupling efficiency, minimizing racemization, and ensuring cost-effectiveness. PyBroP® (Bromotripyrrolidinophosphonium hexafluorophosphate) has emerged as a powerful phosphonium (B103445) salt-based coupling reagent, particularly effective for sterically hindered and N-methylated amino acids, which are common in modern peptide drugs. This document provides detailed application notes and protocols for the utilization of this compound in large-scale solid-phase peptide synthesis (SPPS).

Advantages of this compound in Large-Scale Synthesis

This compound offers several advantages that make it a compelling choice for industrial-scale peptide production:

  • High Reactivity: this compound is known for its high reactivity, leading to faster and more complete coupling reactions. This is particularly beneficial in large-scale synthesis where reaction times are a critical factor in process efficiency and cost.

  • Efficacy with Challenging Residues: It demonstrates superior performance in coupling sterically hindered amino acids (e.g., Val, Ile, Aib) and N-methylated amino acids, which often pose significant challenges for other coupling reagents.[1]

  • Reduced Racemization: Phosphonium salt-based reagents like this compound are generally associated with low levels of racemization, a critical factor for the biological activity of the final peptide product.

  • Avoidance of Hazardous Byproducts: Unlike its predecessor, BOP, this compound does not produce the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[2]

  • Good Solubility: this compound is soluble in common solvents used in peptide synthesis, such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF).[2]

Comparison with Other Coupling Reagents

The selection of a coupling reagent is a critical decision in large-scale peptide synthesis. While this compound offers distinct advantages, it is important to consider its characteristics in comparison to other commonly used reagents.

ReagentClassKey AdvantagesKey Disadvantages
This compound Phosphonium SaltExcellent for sterically hindered and N-methylated amino acids; high reactivity.Can be overly reactive for standard couplings, potentially leading to side reactions; higher cost compared to carbodiimides.
PyBOP Phosphonium SaltGood general-purpose reagent; avoids carcinogenic byproducts of BOP.Less effective than this compound for N-methylated amino acids.[1]
HATU Aminium/Uronium SaltVery high reactivity; excellent for difficult couplings; low racemization.Higher cost; potential for guanidinylation side reactions if not used correctly.[1]
HCTU Aminium/Uronium SaltHigh reactivity; a more cost-effective alternative to HATU.May be less effective than HATU for the most challenging couplings.
DIC/HOBt CarbodiimideCost-effective for standard couplings.Formation of insoluble urea (B33335) byproducts; lower reactivity for difficult couplings; higher risk of racemization.

Experimental Protocols

The following protocols provide a general framework for large-scale solid-phase peptide synthesis using this compound. Optimization will be necessary based on the specific peptide sequence, resin, and scale of the synthesis.

Materials and Reagents
  • Fmoc-protected amino acids

  • This compound® (Bromotripyrrolidinophosphonium hexafluorophosphate)

  • Solid support resin (e.g., Rink Amide, Wang resin)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT))

  • Diethyl ether

Protocol 1: Standard Coupling Cycle for Large-Scale SPPS with this compound

This protocol is suitable for a standard amino acid coupling in a large-scale automated or manual synthesizer.

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v).

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (1.5-2.0 equivalents relative to resin loading) in DMF.

    • Add this compound (1.5-2.0 equivalents) to the amino acid solution.

    • Add DIPEA (3.0-4.0 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-4 hours. The reaction can be monitored using a ninhydrin (B49086) test to confirm completion. For difficult couplings, a double coupling (repeating the coupling step with fresh reagents) may be necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 2: Coupling of Sterically Hindered or N-Methylated Amino Acids

For challenging couplings, modifications to the standard protocol are recommended to ensure high efficiency.

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the protected amino acid (2.0 equivalents) in DCM or DMF.

    • Add the solution to the resin.

    • Add this compound (2.0 equivalents).

    • Cool the reaction vessel to 0°C.

    • Add DIPEA (6.0 equivalents).

    • Mix for 1 minute at 0°C, then allow the reaction to proceed at room temperature for at least 1 hour, or until the ninhydrin test is negative.[3]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DCM (3 times) followed by DMF (3 times).

Protocol 3: Cleavage and Deprotection
  • Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v). For peptides containing tryptophan, consider adding EDT to the cocktail.

  • Cleavage:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge or filter to collect the crude peptide.

    • Wash the peptide with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

This compound Activation and Amide Bond Formation

G This compound Activation and Amide Bond Formation This compound This compound (Bromotripyrrolidinophosphonium hexafluorophosphate) Acyloxyphosphonium Acyloxyphosphonium Intermediate (Highly Reactive) This compound->Acyloxyphosphonium Carboxylic_Acid Fmoc-AA-OH (Carboxylic Acid) Carboxylic_Acid->Acyloxyphosphonium Base Base (e.g., DIPEA) Base->Acyloxyphosphonium Activation Peptide_Bond New Peptide Bond (Amide) Acyloxyphosphonium->Peptide_Bond Peptide_Amine H2N-Peptide-Resin (N-terminal Amine) Peptide_Amine->Peptide_Bond Nucleophilic Attack Byproducts Byproducts (e.g., Phosphoramide) Peptide_Bond->Byproducts

Caption: Mechanism of this compound-mediated amide bond formation.

Large-Scale Solid-Phase Peptide Synthesis (SPPS) Workflow

G Large-Scale SPPS Workflow using this compound Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling This compound-mediated Coupling (Fmoc-AA, this compound, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Wash3 Final Washes (DMF, DCM) Final_Deprotection->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (Preparative RP-HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization End Final Peptide API Lyophilization->End

Caption: General workflow for large-scale SPPS with this compound.

Conclusion

This compound is a highly effective coupling reagent for large-scale peptide synthesis, offering significant advantages for the incorporation of challenging amino acid residues. Its high reactivity and favorable safety profile make it a valuable tool for the production of complex peptide APIs. The protocols and information provided herein serve as a comprehensive guide for researchers and process chemists to effectively implement this compound in their large-scale peptide synthesis campaigns. Successful application will depend on careful optimization of reaction conditions for each specific peptide sequence and scale of production.

References

Revolutionizing Peptide Synthesis: PyBroP for Efficient Coupling of Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing sterically hindered amino acids presents a significant challenge. The bulky nature of these residues can impede reaction kinetics, leading to low yields, incomplete reactions, and increased risk of racemization. Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP) has emerged as a powerful coupling reagent to overcome these hurdles, demonstrating exceptional efficiency, particularly in the incorporation of N-methylated and α,α-disubstituted amino acids.

This application note provides a detailed overview of this compound's application in coupling hindered amino acids, complete with quantitative data, detailed experimental protocols, and visual diagrams to guide researchers in its effective use.

Superior Performance in Hindered Couplings

This compound stands out for its high reactivity, which facilitates the formation of peptide bonds where other reagents fail. It is particularly effective for coupling challenging residues such as N-methylated amino acids and α,α-dialkylglycines.[1] Studies have shown that while standard coupling methods may yield less than 10% of the desired product when incorporating residues like N-methylaminoisobutyric acid ((NMe)Aib), this compound can achieve significant yields under similar conditions.[2] Furthermore, its use is associated with excellent peptide yields and essentially no epimerization, a critical factor in maintaining the stereochemical integrity of the final peptide.[3]

Quantitative Data Summary

The following table summarizes the performance of this compound in comparison to other common coupling reagents when used for sterically hindered amino acid incorporation. Data has been compiled from various sources to provide a comparative overview.

Coupling ReagentHindered SystemYield (%)Reaction TimeEpimerization LevelCitations
This compound Boc-Phe-(NMe)Aib-Phe-OBzl>90Room Temp, 1-2hVery Low[2]
This compound N-methylated amino estersExcellent1 hourEssentially none[3][4]
This compound α,α-dialkyl amino acid (Aib)High-Low[5]
HBTUBoc-Phe-(NMe)Aib-Phe-OBzl>90Room TempLow[2][6]
PyBOPN-methylated amino estersPoorly reactive--[3]
Pivaloyl AnhydrideBoc-Phe-(NMe)Aib-Phe-OBzl<10--[2]
Pentafluorophenyl EsterBoc-Phe-(NMe)Aib-Phe-OBzl<10--[2]

Reaction Mechanism and Workflow

The efficacy of this compound lies in its unique activation mechanism. It is proposed that this compound reacts with the carboxylic acid of the N-protected amino acid to form a highly reactive acyloxyphosphonium intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, leading to the formation of the peptide bond.

PyBroP_Mechanism cluster_activation Activation cluster_coupling Coupling Amino_Acid N-Protected Amino Acid (R-COOH) Acyloxyphosphonium Acyloxyphosphonium Intermediate [R-COO-P(Pyrr)3]+ Amino_Acid->Acyloxyphosphonium + this compound + Base This compound This compound Dipeptide Coupled Dipeptide Acyloxyphosphonium->Dipeptide + H2N-R' Peptide_Chain Peptide Chain (H2N-R') Byproduct Tris(pyrrolidino) phosphine oxide Dipeptide->Byproduct + HBr

Caption: this compound activation and coupling mechanism.

The general workflow for utilizing this compound in solid-phase peptide synthesis (SPPS) follows a series of well-defined steps, ensuring efficient and clean peptide assembly.

SPPS_Workflow Start Start SPPS Swell_Resin Swell Resin in appropriate solvent Start->Swell_Resin Deprotection N-terminal Protecting Group Removal Swell_Resin->Deprotection Washing_1 Wash Resin Deprotection->Washing_1 Coupling Couple Hindered Amino Acid using this compound Washing_1->Coupling Washing_2 Wash Resin Coupling->Washing_2 Repeat Repeat Cycle? Washing_2->Repeat Repeat->Deprotection Yes Cleavage Cleave Peptide from Resin Repeat->Cleavage No Purification Purify Peptide Cleavage->Purification End Final Peptide Purification->End

Caption: General workflow for SPPS with this compound.

Experimental Protocols

The following protocols provide a general guideline for the use of this compound in solid-phase peptide synthesis for the coupling of hindered amino acids. Optimization may be required based on the specific peptide sequence and resin.

Protocol 1: Coupling of N-Methylated Amino Acids

This protocol is specifically designed for the challenging coupling of N-methylated amino acids.[4]

Materials:

  • Fmoc- or Boc-protected N-methylated amino acid

  • Resin-bound peptide with a free N-terminal amine

  • This compound (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard solid-phase peptide synthesis equipment

Procedure:

  • Resin Preparation: Following standard procedures, deprotect the N-terminal protecting group of the resin-bound peptide.

  • Resin Suspension: Suspend the deprotected resin in DCM (approximately 10 mL per gram of resin).

  • Amino Acid Solution: In a separate vessel, dissolve 2 equivalents of the protected N-methylated amino acid (based on resin substitution) in DCM or DMF.

  • Addition to Resin: Add the amino acid solution to the suspended resin.

  • This compound Addition and Cooling: Add 2 equivalents of this compound to the resin mixture and cool the reaction vessel to 0°C.

  • Base Addition and Reaction: Add 6 equivalents of DIPEA to the cooled mixture. Mix for 1 minute at 0°C, then allow the reaction to proceed for 1 hour at room temperature with gentle agitation.

  • Washing: Filter the resin and wash thoroughly with DCM to remove excess reagents and by-products.

  • Monitoring: The completion of the coupling reaction can be monitored using a bromophenol blue test, as the standard ninhydrin test is not effective for secondary amines.

Protocol 2: General Coupling of Sterically Hindered Amino Acids (e.g., Aib)

This protocol can be adapted for other sterically hindered, non-N-methylated amino acids like α-aminoisobutyric acid (Aib). For particularly difficult couplings, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) may be beneficial.

Materials:

  • Fmoc- or Boc-protected hindered amino acid (e.g., Fmoc-Aib-OH)

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • DIPEA

  • DMF

  • Standard solid-phase peptide synthesis equipment

Procedure:

  • Resin Preparation: Swell the resin in DMF and perform N-terminal deprotection as per standard protocols.

  • Activation Mixture: In a separate vessel, dissolve the hindered amino acid (2-3 equivalents), this compound (2-3 equivalents), and DIPEA (4-6 equivalents) in DMF.

  • Coupling: Add the activation mixture to the deprotected resin.

  • Reaction Time: Allow the coupling reaction to proceed for 1-4 hours at room temperature. For extremely difficult couplings, the reaction time may be extended or a double coupling may be performed.

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, followed by DCM and methanol, to remove all soluble reagents and by-products.

  • Monitoring: Monitor the reaction progress using a suitable test, such as the Kaiser test for primary amines.

Conclusion

This compound is a highly effective and reliable coupling reagent for the synthesis of peptides containing sterically hindered amino acids. Its ability to promote efficient coupling with minimal racemization makes it an invaluable tool for researchers in peptide chemistry and drug discovery. The protocols and data presented here provide a solid foundation for the successful application of this compound in overcoming the challenges associated with the synthesis of "difficult" peptide sequences.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis using PyBroP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP) as a coupling reagent in solution-phase peptide synthesis (SPPS). This compound is a highly efficient phosphonium (B103445) salt-based reagent, particularly advantageous for the coupling of sterically hindered and N-methylated amino acids, which often pose challenges for other coupling reagents.[1] This document outlines the mechanism of action, detailed experimental protocols, and quantitative data to facilitate the successful synthesis of peptides in a solution-phase environment.

Introduction to this compound in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis is a classical yet powerful technique for producing peptides, especially for large-scale synthesis and for sequences that are difficult to assemble on a solid support. The success of this method heavily relies on the choice of the coupling reagent, which is responsible for the formation of the peptide bond.

This compound has emerged as a valuable tool in the peptide chemist's arsenal (B13267) due to its high reactivity and its ability to minimize racemization during the coupling process.[1] Unlike its predecessor, the BOP reagent, this compound does not produce the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA), making it a safer alternative for laboratory use. It is particularly effective in coupling N-methylated amino acids, which are known to be challenging substrates.[1]

Mechanism of Action

This compound facilitates the formation of a peptide bond by activating the carboxylic acid group of an N-protected amino acid. The proposed mechanism involves the formation of a highly reactive acyloxyphosphonium salt intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid or peptide, leading to the formation of the desired peptide bond.[1] The byproducts of the reaction are typically soluble in organic solvents and can be readily removed during the work-up procedure.

G cluster_activation Activation Step cluster_coupling Coupling Step N_Protected_AA N-Protected Amino Acid (R-COOH) Acyloxyphosphonium_Salt Acyloxyphosphonium Salt (Reactive Intermediate) N_Protected_AA->Acyloxyphosphonium_Salt + this compound, Base This compound This compound This compound->Acyloxyphosphonium_Salt Base Base (e.g., DIPEA) Base->Acyloxyphosphonium_Salt Dipeptide Protected Dipeptide Acyloxyphosphonium_Salt->Dipeptide + Amino Acid Ester Amino_Acid_Ester Amino Acid Ester (H2N-R') Amino_Acid_Ester->Dipeptide G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification Start Start Prep_Amine Prepare Amine Component: Dissolve Amino Acid Ester HCl and DIPEA in DCM Start->Prep_Amine Prep_Acid Prepare Acid Component: Dissolve N-Protected Amino Acid and this compound in DCM Start->Prep_Acid Combine Combine Solutions Prep_Amine->Combine Prep_Acid->Combine Add_Base Add Additional DIPEA Combine->Add_Base Stir Stir at Room Temperature (1-3 hours) Add_Base->Stir Monitor Monitor by TLC Stir->Monitor Dilute Dilute with DCM Monitor->Dilute Wash Wash with 1M HCl, NaHCO3, and Brine Dilute->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify End Pure Protected Dipeptide Purify->End G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Opioid_Peptide Opioid Peptide (e.g., Enkephalin) GPCR G-Protein Coupled Receptor (μ-opioid receptor) Opioid_Peptide->GPCR Binds to G_Protein G-Protein (inactive) GPCR->G_Protein Activates G_Protein_active G-Protein (active) G_Protein->G_Protein_active Adenylyl_Cyclase Adenylyl Cyclase G_Protein_active->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channel G_Protein_active->Ion_Channel Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP Cellular_Response Decreased Neuronal Excitability (Analgesia) cAMP->Cellular_Response Ion_Channel->Cellular_Response

References

PyBroP in the Synthesis of Cyclic Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have garnered significant attention in therapeutic development due to their enhanced metabolic stability, high receptor binding affinity, and specificity compared to their linear counterparts.[1] The macrocyclization step, however, remains a critical and often challenging aspect of their synthesis. Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP) is a highly effective phosphonium (B103445) salt-based coupling reagent utilized to facilitate the intramolecular amide bond formation necessary for peptide cyclization. It is particularly valuable for coupling N-methylated amino acids.[2][3] this compound offers rapid reaction kinetics and high coupling efficiency.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of cyclic peptides.

Mechanism of Action

This compound activates the C-terminal carboxylic acid of a linear peptide to form a reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the same peptide, resulting in an intramolecular amide bond. The generally accepted mechanism involves the formation of a highly reactive acylphosphonium species. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to deprotonate the N-terminal amine, thereby increasing its nucleophilicity for the cyclization reaction.[1]

Advantages of this compound in Cyclic Peptide Synthesis

  • High Reactivity: this compound is a more reactive coupling reagent compared to its analog PyBOP, making it particularly useful for difficult couplings, such as those involving sterically hindered or N-methylated amino acids.[3]

  • Avoidance of Carcinogenic Byproducts: Unlike its predecessor, the BOP reagent, this compound does not produce the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[1]

  • Suitability for Solid-Phase Synthesis: this compound and its byproducts are soluble in common organic solvents, making it well-suited for solid-phase peptide synthesis (SPPS) as it avoids the formation of insoluble byproducts that can complicate purification.[4]

  • Reduced Side Reactions: As a phosphonium salt, this compound is less prone to side reactions at the N-terminus of the peptide, such as guanidinylation, which can occur with uronium/aminium-based reagents like HATU.[4][5]

Potential Side Reactions

A potential side reaction associated with phosphonium salt coupling reagents like this compound is the formation of pyrrolidide derivatives. This can occur due to the presence of small amounts of pyrrolidine (B122466) as a contaminant in commercial reagents. This side reaction is more likely in slow reactions. Using purified, crystalline reagents can mitigate this issue.[6]

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the final cyclic peptide. The following table summarizes a comparison between this compound (often represented by its analog PyBOP in comparative studies) and other common coupling reagents.

Coupling ReagentApplicationReported Yield (%)Crude Purity (%)Key Observations
This compound/PyBOP General cyclization, N-methylated amino acidsSequence-dependent, can be lower than HATU/HCTU for difficult sequences.48.11 (short coupling) to 88.54 (longer coupling) for difficult sequences.[7]Effective for standard cyclizations; performance improves with longer reaction times.[7]
HATU Difficult sequences, sterically hindered amino acids, rapid synthesis~100 (Acylation Yield)[7]83.63 to 91.23 for difficult sequences.[7]Generally provides higher purity and is more efficient, especially with short reaction times.[5][7]
HCTU Difficult sequences, cost-effective alternative to HATU~55 (Acylation Yield)[7]79.86 to 92.11 for difficult sequences.[7]A highly efficient and more economical alternative to HATU.[7]

Experimental Protocols

On-Resin Head-to-Tail Cyclization

This method is often preferred as the pseudo-dilution effect of the solid support can minimize intermolecular side reactions.[1]

Materials:

  • Linear peptide anchored to a suitable resin (e.g., Rink Amide resin)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), 20% in DMF

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • N-terminal Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).[1]

  • Cyclization:

    • In a separate vessel, dissolve this compound (2 equivalents based on resin substitution) in DMF.

    • Add DIPEA (6 equivalents based on resin substitution).[6]

    • Add the cyclization cocktail to the resin and shake at room temperature. For difficult cyclizations, microwave irradiation (e.g., 300 seconds at 75°C) can be employed to increase efficiency.[8]

  • Monitoring the Reaction: The reaction can be monitored by cleaving a small amount of peptide from a resin sample and analyzing it by HPLC and/or mass spectrometry.[1]

  • Washing: Once the cyclization is complete, drain the reaction mixture and wash the resin extensively with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.[1]

  • Cleavage and Deprotection: Dry the resin under vacuum. Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the cyclic peptide and remove side-chain protecting groups.[1]

  • Isolation and Purification: Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and decant the ether. The crude product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Solution-Phase Head-to-Tail Cyclization

This method is used when on-resin cyclization is not efficient or feasible. High dilution is critical to favor intramolecular cyclization.[1]

Materials:

  • Purified, fully deprotected linear peptide

  • This compound

  • DIPEA

  • DMF or a mixture of Acetonitrile and aqueous imidazole (B134444) solution[9]

  • Cold diethyl ether

  • RP-HPLC system for purification

Protocol:

  • Peptide Dissolution: Dissolve the linear peptide in DMF to a final concentration of 0.1-1 mM. This high dilution is crucial to minimize dimerization and oligomerization.[1]

  • Reagent Addition:

    • In a separate vial, dissolve this compound (1.5 equivalents) in a small amount of DMF.

    • Add DIPEA (3 equivalents) to the peptide solution.

    • Add the this compound solution dropwise to the stirring peptide solution at 0°C.

  • Reaction: Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the progress by RP-HPLC and mass spectrometry.[1]

  • Quenching and Solvent Removal: Once the reaction is complete, the solvent can be removed under reduced pressure.[1]

  • Purification: The crude cyclic peptide is purified using preparative RP-HPLC.[1]

Visualizations

On_Resin_Cyclization_Workflow start Start: Linear Peptide on Resin swell Swell Resin (DMF) start->swell deprotect N-terminal Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 cyclize Cyclization: This compound, DIPEA in DMF wash1->cyclize monitor Monitor Reaction (HPLC, MS) cyclize->monitor wash2 Wash (DMF, DCM) monitor->wash2 Reaction Complete cleave Cleavage & Deprotection (TFA Cocktail) wash2->cleave isolate Isolate & Purify (Ether Precipitation, RP-HPLC) cleave->isolate end_node End: Pure Cyclic Peptide isolate->end_node

Caption: Workflow for On-Resin Synthesis of Cyclic Peptides using this compound.

Solution_Phase_Cyclization_Workflow start Start: Purified Linear Peptide dissolve Dissolve in DMF (High Dilution) start->dissolve add_reagents Add DIPEA, then this compound dissolve->add_reagents react React (2-24h, RT) add_reagents->react monitor Monitor Reaction (HPLC, MS) react->monitor remove_solvent Remove Solvent monitor->remove_solvent Reaction Complete purify Purify (RP-HPLC) remove_solvent->purify end_node End: Pure Cyclic Peptide purify->end_node

Caption: Workflow for Solution-Phase Synthesis of Cyclic Peptides using this compound.

PyBroP_Mechanism cluster_0 Activation cluster_1 Cyclization Peptide_COOH Linear Peptide (C-terminus -COOH) Activated_Intermediate Reactive Acylphosphonium Intermediate Peptide_COOH->Activated_Intermediate + this compound This compound This compound Peptide_NH2 N-terminus -NH2 (Deprotonated by DIPEA) Cyclic_Peptide Cyclic Peptide (Amide Bond Formed) Activated_Intermediate->Cyclic_Peptide Peptide_NH2->Cyclic_Peptide Intramolecular Nucleophilic Attack

Caption: Simplified Mechanism of this compound-mediated Peptide Cyclization.

References

Application Notes and Protocols for PyBroP with DMAP in Aib Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of α-aminoisobutyric acid (Aib), a sterically hindered amino acid, into peptide sequences presents a significant synthetic challenge. Standard peptide coupling reagents often fail to provide satisfactory yields and purity due to the steric hindrance around the α-carbon. This document provides detailed application notes and protocols for the effective use of Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (B91526) (PyBroP) in conjunction with 4-dimethylaminopyridine (B28879) (DMAP) for the coupling of Aib residues. The combination of this compound, a powerful phosphonium-based coupling reagent, with the nucleophilic catalyst DMAP has been shown to be particularly effective for the formation of peptide bonds involving Aib, especially in the critical case of coupling two adjacent Aib residues.

Data Presentation

The following tables summarize the quantitative data from key experiments, highlighting the efficiency of this compound, particularly with the addition of DMAP, in Aib coupling reactions.

Table 1: Coupling of Z-Aib-OH with H-Aib-OMe

Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)Reference
This compoundNoneDIPEACH2Cl22425[1]
This compoundDMAPDIPEACH2Cl2177[1]
PyBOPNoneDIPEACH2Cl224<5[1]

Table 2: General Comparison of Reagents for Hindered Couplings

Coupling ReagentTypical Use CaseAdvantagesLimitations
This compoundSterically hindered amino acids (e.g., Aib, N-methyl amino acids)High reactivity, effective for difficult couplings.Can lead to racemization with prolonged reaction times.[2]
HBTUGeneral peptide synthesisEfficient and widely used.Can cause guanidinylation of the N-terminal amine.
DCC/HOBtStandard peptide synthesisCost-effective.Formation of insoluble DCU byproduct, less effective for hindered couplings.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for Aib coupling using this compound and DMAP.

Reaction_Mechanism cluster_activation Activation Step cluster_catalysis DMAP Catalysis cluster_coupling Coupling Step Carboxylic_Acid R-COOH (Z-Aib-OH) Acyloxyphosphonium Acyloxyphosphonium Intermediate Carboxylic_Acid->Acyloxyphosphonium This compound, Base (DIPEA) This compound This compound This compound->Acyloxyphosphonium Acylpyridinium N-Acylpyridinium Intermediate (Highly Reactive) Acyloxyphosphonium->Acylpyridinium DMAP DMAP DMAP DMAP->Acylpyridinium Peptide_Bond Peptide Bond (Z-Aib-Aib-OMe) Acylpyridinium->Peptide_Bond R'-NH2 Amine R'-NH2 (H-Aib-OMe) Amine->Peptide_Bond Experimental_Workflow Start Start Dissolve_Reactants Dissolve N-protected Aib (e.g., Z-Aib-OH) and Aib-ester (e.g., H-Aib-OMe) in solvent (e.g., CH2Cl2) Start->Dissolve_Reactants Add_Base_this compound Add Base (DIPEA) and this compound Dissolve_Reactants->Add_Base_this compound Add_DMAP Add DMAP (catalytic or stoichiometric) Add_Base_this compound->Add_DMAP Reaction Stir at room temperature for 1-2 hours Add_DMAP->Reaction Workup Aqueous workup to remove byproducts Reaction->Workup Purification Purify the dipeptide by chromatography Workup->Purification End Characterize the final product Purification->End

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in PyBroP Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of their peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in my this compound-mediated coupling reaction?

Low yields in this compound coupling reactions can often be attributed to a few key factors:

  • Steric Hindrance: Coupling of bulky or sterically hindered amino acids (e.g., Val, Ile, Aib) or coupling to an N-methylated amino acid can be challenging. The steric bulk can impede the approach of the activated amino acid to the amine, slowing down the reaction and leading to incomplete coupling.[1]

  • Peptide Aggregation: As the peptide chain elongates, it may fold into secondary structures or aggregate, making the N-terminus inaccessible for the incoming activated amino acid. This is a common issue in solid-phase peptide synthesis (SPPS).[1]

  • Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, reaction temperature, and reagent stoichiometry can significantly impact the coupling efficiency.

  • Reagent Degradation: Although this compound is a stable solid, improper storage or handling can lead to degradation, reducing its effectiveness.[2] It should be stored in a cool, dry place.[3]

  • Side Reactions: The high reactivity of this compound, while beneficial for difficult couplings, can sometimes lead to side reactions such as oxazolone (B7731731) formation, which can result in racemization, especially with prolonged reaction times.[4]

Q2: My coupling involves a sterically hindered amino acid. How can I improve the yield?

For sterically hindered couplings, several strategies can be employed:

  • Optimize Reaction Conditions: Increasing the reaction temperature (e.g., to 50-60°C) can help overcome the activation energy barrier and disrupt peptide aggregation.[1]

  • Double Coupling: After the initial coupling reaction, washing the resin and repeating the coupling step with fresh reagents can help drive the reaction to completion.[5]

  • Choice of Base: The base used can influence the reaction rate. While DIPEA is commonly used, a stronger, non-nucleophilic base like 2,4,6-collidine may be beneficial in some cases.

  • Consider Alternative Reagents: For extremely challenging couplings, other highly efficient reagents like HATU or COMU could be considered.[1][6]

Q3: I am working with N-methylated amino acids and experiencing low yields. What is the best approach?

This compound is particularly well-suited for coupling N-methylated amino acids, which are known to be difficult due to the lower nucleophilicity of the secondary amine.[1][2][4] If you are still experiencing low yields, consider the following:

  • Ensure Sufficient Reagent Stoichiometry: For difficult couplings like those involving N-methylated residues, using a higher equivalent of this compound and the amino acid may be necessary. A standard protocol suggests using 2 equivalents of the protected amino acid and 2 equivalents of this compound.[7]

  • Pre-activation: While this compound can be used in a one-pot procedure, a short pre-activation of the carboxylic acid with this compound and the base before adding it to the amine component can sometimes be beneficial.[2]

  • Extended Reaction Time: N-methylated amino acid couplings are inherently slower and may require longer reaction times for completion. Monitor the reaction progress using a method like the Kaiser test (for primary amines) or an alternative test for secondary amines.

Q4: How can I minimize the risk of racemization when using the highly reactive this compound?

While this compound generally results in low racemization, its high reactivity can increase this risk.[2][4] To minimize racemization:

  • Control the Temperature: Perform the reaction at a controlled temperature. While elevated temperatures can help with hindered couplings, they can also increase the rate of racemization.

  • Limit Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction and proceed with the workup once the coupling is complete.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine. The use of weaker bases can sometimes reduce the risk of racemization.[4]

  • Addition of HOBt: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) can help to suppress racemization.[7]

Q5: What are the best practices for handling and storing this compound?

This compound is a stable solid, but proper handling and storage are crucial to maintain its activity.[2]

  • Storage: Store this compound in a tightly sealed container in a cool (2-8°C), dry place, away from moisture.[3]

  • Handling: When weighing and handling the reagent, minimize its exposure to atmospheric moisture. Use it in a dry environment and reseal the container promptly.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low-yield issues in this compound coupling reactions.

Diagram: Troubleshooting Workflow for Low this compound Coupling Yield

TroubleshootingWorkflow start Low Yield Observed check_reagents 1. Check Reagents & Stoichiometry - this compound quality/age - Amino acid purity - Correct equivalents? start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Solvent (DMF, DCM)? - Base (DIPEA, Collidine)? - Temperature? check_reagents->check_conditions problem_type 3. Identify Problem Type check_conditions->problem_type steric_hindrance Steric Hindrance / N-Methyl AA problem_type->steric_hindrance Bulky Residues aggregation Peptide Aggregation problem_type->aggregation Long Peptide Chain side_reaction Potential Side Reactions problem_type->side_reaction Racemization Detected solution_hindrance Implement Solutions: - Increase temperature - Double coupling - Increase reagent equivalents steric_hindrance->solution_hindrance solution_aggregation Implement Solutions: - Use chaotropic salts (LiCl) - Use 'difficult sequence' solvents (NMP) - Increase temperature aggregation->solution_aggregation solution_side_reaction Implement Solutions: - Add HOBt to suppress racemization - Control temperature and time - Use weaker base side_reaction->solution_side_reaction monitor 4. Monitor Reaction & Re-evaluate solution_hindrance->monitor solution_aggregation->monitor solution_side_reaction->monitor

Caption: A logical workflow for troubleshooting low yield in this compound coupling.

Data Presentation

Table 1: Effect of Reaction Conditions on Coupling Yield for Hindered Amino Acids
Amino Acid SequenceCoupling ReagentBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
Z-Aib-Val-OMeThis compoundDIPEA (4)DCM25285
Z-Aib-Val-OMeThis compoundDIPEA (4)DCM50192
Z-Aib-Val-OMeThis compound2,4,6-Collidine (4)DCM25288
Fmoc-(NMe)Leu-Gly-ResinThis compoundDIPEA (6)DMF25490
Fmoc-(NMe)Leu-Gly-ResinThis compoundDIPEA (6)DMF/NMP (1:1)50295

Note: Data is illustrative and compiled from typical outcomes reported in peptide synthesis literature.

Table 2: Comparison of Coupling Reagents for a Difficult Sequence
Coupling Reagent (1.1 eq)Base (2.2 eq)Additive (1.1 eq)SolventReaction TimeYield (%)
This compound DIPEA - DMF 60 min ~90-95%
PyBOPDIPEAHOBtDMF60 min~85-90%
HBTUDIPEAHOBtDMF60 min~80-85%
HATUDIPEA-DMF30 min>95%

Note: Yields are typical for coupling of a moderately hindered amino acid and can vary based on the specific sequence.[1]

Experimental Protocols

Protocol 1: Standard this compound Coupling on Solid Phase
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), isopropanol (B130326) (3x), and DMF (5x).

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (2 equivalents relative to resin loading) in DMF. Add this compound (2 equivalents) to this solution.

  • Coupling: Add the base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the resin, followed immediately by the activated amino acid/PyBroP solution.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended or the temperature increased.

  • Monitoring: Monitor the reaction completion using the Kaiser test or an alternative method for secondary amines.

  • Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DMF (5x), DCM (3x), and DMF (5x) to remove excess reagents and byproducts.

Protocol 2: Workup Procedure for Solution-Phase this compound Coupling
  • Reaction Quenching: After the reaction is complete (monitored by TLC or LC-MS), dilute the reaction mixture with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel.

    • Wash with a mild acidic solution (e.g., 10% citric acid or 0.5 N HCl) to remove the base and some phosphorus byproducts.[8]

    • Wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.

    • Wash with saturated sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to remove the remaining phosphinamide byproduct and other impurities.[8]

Mechanism and Side Reactions

Diagram: this compound Coupling Mechanism

PyBroP_Mechanism cluster_activation 1. Carboxylic Acid Activation cluster_coupling 2. Nucleophilic Attack RCOOH R-COOH (Carboxylic Acid) ActiveEster Acyloxyphosphonium Salt [R-COO-P(Pyr)3]+ RCOOH->ActiveEster + this compound, Base This compound This compound This compound->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide R-CO-NH-R' (Amide Bond) ActiveEster->Amide + R'-NH2 Byproduct Tripyrrolidinophosphine Oxide ((Pyr)3P=O) ActiveEster->Byproduct Amine R'-NH2 (Amine) Amine->Amide

References

Technical Support Center: Minimizing Racemization with PyBroP in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on minimizing racemization when using the coupling reagent PyBroP (Bromotri(pyrrolidino)phosphonium hexafluorophosphate).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis and why is it a concern?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during the coupling reaction. This results in the incorporation of a D-amino acid into the peptide chain where an L-amino acid was intended, or vice versa. The biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the chirality of its constituent amino acids. The presence of diastereomeric impurities due to racemization can lead to peptides with reduced or altered biological function and can complicate purification and analysis.

Q2: What is the primary mechanism of racemization when using phosphonium-based coupling reagents like this compound?

A2: The primary mechanism of racemization during peptide bond formation involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. The α-proton of this oxazolone (B7731731) is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information at the α-carbon. The resulting planar oxazolone can then be attacked by the incoming amine from either face, leading to a mixture of L- and D-isomers in the peptide chain.[1] The presence of a base, which is required for the activation of the carboxylic acid by this compound, is a key factor in promoting this side reaction.

Q3: How does this compound's reactivity influence the risk of racemization?

A3: this compound is a highly reactive coupling reagent, which is particularly useful for coupling sterically hindered and N-methylated amino acids.[2][3] However, this high reactivity can also contribute to a higher risk of racemization, especially with prolonged reaction times.[3] The longer the activated amino acid exists before coupling, the greater the opportunity for oxazolone formation and subsequent racemization. Therefore, careful control of reaction conditions is crucial when using this compound.

Q4: What are the most critical factors to control to minimize racemization with this compound?

A4: Several factors must be carefully controlled:

  • Base Selection: The choice of base and its concentration are critical. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are generally preferred. Using the minimum necessary amount of base is also crucial.[4]

  • Temperature: Performing the coupling reaction at lower temperatures (e.g., 0 °C) can help reduce the rate of racemization.[4]

  • Pre-activation Time: The time the amino acid is activated with this compound before the addition of the amine component should be minimized to reduce the opportunity for oxazolone formation.[4]

  • Additives: While not as common with the highly reactive this compound as with other reagents, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can sometimes help suppress racemization by forming a more stable active ester.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
High levels of diastereomeric impurity detected in the final peptide. Racemization of the activated amino acid during the coupling step.1. Optimize the base: Switch to a more sterically hindered base like DIPEA and use the minimum stoichiometric equivalent required. 2. Lower the reaction temperature: Conduct the coupling at 0 °C or even lower if the reaction kinetics allow. 3. Minimize pre-activation time: Add the amine component as soon as possible after activating the carboxylic acid with this compound. 4. Consider an alternative coupling reagent for particularly sensitive amino acids: For amino acids highly prone to racemization, a less reactive reagent might be more suitable if coupling efficiency is not compromised.
Incomplete coupling, requiring longer reaction times and potentially leading to increased racemization. Steric hindrance of the amino acids being coupled (e.g., N-methylated amino acids, Aib).1. Increase equivalents of this compound and the activated amino acid: Using a slight excess of the activated amino acid and coupling reagent can drive the reaction to completion faster. 2. Ensure optimal solvent conditions: Use high-purity, anhydrous solvents like DMF or NMP to ensure good solubility and reactivity. 3. Perform a double coupling: If the first coupling is incomplete, a second coupling with fresh reagents can be performed.
Side reactions observed in addition to racemization. The highly reactive activated amino acid is participating in undesired pathways.1. Ensure high-purity reagents and anhydrous conditions: Water and other nucleophilic impurities can react with the activated ester. 2. Optimize stoichiometry: Avoid a large excess of the coupling reagent and base.

Data Presentation: Comparative Racemization Levels

The extent of racemization is highly dependent on the specific amino acid sequence, reaction conditions, and the analytical method used for detection. The following tables provide a summary of available data from various studies to offer a comparative overview.

Table 1: General Comparison of Coupling Reagent Performance

Parameter This compound PyBOP HATU
Reactivity Very HighHighVery High
Suitability for Hindered Couplings ExcellentGoodExcellent
Relative Racemization Risk Moderate to High (prolonged time)Low to ModerateLow
Common Side Reactions Racemization with extended activationGuanidinylation (less common)Guanidinylation of N-terminus

Table 2: Quantitative Data on Epimerization with Various Coupling Reagents

Data in this table is synthesized from multiple sources and direct, side-by-side comparative studies under identical conditions for all reagents are limited in the literature. Values should be considered indicative.

Coupling System Amino Acid % Epimerization (D-isomer) Reference
PyBOP Fmoc-Phe-OH~4%(Carpino et al., 1994)
HATU Fmoc-Phe-OH<1%(Carpino et al., 1994)
HBTU/HOBt Glycosylated Serine0.8%[6]
PyBOP/HOBt Glycosylated Serine1.2%[6]

Experimental Protocols

Protocol 1: Standard Coupling of N-Methyl Amino Acids with this compound

This protocol is a general guideline for coupling N-methylated amino acids, which are known to be sterically hindered.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dichloromethane (B109758) (DCM) for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (5 x 1 min).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve the Fmoc-protected N-methyl amino acid (2 equivalents based on resin substitution) in DCM or DMF.

  • Activation: Add the amino acid solution to the resin. Then, add this compound (2 equivalents). Cool the reaction vessel to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (6 equivalents) to the reaction mixture.

  • Coupling Reaction: Mix the reaction for 1 minute at 0 °C and then allow it to proceed for 1 hour at room temperature with agitation.[7]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (note: this test is not reliable for N-methylated amines; the bromophenol blue test is a suitable alternative).

  • Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DCM (5 x 1 min) and DMF (5 x 1 min) to remove excess reagents and byproducts.

Protocol 2: Assessing Racemization via Chiral HPLC

This protocol outlines a general procedure for determining the extent of racemization in a synthesized peptide.

  • Peptide Synthesis: Synthesize a model tripeptide (e.g., H-Gly-X-Phe-NH₂, where X is the amino acid of interest) using the desired coupling protocol with this compound.

  • Peptide Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash it with cold ether. Dry the crude peptide under vacuum. A preliminary purification by RP-HPLC may be necessary.

  • Peptide Hydrolysis: Hydrolyze a known amount of the purified peptide in 6 M HCl at 110 °C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation: Lyophilize the hydrolyzed sample to remove the HCl. Reconstitute the resulting amino acid mixture in the mobile phase for HPLC analysis.

  • Chiral HPLC Analysis:

    • Inject the sample onto a chiral HPLC column suitable for separating amino acid enantiomers.

    • Use an appropriate isocratic mobile phase (e.g., a mixture of methanol, water, and a small amount of an acidic or basic modifier, optimized for the specific column).

    • Detect the amino acid enantiomers using a UV detector (e.g., at 210 nm).

    • Quantify the peak areas for the L- and D-isomers of the test amino acid. The percentage of racemization is calculated as: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100.[1]

Visualizations

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling AminoAcid L-Amino Acid (R-COOH) ActivatedEster Acyloxyphosphonium Intermediate AminoAcid->ActivatedEster + this compound + Base This compound This compound Base Base (e.g., DIPEA) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) ActivatedEster->Oxazolone Intramolecular cyclization L_Peptide L-Peptide Product ActivatedEster->L_Peptide + Peptide Chain (Desired Pathway) Enolate Enolate Oxazolone->Enolate + Base - H+ Oxazolone->L_Peptide + Peptide Chain D_Peptide D-Peptide Product (Racemized) Oxazolone->D_Peptide + Peptide Chain Enolate->Oxazolone + H+ PeptideChain Peptide Chain (H2N-R') troubleshooting_workflow Start High Racemization Detected CheckBase 1. Evaluate Base - Sterically hindered? - Minimum equivalents? Start->CheckBase CheckTemp 2. Lower Temperature - Couple at 0°C? CheckBase->CheckTemp CheckPreactivation 3. Minimize Pre-activation Time CheckTemp->CheckPreactivation CheckReagents 4. Check Reagent Purity - Anhydrous solvents? CheckPreactivation->CheckReagents ConsiderAlternative 5. Consider Alternative Reagent - Less reactive option? CheckReagents->ConsiderAlternative End Racemization Minimized ConsiderAlternative->End

References

PyBroP Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (Bromotripyrrolidinophosphonium hexafluorophosphate) is a phosphonium (B103445) salt-based coupling reagent widely used in peptide synthesis and other amidation reactions.[1] Its primary advantage is its high efficiency in mediating the formation of amide bonds, particularly in challenging cases such as the coupling of N-methylated and other sterically hindered amino acids.[1][2] Unlike its predecessor, the BOP reagent, this compound was designed to avoid the formation of the highly carcinogenic byproduct, hexamethylphosphoramide (B148902) (HMPA).

Q2: What are the main byproducts of a this compound-mediated coupling reaction?

The primary byproduct of a standard this compound coupling reaction is tris(pyrrolidino)phosphine oxide. Additionally, unreacted starting materials and side-reaction products may be present.

Q3: What are the common side reactions associated with this compound?

The most commonly reported side reactions with this compound are:

  • Pyrrolidide Formation: This occurs when the activated carboxylic acid reacts with residual pyrrolidine (B122466) present as an impurity in the this compound reagent.[3][4] This side reaction is more prevalent in slow coupling reactions.[4]

  • Racemization: Due to its high reactivity, this compound can increase the risk of racemization (loss of stereochemical integrity) of the activated amino acid, especially with extended reaction times.[5]

  • Guanidinylation (less common): Unlike aminium/uronium-based reagents (e.g., HBTU, TBTU), phosphonium salts like this compound do not directly cause guanidinylation of the N-terminus of a peptide chain.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor coupling efficiency, especially with hindered amino acids. Incomplete activation of the carboxylic acid or insufficient reactivity for the specific substrate.* Ensure appropriate stoichiometry of this compound, the carboxylic acid, and a non-nucleophilic base (e.g., DIPEA). * Consider pre-activation of the carboxylic acid with this compound before adding the amine component. * For extremely difficult couplings, such as with α,α-disubstituted amino acids, the addition of a catalyst like DMAP may be beneficial.
Presence of an unexpected byproduct with a mass corresponding to the addition of a pyrrolidide group. Contamination of the this compound reagent with free pyrrolidine.[3][4] Commercial batches can contain up to 0.5% (w/w) of pyrrolidine.[4]* Purify the this compound reagent by recrystallization before use to remove pyrrolidine impurities.[4] * Use freshly purchased, high-purity this compound. * Minimize reaction times to reduce the opportunity for the side reaction to occur.
Epimerization or racemization of the coupled amino acid. Over-activation of the carboxylic acid due to the high reactivity of this compound, leading to the formation of an oxazolone (B7731731) intermediate.[5][7]* Reduce the coupling reaction time. * Perform the reaction at a lower temperature (e.g., 0°C).[4][8] * Avoid prolonged pre-activation times.
Difficulty in removing the tris(pyrrolidino)phosphine oxide byproduct during workup. The byproduct has some solubility in common organic solvents used for extraction.* For solution-phase synthesis, perform acidic aqueous washes (e.g., with 0.5-2N HCl or 10% citric acid) to hydrolyze and extract the phosphinamide byproduct.[9] * In solid-phase peptide synthesis (SPPS), the byproduct can be readily washed away with standard solvents like DMF. * If the product is non-polar, flash column chromatography can be effective for separation.[9]

Experimental Protocols

Protocol 1: General Procedure for this compound-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol is a general guideline and may require optimization for specific sequences.

  • Resin Preparation: Swell the resin in a suitable solvent (e.g., DMF or DCM) for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminal amine.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (2 equivalents relative to resin loading) and this compound (2 equivalents) in DMF or DCM.

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (4-6 equivalents).

    • Add the activation mixture to the deprotected resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature. For difficult couplings, the reaction time may be extended, or the temperature can be slightly elevated.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the completion of the coupling reaction.

Protocol 2: Purification of this compound by Recrystallization

To minimize the side reaction of pyrrolidide formation, purification of this compound to remove pyrrolidine contamination is recommended.

  • Dissolution: Dissolve the commercial this compound in a minimal amount of a suitable hot solvent, such as isopropanol (B130326) or a mixture of DCM and ether.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified this compound crystals under vacuum.

Visualizations

PyBroP_Side_Reactions This compound This compound Reagent Pyrrolidine_Impurity Pyrrolidine Impurity This compound->Pyrrolidine_Impurity Contains Activated_Acid Activated Carboxylic Acid This compound->Activated_Acid Activates Carboxylic Acid Pyrrolidide_Byproduct Pyrrolidide Byproduct Pyrrolidine_Impurity->Pyrrolidide_Byproduct Desired_Product Desired Amide Product Activated_Acid->Desired_Product Reacts with Activated_Acid->Pyrrolidide_Byproduct Reacts with Amine Target Amine Amine->Desired_Product

Caption: Logical relationship of this compound side reaction.

Troubleshooting_Workflow Start Coupling Reaction Issue Check_Purity Check this compound Purity Start->Check_Purity Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Check_Time_Temp Review Reaction Time & Temp Start->Check_Time_Temp Impure Impure? Check_Purity->Impure Incorrect_Stoichiometry Incorrect? Check_Stoichiometry->Incorrect_Stoichiometry Prolonged_High_Temp Too Long/High? Check_Time_Temp->Prolonged_High_Temp Impure->Check_Stoichiometry No Purify Purify this compound Impure->Purify Yes Incorrect_Stoichiometry->Check_Time_Temp No Adjust_Stoichiometry Adjust Reagent Amounts Incorrect_Stoichiometry->Adjust_Stoichiometry Yes Optimize_Conditions Shorten Time / Lower Temp Prolonged_High_Temp->Optimize_Conditions Yes End Re-run Experiment Prolonged_High_Temp->End No Purify->End Adjust_Stoichiometry->End Optimize_Conditions->End

Caption: Troubleshooting workflow for this compound reactions.

References

Technical Support Center: Optimizing PyBroP Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental conditions, with a specific focus on reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature and time for a standard this compound coupling reaction?

For many applications, particularly with standard amino acids, a reaction time of 1-2 hours at room temperature is a good starting point. However, for more challenging couplings, such as those involving sterically hindered or N-methylated amino acids, specific conditions are recommended. A common protocol involves cooling the reaction mixture to 0°C before adding this compound, followed by stirring for 1 minute in the cold and then allowing the reaction to proceed at room temperature for 1 hour.[1]

Q2: How does temperature affect this compound coupling reactions?

Increasing the reaction temperature can enhance the rate of coupling, which is particularly useful for sterically hindered amino acids or sequences prone to aggregation.[2] For instance, elevating the temperature from room temperature to 50°C can significantly shorten the required reaction time.[3] However, higher temperatures can also increase the risk of side reactions, most notably racemization of the activated amino acid.[4] Therefore, temperature should be optimized carefully, starting low and gradually increasing if incomplete coupling is observed.

Q3: What are the risks associated with excessively long this compound reaction times?

This compound is a highly reactive coupling reagent.[2] While this high reactivity is advantageous for difficult couplings, prolonged exposure of the activated amino acid to the reaction conditions can lead to undesirable side reactions. The most significant of these is the formation of oxazolones, which can lead to racemization, thereby reducing the chiral purity of the final peptide.[5] Pyrrolidide derivatives can also form as by-products from slow reactions.[6] It is therefore crucial to monitor the reaction progress and avoid unnecessarily long reaction times.

Q4: When should I consider using elevated temperatures for my this compound reaction?

Elevated temperatures (e.g., 35-60°C) should be considered under the following circumstances:[2]

  • Incomplete Coupling: When standard room temperature conditions result in a low yield or incomplete reaction, particularly with sterically hindered residues.

  • Peptide Aggregation: For sequences prone to aggregation on a solid support, heating can help disrupt secondary structures and improve reagent accessibility.[7]

  • Difficult Sequences: When synthesizing known "difficult" sequences that have a history of poor coupling efficiency at room temperature.

Q5: How can I monitor the progress of a this compound reaction to optimize the reaction time?

The progress of a solid-phase peptide synthesis (SPPS) reaction can be monitored using qualitative tests like the Kaiser test (for primary amines) or chloranil (B122849) test (for secondary amines). For solution-phase synthesis, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for tracking the consumption of starting materials and the formation of the product.[8] By taking aliquots at different time points, you can determine the optimal time required for reaction completion and avoid unnecessary extensions that could lead to side products.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete activation or coupling.• Ensure all reagents and solvents are anhydrous. • Increase reaction time incrementally (e.g., from 1 hour to 2, 4, or 8 hours) and monitor progress. • If extending time is ineffective, cautiously increase the temperature (e.g., to 40-50°C).[3] • For solid-phase synthesis, consider a "double coupling" step where the coupling procedure is repeated with fresh reagents.
Presence of Impurities/Side Products Reaction time is too long or temperature is too high.• Reduce the reaction time. Determine the minimum time required for completion by monitoring the reaction. • If elevated temperature is used, try to lower it or conduct the reaction at a lower temperature for a longer duration. • For sterically hindered amino acids prone to racemization, start the reaction at 0°C before warming to room temperature.[1]
Degradation of this compound.• Use fresh, high-quality this compound. While stable as a solid, it can degrade in solution, especially in the presence of moisture.
Racemization Detected Formation of oxazolone (B7731731) due to over-activation or prolonged reaction time.• Minimize the pre-activation time before adding the amine component. • Avoid excessively high temperatures.[4] • Ensure the amount of base used is not in large excess.

Data Presentation

The following table summarizes data from a comparative study on the performance of this compound under different reaction conditions for the postsynthetic modification of an amino-tagged metal-organic framework (MOF).

SolventTemperature (°C)Reaction TimeOutcome
DMFRoom Temperature2 daysSuccessful Coupling
DMF507 hoursSuccessful Coupling
DichloromethaneRoom Temperature2 daysSuccessful Coupling
DichloromethaneReflux7 hoursSuccessful Coupling
ChloroformReflux7 hoursSuccessful Coupling
Data adapted from a study on MIL-101(Al)-NH2 modification.[3]

Experimental Protocols

Protocol 1: General Procedure for Coupling N-Methylated Amino Acids using this compound on Solid Phase

This protocol is particularly effective for sterically demanding couplings involving N-methylated amino acids.

Materials:

  • Fmoc-protected N-methylated amino acid (2 equivalents based on resin substitution)

  • This compound (2 equivalents)

  • Diisopropylethylamine (DIPEA) (6 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

Methodology:

  • Swell the resin-bound peptide in DCM (approx. 10 mL per gram of resin).

  • In a separate vessel, dissolve the Fmoc-protected N-methylated amino acid in DCM or DMF.

  • Add the amino acid solution to the resin suspension.

  • Add this compound to the mixture.

  • Cool the reaction vessel to 0°C in an ice bath.

  • Add DIPEA to the cold suspension.

  • Mix for 1 minute at 0°C.

  • Allow the reaction to warm to room temperature and continue to mix for 1 hour.

  • Filter the resin and wash thoroughly with DCM to remove excess reagents and byproducts.[1]

Protocol 2: Optimization of this compound Reaction at Elevated Temperature

This protocol provides a framework for optimizing reactions that are sluggish at room temperature.

Materials:

  • Carboxylic acid (1 equivalent)

  • Amine (1.2 equivalents)

  • This compound (1.2 equivalents)

  • DIPEA (2 equivalents)

  • Anhydrous DMF

Methodology:

  • Dissolve the carboxylic acid and amine in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound to the solution.

  • Add DIPEA to initiate the reaction.

  • Heat the reaction mixture to the desired temperature (e.g., 40°C, 50°C, or 60°C).

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes) to determine the point of completion.

  • Once the reaction is complete, cool to room temperature and proceed with the standard aqueous work-up.

Visualizations

experimental_workflow This compound Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Work-up prep_reagents Prepare Anhydrous Solvents and Reagents dissolve Dissolve Carboxylic Acid and Amine prep_reagents->dissolve add_this compound Add this compound dissolve->add_this compound add_base Add Base (e.g., DIPEA) add_this compound->add_base set_temp Set Reaction Temperature (e.g., 0°C to 50°C) add_base->set_temp stir Stir for Determined Reaction Time set_temp->stir monitor Monitor Progress (TLC, LC-MS, Kaiser Test) stir->monitor workup Quench and Work-up monitor->workup purify Purify Product workup->purify

Caption: General experimental workflow for a this compound-mediated coupling reaction.

troubleshooting_logic Troubleshooting this compound Reaction Time and Temperature start Start with Standard Conditions (Room Temp, 1-2 hours) check_completion Reaction Complete? start->check_completion success Success! Proceed to Work-up check_completion->success Yes incomplete Incomplete Coupling check_completion->incomplete No side_reactions Side Reactions or Racemization Observed? success->side_reactions increase_time Increase Reaction Time (e.g., to 4 hours) incomplete->increase_time check_completion2 Reaction Complete? increase_time->check_completion2 check_completion2->success Yes increase_temp Increase Temperature (e.g., to 40-50°C) check_completion2->increase_temp No check_completion3 Reaction Complete? increase_temp->check_completion3 check_completion3->success Yes double_couple Consider Double Coupling or Alternative Reagent check_completion3->double_couple No reduce_time_temp Reduce Time and/or Temperature side_reactions->reduce_time_temp Yes optimize Conditions Optimized side_reactions->optimize No reduce_time_temp->start

Caption: A decision-making diagram for optimizing this compound reaction conditions.

References

Technical Support Center: PyBOP Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PyBOP-mediated coupling reactions. This resource is tailored for researchers, scientists, and drug development professionals to navigate challenges and optimize amide bond formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is PyBOP and what is its mechanism of action?

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a popular phosphonium (B103445) salt-based coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine.[1][2] Its key advantages include high coupling efficiency, mild reaction conditions, and the avoidance of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA) that is generated by its predecessor, the BOP reagent.[1]

The reaction mechanism involves a two-step process:

  • Activation of the Carboxylic Acid: In the presence of a tertiary amine base (like DIPEA or Et3N), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then reacts with PyBOP to form a highly reactive OBt (1-hydroxybenzotriazole) ester intermediate.[1][3]

  • Nucleophilic Attack (Aminolysis): The amine component then performs a nucleophilic attack on the activated OBt ester, forming the desired amide bond and releasing tris(pyrrolidin-1-yl)phosphine oxide as a byproduct.[3]

PyBOP_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_aminolysis Step 2: Aminolysis RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate Anion (R-COO⁻) RCOOH->RCOO + Base Base Base (e.g., DIPEA) Base->RCOO OBt_Ester Reactive OBt Ester RCOO->OBt_Ester + PyBOP PyBOP PyBOP PyBOP->OBt_Ester Byproduct1 Tris(pyrrolidino) phosphine oxide OBt_Ester->Byproduct1 OBt_Ester_ref Reactive OBt Ester Amine Amine (R'-NH₂) Amide Amide Product (R-CO-NH-R') Amine->Amide + OBt Ester HOBt HOBt Amide->HOBt OBt_Ester_ref->Amide

Caption: Mechanism of PyBOP-mediated amide bond formation.

Q2: Why is my PyBOP coupling reaction incomplete or showing low yield?

Several factors can lead to incomplete PyBOP couplings. The most common reasons include:

  • Steric Hindrance: Coupling bulky or sterically hindered amino acids (e.g., Val, Ile, Aib) can be challenging.[1][4] Similarly, coupling to an N-methylated amino acid is difficult because the secondary amine is less nucleophilic.[4][5]

  • On-Resin Aggregation: During solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, preventing reagents from accessing the reactive N-terminus.[1]

  • Poor Reagent Quality or Stability: PyBOP solutions in DMF are generally stable for about 24 hours.[1] Using old or improperly stored reagents can lead to failed reactions. Moisture can also degrade the reagent.[1]

  • Insufficient Reaction Time or Equivalents: Difficult couplings may require longer reaction times or an increased amount of the amino acid and coupling reagent.[1][6]

  • Sub-optimal Base or Solvent: The choice and amount of base are critical. An insufficient amount of base will result in incomplete carboxylate formation. The solvent must also be appropriate to dissolve all reactants.[7]

Q3: What are the recommended solvents and bases for PyBOP coupling?

The choice of solvent and base is critical for reaction success.[7]

  • Solvents: N,N-Dimethylformamide (DMF) is the most common and effective solvent for PyBOP-mediated couplings.[1][7] N-Methyl-2-pyrrolidone (NMP) is a suitable alternative and can be beneficial in disrupting peptide aggregation.[1][7] Dichloromethane (DCM) can also be used, particularly in solution-phase synthesis.[1][7]

  • Bases: A non-nucleophilic tertiary amine is required. N,N-Diisopropylethylamine (DIPEA, Hünig's base) and Triethylamine (TEA) are the most commonly used bases.[3][5] Typically, 2-3 equivalents of the base are used.

Troubleshooting Guide for Incomplete Coupling

This guide provides a systematic approach to diagnosing and resolving issues with incomplete PyBOP reactions.

Troubleshooting_Tree start Problem: Incomplete Coupling check_reagents 1. Check Reagents & Conditions start->check_reagents check_substrate 2. Evaluate Substrates start->check_substrate check_procedure 3. Review Procedure start->check_procedure sol_reagents Use fresh PyBOP & anhydrous solvent. Ensure correct stoichiometry (1.1-1.2 eq PyBOP, 2-3 eq Base). check_reagents->sol_reagents Are reagents fresh? Is stoichiometry correct? sol_substrate Issue: Steric Hindrance or N-Methyl Amino Acid? check_substrate->sol_substrate sol_procedure Issue: On-Resin Aggregation? check_procedure->sol_procedure sol_hindrance Increase reaction time (double coupling). Increase temperature (30-50°C). Switch to a stronger reagent (e.g., HATU, PyAOP, PyBrOP). sol_substrate->sol_hindrance Yes sol_aggregation Use aggregation-disrupting solvent (NMP). Add chaotropic salts (e.g., LiCl). Perform coupling at elevated temperature. sol_procedure->sol_aggregation Yes

Caption: Troubleshooting decision tree for incomplete PyBOP coupling.

Problem: Low or no product formation.

  • Possible Cause: Inactive reagents.

    • Solution: Use fresh, high-purity PyBOP and anhydrous solvents.[1] Prepare PyBOP solutions fresh daily for optimal performance.[1]

  • Possible Cause: Incorrect stoichiometry.

    • Solution: Ensure you are using a slight excess of PyBOP (1.1-1.2 equivalents) and the amine (1.2 equivalents), along with at least 2 equivalents of a non-nucleophilic base like DIPEA.[3][8]

  • Possible Cause: Sterically hindered amino acids.

    • Solution 1: Double Coupling: If monitoring (e.g., Kaiser test in SPPS) indicates an incomplete reaction, repeat the coupling step with fresh reagents before deprotection of the next amino acid.[1][6]

    • Solution 2: Change Reagent: For particularly difficult couplings, such as with N-methyl amino acids, switch to a more potent coupling reagent like PyAOP or this compound.[1][5] HATU is also a powerful alternative.[9]

  • Possible Cause: Peptide aggregation (in SPPS).

    • Solution 1: Change Solvent: Switch from DMF to NMP, or use a mixture of solvents known to reduce aggregation.[4]

    • Solution 2: Add Chaotropic Salts: Adding salts like LiCl can help disrupt secondary structures and improve solvation.[1][4]

    • Solution 3: Increase Temperature: Performing the coupling at a higher temperature (e.g., 50-60°C) can increase reaction rates and break up aggregates.[4]

Problem: Racemization of the product.

  • Possible Cause: Over-activation or prolonged exposure to basic conditions.[1]

    • Solution: The addition of an additive like HOBt (1-hydroxybenzotriazole) can help suppress racemization.[1][8] Use the minimum necessary amount of base and avoid excessively long reaction times.[1]

Quantitative Data Summary

For successful coupling, the choice of solvent and the stoichiometry of reagents are critical.

Table 1: Recommended Solvents for PyBOP Coupling

SolventAbbreviationDielectric Constant (ε)Boiling Point (°C)Typical Performance Notes
N,N-DimethylformamideDMF36.7153The most common and highly effective solvent.[7]
1-Methyl-2-pyrrolidinoneNMP32.2202A suitable alternative to DMF, good for disrupting aggregation.[1][7]
DichloromethaneDCM9.140Often used, but may result in slightly lower conversion than DMF/NMP.[7]
2-Methyltetrahydrofuran2-MeTHF6.280A greener alternative with excellent performance reported.[7]

Table 2: Typical Reagent Stoichiometry (Solution Phase)

ReagentEquivalents (relative to Carboxylic Acid)Purpose
Carboxylic Acid1.0Substrate
Amine1.0 - 1.2Nucleophile
PyBOP 1.1 - 1.2 Coupling Reagent
DIPEA or TEA2.0 - 3.0Base

Note: Stoichiometry may need to be adjusted for solid-phase synthesis or for particularly difficult couplings.[3][8][10]

Experimental Protocols

General Protocol for Solution-Phase PyBOP Coupling

This protocol provides a general procedure for coupling an N-protected amino acid with a C-protected amino acid or peptide in solution.

Experimental_Workflow start Start reagent_prep 1. Reagent Preparation Dissolve Acid & Amine in DMF start->reagent_prep cool 2. Cool to 0°C (Optional, but recommended) reagent_prep->cool add_base 3. Add Base (e.g., DIPEA, 2-3 eq) cool->add_base add_pybop 4. Add PyBOP (1.1-1.2 eq) add_base->add_pybop reaction 5. Reaction Stir at 0°C to RT for 1-24h add_pybop->reaction monitor 6. Monitor Progress (TLC or LC-MS) reaction->monitor workup 7. Aqueous Workup Dilute, wash with acid, base, brine monitor->workup Reaction Complete purify 8. Purification (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for solution-phase PyBOP coupling.

1. Reactant Preparation:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in an anhydrous solvent like DMF or DCM.[1][3]

2. Base and Reagent Addition:

  • Cool the reaction mixture to 0°C using an ice bath.[3]

  • Add a tertiary amine base, such as DIPEA (2.0-3.0 equivalents), to the reaction mixture.[1]

  • Add PyBOP (1.1-1.2 equivalents) to the solution in one portion.[3]

3. Reaction:

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 1 to 24 hours. The optimal time depends on the specific substrates being coupled.[1]

4. Monitoring:

  • Monitor the progress of the reaction periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

5. Work-up:

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) or DCM.[1][3]

  • Wash the organic layer successively with a weak acid (e.g., 1M HCl or 5-10% citric acid), water, a weak base (e.g., saturated NaHCO₃ solution), and finally with brine.[1][3] This removes the base, unreacted starting materials, and water-soluble byproducts.[9]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution under reduced pressure.[1][3]

6. Purification:

  • Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain the pure amide.[1][3]

References

Technical Support Center: Optimizing Peptide Purity in Syntheses Utilizing PyBroP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) in peptide synthesis. Our goal is to help you enhance the purity of your synthetic peptides through optimized protocols and a deeper understanding of the reaction chemistry.

Frequently Asked Questions (FAQs)

Q1: My peptide synthesis using this compound is resulting in low purity. What are the common causes?

Low purity in peptide synthesis with this compound can stem from several factors, often related to the specific peptide sequence being synthesized. Common issues include:

  • Incomplete Coupling: This is a primary source of deletion sequences and other impurities. Incomplete coupling can be caused by:

    • Steric Hindrance: Bulky amino acid residues (e.g., Val, Ile, Aib) or coupling to N-methylated amino acids can physically impede the approach of the activated amino acid, slowing down the reaction rate.[1]

    • Peptide Aggregation: As the peptide chain elongates on the solid support, it can fold and form secondary structures like β-sheets. This aggregation can block the N-terminus, preventing efficient coupling of the next amino acid.[1]

    • Electronic Effects: The chemical properties of amino acid side chains can reduce the nucleophilicity of the N-terminal amine, making the coupling reaction more difficult.[1]

  • Side Reactions: Undesirable chemical reactions can occur during the coupling step, leading to impurities. A significant side reaction to consider is:

    • Racemization: This is the loss of stereochemical integrity at the α-carbon of the activated amino acid, which can lead to diastereomeric impurities that are difficult to separate.[2][3][4] The risk of racemization increases with prolonged coupling times.[2]

  • Formation of Byproducts: The coupling reagent itself or the conditions used can lead to the formation of byproducts. For instance, prolonged activation with this compound can lead to the formation of oxazolones, which are prone to racemization.[2]

Q2: How can I improve the coupling efficiency when using this compound, especially for difficult sequences?

For challenging sequences, several strategies can be employed to improve coupling efficiency and, consequently, the purity of the final peptide:

  • Optimize Reaction Conditions:

    • Double Coupling: If a coupling reaction is known to be difficult, repeating the coupling step with fresh reagents can help drive the reaction to completion.[1]

    • Increase Reaction Time: Allowing for longer coupling times can be beneficial, but this must be balanced with the increased risk of racemization.[5]

    • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-60°C) can help disrupt peptide aggregation and increase the reaction rate.[1]

  • Address Peptide Aggregation:

    • Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the coupling solution can disrupt the secondary structures that lead to aggregation.[1]

    • Special Solvents: Using solvents known to reduce aggregation, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and NMP, can be effective.[1][6]

    • Structure-Disrupting Amino Acid Derivatives: Incorporating pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb)-protected amino acids can break up the formation of β-sheets.[1]

Q3: When should I consider using an alternative coupling reagent to this compound?

While this compound is a potent coupling reagent, it may not be the optimal choice for all situations.[2] Consider an alternative if you are encountering:

  • Coupling of N-methylated Amino Acids: this compound is known to be less effective for coupling to N-methylated amino acids.[1][2][7] Reagents like this compound's halogenophosphonium counterparts, PyCloP, or HATU are often more successful in these cases.[7]

  • Highly Hindered Couplings: For sterically demanding couplings, such as those involving Aib (α-aminoisobutyric acid), more reactive reagents may be necessary.[1][2]

  • Persistent Racemization Issues: If racemization remains a problem despite optimizing reaction conditions, switching to a reagent known for lower racemization potential may be beneficial.[8]

The following table provides a qualitative comparison of this compound with other common coupling reagents for difficult peptide sequences.

Coupling ReagentReactivityCommon ApplicationsAdvantagesDisadvantages
This compound HighGeneral peptide synthesis, difficult couplingsMore reactive than PyBOPCan be less efficient for N-methylated amino acids; potential for racemization with prolonged coupling[2][7]
PyBOP GoodStandard peptide synthesisGood performance for non-hindered couplings; avoids carcinogenic byproducts of BOP[1][2]Inefficient for sterically hindered and N-methylated amino acids[1]
HATU Very HighSterically hindered amino acids, N-methylated amino acids, fragment condensation[1]High coupling efficiency, fast reaction rates, reduced racemization[1]Higher cost; potential for side reactions if not used correctly[1][9]
HCTU HighDifficult sequences; cost-effective alternative to HATU[1]Good reactivity; lower cost than HATU[1]May be less effective than HATU for the most challenging couplings[1]
COMU Very HighGeneral and difficult couplings; microwave-assisted SPPSHigh coupling efficiency comparable to HATU; safer handling (non-explosive byproduct)[2]Less stable in DMF compared to other reagents[10]
Q4: What is a recommended protocol for a standard this compound-mediated coupling reaction?

A standard protocol for a this compound coupling on solid-phase is provided below. Note that this is a general guideline and may require optimization based on the specific peptide sequence and resin.

Experimental Protocol: this compound-Mediated Coupling
  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (5 times).[1]

  • Reagent Solution Preparation:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

    • Add this compound (3 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.

  • Pre-activation:

    • Gently mix the solution for 1-2 minutes at room temperature.

  • Coupling:

    • Add the pre-activated solution to the resin.

    • Agitate the reaction vessel for 30-60 minutes at room temperature. For sterically hindered couplings, consider extending the coupling time or performing a double coupling.

  • Monitoring and Washing:

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the bromophenol blue test (for secondary amines).[1] A negative test indicates that all free amines have reacted.

    • Once the coupling is complete, thoroughly wash the resin with DMF (5 times), isopropanol (3 times), and dichloromethane (B109758) (DCM) (3 times) to remove excess reagents and byproducts.[1]

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and decision-making for troubleshooting, the following diagrams are provided.

experimental_workflow swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash Resin (DMF, IPA, DMF) deprotect->wash1 preactivate Prepare & Pre-activate Amino Acid, this compound, DIPEA in DMF couple Add to Resin & Agitate monitor Monitor with Kaiser Test wash2 Wash Resin (DMF, IPA, DCM) next Proceed to Next Cycle

Caption: General workflow for solid-phase peptide synthesis (SPPS) using this compound.

troubleshooting_logic cluster_incomplete Incomplete Coupling Solutions cluster_side_reactions Side Reaction Solutions start Low Peptide Purity with this compound check_coupling Is coupling incomplete? (Check with Kaiser test) start->check_coupling double_couple Perform Double Coupling check_coupling->double_couple Yes increase_temp Increase Reaction Temperature check_coupling->increase_temp Yes change_solvent Use Aggregation-Disrupting Solvents (e.g., NMP) check_coupling->change_solvent Yes check_side_reactions Are side reactions (e.g., racemization) suspected? check_coupling->check_side_reactions No end_node Improved Purity double_couple->end_node increase_temp->end_node change_solvent->end_node reduce_time Reduce Coupling Time reduce_time->end_node alt_reagent Use Alternative Reagent (e.g., HATU, COMU) alt_reagent->end_node check_side_reactions->reduce_time Yes check_side_reactions->alt_reagent Yes check_side_reactions->end_node No

Caption: Troubleshooting decision tree for improving peptide purity.

References

PyBroP stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound is a stable solid and should be stored in a cool, dry place. For long-term storage, it is recommended to keep it at 2-8°C or -20°C.[1] It is important to minimize exposure to moisture to prevent hydrolysis.

Q2: How stable is this compound in solution?

A2: While this compound is stable as a solid, its stability in solution, particularly in polar aprotic solvents like DMF, is limited.[2] Solutions should ideally be prepared fresh before use. If storage of a solution is necessary, it should be for a short period in a tightly sealed container under an inert atmosphere.

Q3: What are the signs of this compound decomposition?

A3: Decomposition of this compound, especially due to moisture, can lead to the formation of tripyrrolidinophosphine oxide and pyrrolidine. This may result in a decrease in coupling efficiency and the potential for side reactions. A noticeable change in the physical appearance of the solid (e.g., clumping, discoloration) or a decrease in performance are indicators of decomposition.

Q4: Is this compound compatible with all peptide coupling strategies?

A4: this compound is a highly effective coupling reagent, particularly for challenging couplings such as those involving N-methylated amino acids. However, like any reagent, its effectiveness can be sequence-dependent. For sterically hindered amino acids or sequences prone to aggregation, optimization of reaction conditions may be necessary.

Q5: What are the main advantages of using this compound over other coupling reagents?

A5: this compound offers several advantages, including high coupling efficiency, especially for difficult amino acids, and a reduced risk of racemization. Unlike uronium/aminium-based reagents like HBTU or HATU, phosphonium (B103445) salts like this compound do not pose a risk of guanidinylation of the N-terminal amino group.[2]

This compound Stability and Storage Conditions

Proper handling and storage of this compound are crucial for maintaining its reactivity and ensuring reproducible experimental outcomes. The following table summarizes the recommended storage conditions and provides insights into its stability.

ParameterRecommendation/InformationSource(s)
Storage Temperature 2-8°C or -20°C for long-term storage.[1]
Storage Atmosphere Store under a dry, inert atmosphere (e.g., nitrogen or argon).
Protection from Light Store in a light-resistant container.
Solid State Stability Stable as a crystalline solid when stored correctly.
Solution Stability Limited stability in solution, especially in DMF. Prepare solutions fresh.[2]
Hygroscopicity This compound is sensitive to moisture and can hydrolyze.

Troubleshooting Guide

This guide addresses common issues that may be encountered during peptide coupling reactions using this compound.

Low Coupling Yield or Incomplete Reaction
Potential Cause Troubleshooting Steps
Steric Hindrance - Increase the reaction time. - Use a double coupling protocol (repeat the coupling step with fresh reagents). - Increase the reaction temperature slightly (e.g., to 40°C), but monitor for potential side reactions.
Peptide Aggregation on Solid Support - Use solvents known to reduce aggregation, such as a mixture of DMF and NMP. - Incorporate chaotropic salts like LiCl into the reaction mixture. - Consider the use of pseudoproline dipeptides in the peptide sequence to disrupt secondary structure formation.
Decomposition of this compound - Use a fresh bottle of this compound. - Ensure all solvents and reagents are anhydrous. - Prepare this compound solutions immediately before use.
Suboptimal Base - Use a non-nucleophilic hindered base such as diisopropylethylamine (DIPEA). - Ensure the correct stoichiometry of the base is used.
Side Reactions
Side Reaction Cause Prevention/Solution
Racemization Prolonged activation time or excessive base.- Minimize the pre-activation time. - Use the minimum necessary amount of base. - Consider the addition of a racemization suppressant like HOBt, although this compound is designed to be used without it.
Pyrrolidide Formation Contamination of this compound with small amounts of pyrrolidine.[3]- Use high-purity this compound. Recrystallization of the reagent can remove this impurity.[3]

Troubleshooting Workflow for Low Coupling Yield

G Troubleshooting Low Coupling Yield with this compound start Low Coupling Yield Detected check_reagents Check Reagent Quality and Handling start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK fresh_this compound Use fresh this compound check_reagents->fresh_this compound Reagent issue? address_aggregation Address Potential Aggregation optimize_conditions->address_aggregation Conditions OK increase_time Increase reaction time optimize_conditions->increase_time Steric hindrance? change_solvent Use DMF/NMP mixture address_aggregation->change_solvent Aggregation suspected? anhydrous_solvents Ensure anhydrous solvents fresh_this compound->anhydrous_solvents anhydrous_solvents->optimize_conditions double_coupling Perform double coupling increase_time->double_coupling success Problem Resolved double_coupling->success add_chaotrope Add chaotropic salt (e.g., LiCl) change_solvent->add_chaotrope add_chaotrope->success

Caption: A logical workflow for troubleshooting low coupling yields.

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling on Solid Phase using this compound
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes) to remove the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (2-3 equivalents relative to resin loading) in DMF.

    • Add this compound (2-3 equivalents) to the amino acid solution.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (4-6 equivalents).

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test). A negative test indicates the absence of free primary amines.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

Protocol 2: Stability Assessment of this compound in Solution by HPLC

This protocol provides a framework for assessing the stability of this compound in a solvent such as DMF over time.

  • Preparation of this compound Solution:

    • Accurately weigh a known amount of this compound and dissolve it in anhydrous DMF to a final concentration of 10 mg/mL in a volumetric flask.

    • This will serve as the stock solution for the stability study.

  • Time Points:

    • Immediately after preparation (t=0), withdraw an aliquot of the solution for HPLC analysis.

    • Store the remaining solution at room temperature in a sealed vial.

    • Withdraw aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak corresponding to this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.

    • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

Visualizations

This compound Structure and Decomposition Pathway

G Postulated Decomposition of this compound by Hydrolysis This compound This compound (Bromotripyrrolidinophosphonium hexafluorophosphate) PhosphineOxide Tripyrrolidinophosphine Oxide This compound->PhosphineOxide Hydrolysis HBr HBr This compound->HBr Hydrolysis Pyrrolidine Pyrrolidine (from side reaction) This compound->Pyrrolidine Contaminant leading to pyrrolidide side product H2O H₂O (Moisture) H2O->PhosphineOxide H2O->HBr

References

Technical Support Center: Optimizing PyBroP Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in a this compound-mediated coupling reaction?

A base is crucial in this compound-mediated coupling reactions as it facilitates the activation of the carboxylic acid group of the amino acid. Tertiary amines, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), are commonly used to deprotonate the carboxylic acid, allowing it to react with this compound and form a highly reactive acylphosphonium intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, forming the peptide bond.[1]

Q2: Which bases are typically used with this compound, and how do I choose the right one?

The most frequently used bases in conjunction with this compound are tertiary amines like DIPEA and NMM. For reactions prone to racemization, a weaker base such as sym-collidine may be recommended.[1] The choice of base depends on the specific characteristics of the amino acids being coupled.

  • DIPEA (N,N-Diisopropylethylamine): A strong, sterically hindered base. It is often the base of choice for coupling sterically hindered or N-methylated amino acids where its higher basicity can drive the reaction to completion.[2]

  • NMM (N-methylmorpholine): A weaker, less sterically hindered base. It is preferred when coupling amino acids that are prone to racemization, such as histidine and cysteine, as its milder nature helps to preserve the stereochemical integrity of the product.[2]

  • sym-Collidine: A weaker base that can be used as an alternative to DIPEA or NMM in cases with a significantly increased risk of racemization.[1]

Q3: How does the choice of base affect the efficiency of this compound coupling, especially for difficult couplings?

The choice of base can significantly impact the success of difficult coupling reactions. For sterically hindered or N-methylated amino acids, the stronger basicity of DIPEA can lead to faster and more complete reactions.[2] this compound is particularly effective for coupling N-methylated amino acids, a process that is often challenging for other coupling reagents like PyBOP.[3][4] In these cases, DIPEA is commonly the recommended base.[5][6]

Q4: Can the base influence side reactions during this compound coupling?

Yes, the base can influence the extent of side reactions, most notably racemization. A stronger base like DIPEA can increase the risk of racemization, especially with sensitive amino acids, by promoting the formation of an oxazolone (B7731731) intermediate.[2] To mitigate this, a weaker base like NMM or sym-collidine is recommended.[1][2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Coupling Yield Insufficient Basicity: The chosen base may not be strong enough for a particularly challenging coupling (e.g., sterically hindered or N-methylated amino acids).• Consider switching from NMM to the stronger base, DIPEA.• Increase the equivalents of the base used in the reaction.
Base Degradation: The tertiary amine base may have degraded over time.• Use a fresh bottle of the base.• If degradation is suspected, consider purifying the base by distillation.
Significant Racemization Base is Too Strong: A highly basic environment can promote racemization, especially with sensitive amino acids like histidine or cysteine.• Switch from DIPEA to a weaker base like NMM or sym-collidine.[1][2]• Reduce the amount of base to the minimum required for the reaction.• Lower the reaction temperature.
Formation of Pyrrolidide Byproducts Contaminated this compound Reagent: Commercial this compound can contain small amounts of pyrrolidine (B122466) as a contaminant, which can react with the activated carboxylic acid.• This side reaction is more likely in slow reactions.• If this byproduct is observed, consider purifying the this compound reagent by crystallization before use.

Quantitative Data Summary

Base Structure pKa (Conjugate Acid) Key Characteristics Recommended Use Cases with this compound
DIPEA (Image of DIPEA structure)~10.7Strong, sterically hindered, non-nucleophilic base.• Sterically hindered amino acids.• N-methylated amino acids.[5][6]• When racemization is not a primary concern.[2]
NMM (Image of NMM structure)~7.4Weaker, less sterically hindered base.• Racemization-prone amino acids (e.g., His, Cys).[2]• When a milder base is needed to prevent side reactions.
sym-Collidine (Image of sym-Collidine structure)~7.4Weaker base, similar in basicity to NMM.• Cases with a high risk of racemization where an alternative to NMM is desired.[1]

Experimental Protocols

Protocol 1: General Coupling of a Standard Amino Acid using this compound
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (2 equivalents relative to resin loading) in DMF. Add this compound (2 equivalents) to the amino acid solution.

  • Coupling Reaction: Add the appropriate base (e.g., NMM for a standard amino acid, 4 equivalents) to the amino acid/PyBroP mixture and immediately add the solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Monitor the reaction for completion using a qualitative test (e.g., ninhydrin (B49086) test). Once complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Coupling of an N-Methylated Amino Acid using this compound
  • Resin Preparation: Remove the N-terminal protecting group from the peptide-resin using standard procedures. Suspend the resin in dichloromethane (B109758) (DCM; 10 mL/gram of resin).

  • Amino Acid and Reagent Addition: Dissolve the protected N-methylated amino acid (2 equivalents based on resin substitution) in DCM or DMF and add the solution to the resin. Add this compound (2 equivalents) to the resin suspension.

  • Base Addition and Coupling: Cool the reaction mixture to 0°C. Add DIPEA (6 equivalents) and mix for 1 minute at 0°C, then continue mixing for 1 hour at room temperature.[5][6]

  • Washing: Filter the resin and wash thoroughly with DCM.[5][6]

Visualizations

G cluster_0 This compound Coupling Workflow start Start: Carboxylic Acid (R-COOH) + Amine (R'-NH2) reagents Add this compound and Base (e.g., DIPEA) start->reagents activation Activation: Formation of Acylphosphonium Intermediate reagents->activation coupling Nucleophilic Attack by Amine activation->coupling product Peptide Bond Formation (R-CO-NH-R') coupling->product byproduct Byproduct: Tris(pyrrolidino)phosphine oxide coupling->byproduct

Caption: General workflow of a this compound-mediated peptide coupling reaction.

G cluster_1 Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Observed check_aa Is the amino acid sterically hindered or N-methylated? start->check_aa check_base What base is being used? check_aa->check_base Yes check_racemization Is racemization a concern? check_aa->check_racemization No use_dipea Use a stronger base: DIPEA check_base->use_dipea NMM increase_eq Increase equivalents of base and/or this compound check_base->increase_eq DIPEA use_dipea->increase_eq use_nmm Use a weaker base: NMM or sym-collidine check_racemization->use_nmm Yes check_racemization->increase_eq No use_nmm->increase_eq check_reagents Check reagent quality (fresh base, pure this compound) increase_eq->check_reagents

Caption: Decision tree for troubleshooting low this compound coupling efficiency.

References

challenges in coupling specific amino acids with PyBroP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) in peptide synthesis, particularly when coupling specific or challenging amino acids.

Troubleshooting Guide

This guide addresses common issues encountered during peptide coupling reactions with this compound.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Possible Causes:

  • Steric Hindrance: Coupling bulky or sterically hindered amino acids (e.g., Aib, Val, Ile) can be challenging due to the physical obstruction of the reactive sites.[1]

  • Peptide Aggregation: The growing peptide chain, especially hydrophobic sequences, can aggregate on the solid-phase support, blocking the N-terminus and preventing efficient coupling.[1]

  • Sub-optimal Reaction Conditions: Incorrect stoichiometry, reaction time, or temperature can lead to incomplete reactions.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: For difficult couplings, consider extending the reaction time or performing the reaction at a slightly elevated temperature (e.g., 35-40°C).

  • Perform a Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion, which can be particularly beneficial for hindered couplings.

  • Disrupt Peptide Aggregation:

    • Use chaotropic salts such as LiCl or KSCN in the coupling mixture.

    • Employ solvents known to disrupt secondary structures, like N-methylpyrrolidone (NMP).

  • Consider an Alternative, More Reactive Reagent: For exceptionally difficult sequences, a more potent coupling reagent like HATU may be necessary.[1]

Issue 2: Racemization or Epimerization of the Coupled Amino Acid

Possible Causes:

  • Overly Reactive Nature of this compound: this compound is a highly reactive reagent, and prolonged reaction times can lead to the formation of oxazolone intermediates, which are prone to racemization.[2]

  • Base and Solvent Effects: The choice of base and solvent can significantly influence the rate of racemization. Polar solvents can sometimes increase the rate of epimerization.[3]

Troubleshooting Steps:

  • Minimize Reaction Time: Use the shortest effective coupling time to reduce the risk of racemization.

  • Optimize Temperature: Perform the coupling at a lower temperature (e.g., 0°C) to slow down the rate of epimerization. For the synthesis of a dipeptide with this compound, using a cooling bath at 0°C during the initial phase of the reaction was shown to significantly reduce the formation of the diastereoisomer.[4]

  • Choice of Base: Consider using a weaker or more sterically hindered base, as strong, non-hindered bases can increase the propensity for racemization.

  • Alternative Reagents for Racemization-Prone Amino Acids: For amino acids that are particularly susceptible to racemization, consider using a reagent known for low racemization rates, such as those based on OxymaPure.

Frequently Asked Questions (FAQs)

Q1: For which types of amino acids is this compound a preferred coupling reagent?

This compound is particularly effective for coupling sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., Aib), and is highly recommended for coupling N-methylated amino acids, where other reagents like PyBOP may be inefficient.[2][5][6]

Q2: What are the main side reactions associated with this compound?

Due to its high reactivity, this compound can lead to side reactions, most notably the formation of oxazolones, which can result in racemization, especially with prolonged coupling times.[2]

Q3: When should I consider using an alternative to this compound?

You should consider an alternative to this compound in the following scenarios:

  • For standard, non-hindered couplings: A less reactive and more cost-effective reagent like HCTU might be sufficient.[1]

  • For extremely difficult sequences or when racemization is a major concern: A highly efficient reagent with a lower propensity for racemization, such as HATU or COMU, may be a better choice.[1]

  • When coupling racemization-prone amino acids: Reagents based on OxymaPure have been shown to be very effective at minimizing racemization.

Q4: Can this compound be used in both solid-phase and solution-phase synthesis?

Yes, this compound is a stable solid that is soluble in common organic solvents, making it suitable for both solid-phase and solution-phase peptide synthesis.[6]

Data Presentation

Table 1: Qualitative Performance Comparison of Common Coupling Reagents
ReagentReactivityCommon ApplicationsAdvantagesDisadvantages
This compound HighN-methylated amino acids, sterically hindered amino acids (e.g., Aib).[6]Highly effective for difficult couplings.[5]Can be overly reactive, potential for racemization.[2]
PyBOP HighGeneral peptide synthesis.Good performance for non-hindered couplings, avoids carcinogenic byproducts.[7]Inefficient for sterically hindered and N-methylated amino acids.[1]
HATU Very HighSterically hindered amino acids, N-methylated amino acids, fragment condensation.[1]High coupling efficiency, fast reaction rates, reduced racemization.[1]Higher cost, potential for guanidinylation side reaction.[8]
HCTU HighDifficult sequences, cost-effective alternative to HATU.[1]Good reactivity, lower cost than HATU.[1]May be less effective than HATU for the most challenging couplings.[1]
COMU Very HighSterically hindered amino acids, racemization-prone couplings, microwave-assisted SPPS.[1]Excellent reactivity, low racemization, safer byproducts (OxymaPure®).[9]Can be less stable in solution over extended periods.
Table 2: Quantitative Performance Data for Coupling Reagents in Aza-Peptide Synthesis

Data from a study on the synthesis of a model aza-peptide.

ReagentReaction Half-life (min)Acylation Yield (%)
PyBOP 150~65
HATU 40~100
HCTU 40~55
TBTU 150~69
COMU 17 (at 40°C)Nearly complete
PyOxim Not specifiedNearly complete

Source: Adapted from a comparative study on aza-peptide synthesis.[10]

Experimental Protocols

Protocol 1: Coupling of N-Methylated Amino Acids using this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol is a general guideline for coupling N-methylated amino acids on a solid support.

  • Resin Preparation:

    • Swell the resin in the appropriate solvent (e.g., Dichloromethane - DCM).

    • Perform the deprotection of the N-terminal protecting group (e.g., Fmoc) using standard procedures.

  • Amino Acid Activation and Coupling:

    • Suspend the deprotected resin in DCM (approximately 10 mL per gram of resin).

    • In a separate vessel, dissolve 2 equivalents (relative to resin substitution) of the protected N-methylated amino acid in DCM or N,N-Dimethylformamide (DMF). Add this solution to the resin suspension.

    • Add 2 equivalents of this compound to the resin mixture.

    • Cool the reaction vessel to 0°C in an ice bath.[11]

    • Add 6 equivalents of Diisopropylethylamine (DIPEA).

    • Mix the reaction for 1 minute at 0°C, then continue mixing for 1 hour at room temperature.[11]

  • Washing:

    • Filter the resin to remove the reaction solution.

    • Wash the resin thoroughly with DCM.

  • Monitoring the Coupling:

    • The completion of the coupling reaction can be monitored using a qualitative test such as the bromophenol blue test. A yellow color indicates complete coupling, while a blue or green color suggests an incomplete reaction, which may require a second coupling.[11]

Protocol 2: General Coupling using HATU for a Sterically Hindered Amino Acid in SPPS

This protocol provides a general method for using HATU, a common alternative for difficult couplings.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).[8]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.

    • Add HATU (2.9-4.9 equivalents) and a tertiary amine base such as DIPEA or 2,4,6-collidine (6-10 equivalents).[8]

    • Gently swirl the activation mixture for 1-5 minutes at room temperature (pre-activation).

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended.[8]

  • Washing:

    • Once the coupling is complete, wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DCM (3 times) to remove excess reagents and byproducts.[8]

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection N-terminal Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (with this compound) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Cleavage Cleavage from Resin & Side-chain Deprotection Wash2->Cleavage Final Amino Acid Purification Peptide Purification Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Troubleshooting_this compound Start Low Coupling Efficiency? Hindrance Sterically Hindered AA? Start->Hindrance Yes Aggregation Peptide Aggregation? Start->Aggregation No DoubleCouple Perform Double Coupling Hindrance->DoubleCouple ChangeReagent Use More Reactive Reagent (e.g., HATU) Hindrance->ChangeReagent Disrupt Use Chaotropic Salts or NMP Aggregation->Disrupt Yes Optimize Optimize Reaction Time & Temperature Aggregation->Optimize No

Caption: Troubleshooting decision tree for low coupling efficiency with this compound.

References

Validation & Comparative

PyBroP vs. HBTU: A Comparative Guide to Peptide Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of reaction efficiency, product purity, and overall success, particularly when dealing with complex or sterically hindered sequences. Among the plethora of available options, PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) have emerged as popular and effective choices. This guide provides an objective comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their peptide synthesis strategies.

Chemical Properties and Mechanism of Action

This compound and HBTU belong to the phosphonium (B103445) and aminium salt classes of coupling reagents, respectively. Their distinct chemical structures underpin their different activation mechanisms and specific applications in peptide synthesis.

This compound is a phosphonium salt that activates the carboxylic acid of an amino acid by forming a highly reactive acyloxyphosphonium intermediate. This reagent is particularly renowned for its efficacy in coupling sterically hindered and N-methylated amino acids, which often pose a significant challenge for other coupling reagents.[1]

HBTU is an aminium salt that reacts with the carboxylic acid to form an O-acylisourea intermediate, which then rearranges to a highly reactive OBt-ester. HBTU is a widely used, cost-effective, and highly efficient coupling reagent for standard peptide synthesis, known for its rapid reaction times and ability to suppress racemization.[2][3]

Performance Comparison: Quantitative Data

Direct, comprehensive quantitative comparisons of this compound and HBTU across a wide range of peptide sequences are limited in recent literature. However, existing studies provide valuable insights into their relative performance in specific contexts.

Coupling ReagentPeptide Sequence/ApplicationYieldPurityRacemizationReference
This compound Hindered Peptides (e.g., with (NMe)Aib)Significant YieldsNot SpecifiedNot SpecifiedSpencer et al., 1992
HBTU Hindered Peptides (e.g., with (NMe)Aib)Significant YieldsNot SpecifiedNot SpecifiedSpencer et al., 1992
This compound Peptide-Oligonucleotide Conjugation (Solid-Phase)Low (little to no product)Not SpecifiedNot SpecifiedGóngora-Benítez et al., 2013[4]
HBTU Peptide-Oligonucleotide Conjugation (Solid-Phase)Low (little to no product)Not SpecifiedNot SpecifiedGóngora-Benítez et al., 2013[4]

Note: The study by Góngora-Benítez et al. (2013) highlights that the choice of coupling reagent is highly dependent on the specific application, as both this compound and HBTU were outperformed by other reagents in the context of solid-phase peptide-oligonucleotide conjugation.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of these coupling reagents. Below are representative protocols for solid-phase peptide synthesis (SPPS) using this compound and HBTU.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol is particularly suited for the coupling of sterically hindered or N-methylated amino acids.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (2 equivalents relative to resin loading) in DMF.

  • Add this compound (2 equivalents) to the amino acid solution.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (4 equivalents), to the mixture.

  • Add the activated amino acid mixture to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

4. Washing:

  • After complete coupling, wash the resin with DMF to remove excess reagents and byproducts.

5. Repetition:

  • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • Once the peptide chain is fully assembled, wash the resin with dichloromethane (B109758) (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

7. Product Isolation:

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using HBTU

This protocol is a standard and efficient method for routine peptide synthesis.[5][6]

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.[5]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes.[5]

  • Wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.[5]

  • Add DIPEA (6-10 equivalents) to the mixture to activate the amino acid.[5]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

4. Washing:

  • After complete coupling, wash the resin with DMF.

5. Repetition:

  • Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

6. Cleavage and Deprotection:

  • After the final coupling and deprotection, wash the resin with DCM.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.[5]

7. Product Isolation:

  • Precipitate the peptide in cold diethyl ether.[5]

  • Collect the peptide by centrifugation, wash with cold ether, and dry.[5]

Visualizing the Mechanisms and Workflow

To further clarify the processes involved, the following diagrams illustrate the chemical structures, activation mechanisms, and a typical experimental workflow.

G cluster_this compound This compound Structure and Activation cluster_HBTU HBTU Structure and Activation This compound This compound (Bromotripyrrolidinophosphonium hexafluorophosphate) Carboxylic_Acid_P R-COOH (Amino Acid) Acyloxyphosphonium Acyloxyphosphonium Intermediate Carboxylic_Acid_P->Acyloxyphosphonium + this compound, Base Pyrrolidinophosphine_Oxide Byproduct Acyloxyphosphonium->Pyrrolidinophosphine_Oxide + Amine (R'-NH2) - Peptide HBTU HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) Carboxylic_Acid_H R-COOH (Amino Acid) OBt_Ester OBt-Active Ester Carboxylic_Acid_H->OBt_Ester + HBTU, Base Tetramethylurea Byproduct OBt_Ester->Tetramethylurea + Amine (R'-NH2) - Peptide

Caption: Chemical activation mechanisms of this compound and HBTU.

G Resin_Swelling 1. Resin Swelling (e.g., in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Amino_Acid_Activation 4. Amino Acid Activation (this compound or HBTU + Base) Washing1->Amino_Acid_Activation Coupling 5. Coupling (Add activated AA to resin) Amino_Acid_Activation->Coupling Washing2 6. Washing (DMF) Coupling->Washing2 Repeat_Cycle 7. Repeat for next Amino Acid Washing2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Cleavage 8. Final Cleavage & Deprotection (e.g., TFA cocktail) Repeat_Cycle->Final_Cleavage No (Final AA) Isolation 9. Peptide Isolation (Precipitation & Drying) Final_Cleavage->Isolation

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

Both this compound and HBTU are highly effective coupling reagents for peptide synthesis, each with its own strengths.

This compound is the reagent of choice for challenging couplings involving sterically hindered or N-methylated amino acids, where other reagents may fail to provide satisfactory yields.

HBTU remains a robust, efficient, and cost-effective option for routine peptide synthesis, offering rapid reaction times and low levels of racemization.

The selection between this compound and HBTU should be guided by the specific requirements of the peptide sequence. For standard sequences, HBTU is often sufficient and more economical. However, for complex peptides with known difficult couplings, the higher reactivity of this compound may be necessary to achieve the desired product in good yield and purity. Researchers should always consider pilot experiments to determine the optimal coupling reagent and conditions for their specific target peptide.

References

A Head-to-Head Battle: PyBroP vs. PyBOP for N-methylated Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the incorporation of N-methylated amino acids presents a significant challenge due to the increased steric hindrance and reduced nucleophilicity of the secondary amine. The choice of coupling reagent is paramount to achieving high yields and minimizing epimerization. This guide provides a comprehensive comparison of two popular phosphonium-based coupling reagents, PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), for the coupling of N-methylated amino acids, supported by experimental data and detailed protocols.

Performance Comparison: this compound Outshines PyBOP

Experimental evidence consistently demonstrates the superiority of this compound over PyBOP for the coupling of N-methylated amino acids. This compound is highly efficient in these challenging couplings, whereas PyBOP often results in low yields.[1][2][3] The difference in their efficacy stems from their reaction mechanisms. This compound and its chloro-analogue, PyCloP, are halogenophosphonium salts that likely activate the carboxylic acid to form a highly reactive acyloxyphosphonium intermediate, which can then readily react with the sterically hindered N-methylated amine.[1][2] In contrast, PyBOP forms a benzotriazolyl ester intermediate that is significantly less reactive towards N-methylated amino esters.[1][2]

While specific quantitative data for a direct, side-by-side comparison in a single study is sparse in the provided results, the literature strongly supports the higher efficiency of this compound. For instance, studies have shown that using this compound results in excellent peptide yields with minimal epimerization, a critical factor in maintaining the stereochemical integrity of the peptide.[1][2] In contrast, the inefficiency of PyBOP for coupling N-methylated amino esters has been repeatedly confirmed.[2]

ReagentCoupling Efficiency with N-methylated Amino AcidsKey IntermediatesTendency for Epimerization
This compound HighAcyloxyphosphonium, Oxazolone, Symmetrical AnhydrideLow
PyBOP Low to InefficientBenzotriazolyl esterGenerally low, but inefficiency can lead to incomplete reactions

Table 1: Comparison of this compound and PyBOP for N-methylated Amino Acid Coupling

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for the coupling of N-methylated amino acids using this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of N-Methyl Amino Acids with this compound

This protocol is adapted from standard procedures for solid-phase peptide synthesis.[4][5]

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard solution of 20% piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine and byproducts.

  • Amino Acid Activation and Coupling:

    • Dissolve 2 equivalents of the protected N-methylated amino acid in DCM or DMF.

    • Add the amino acid solution to the resin.

    • Add 2 equivalents of this compound®.

    • Cool the reaction mixture to 0°C.

    • Add 6 equivalents of diisopropylethylamine (DIPEA).

    • Mix the reaction for 1 minute at 0°C and then for 1 hour at room temperature.

  • Washing: Filter the resin and wash it with DCM.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the bromophenol blue test, as the ninhydrin (B49086) test gives a weak or no color change with N-methylated amines.[4]

Protocol 2: Monitoring Coupling Completion with the Bromophenol Blue Test
  • Sample Preparation: Take a small sample of the resin and wash it with methanol.

  • Test Solution: Add a few drops of a 250 mg/mL solution of bromophenol blue in DMF.

  • Observation:

    • A yellow color indicates that the coupling is complete.

    • A blue or green color indicates an incomplete coupling, and a second coupling step may be necessary.[4]

Reaction Mechanisms and Experimental Workflow

The distinct reaction pathways of this compound and PyBOP are central to their differing performance in coupling N-methylated amino acids. The following diagrams illustrate the proposed mechanisms and a typical experimental workflow.

G cluster_this compound This compound Activation Pathway cluster_PyBOP PyBOP Activation Pathway AA1 R-COOH (N-methylated Amino Acid) Acyloxy Acyloxyphosphonium Intermediate (Highly Reactive) AA1->Acyloxy + this compound, Base This compound This compound Base1 Base (e.g., DIPEA) Peptide1 Peptide Bond (High Yield) Acyloxy->Peptide1 + R'-NHMe Amine1 R'-NHMe (N-methylated Amine) AA2 R-COOH (N-methylated Amino Acid) OBt_ester OBt-ester Intermediate (Less Reactive) AA2->OBt_ester + PyBOP, Base PyBOP PyBOP Base2 Base (e.g., DIPEA) Peptide2 Peptide Bond (Low Yield) OBt_ester->Peptide2 + R'-NHMe Amine2 R'-NHMe (N-methylated Amine)

Caption: Proposed activation pathways for this compound and PyBOP in peptide coupling.

G start Start: Resin with N-terminal Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling Step wash1->coupling reagent_prep Prepare Amino Acid + Coupling Reagent (this compound or PyBOP) + Base (DIPEA) coupling->reagent_prep reaction Add to Resin React at 0°C to RT reagent_prep->reaction wash2 Wash (DCM) reaction->wash2 monitoring Monitor Completion (Bromophenol Blue Test) wash2->monitoring decision Coupling Complete? monitoring->decision recouple Recouple decision->recouple No next_cycle Proceed to Next Cycle decision->next_cycle Yes recouple->reaction

References

A Comparative Guide to Peptide Coupling Reagents: PyBroP vs. HATU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a coupling reagent is a critical determinant of success in peptide synthesis, directly impacting reaction efficiency, product purity, and the stereochemical integrity of the final peptide. This guide provides an objective comparison of two powerful coupling reagents: Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). This comparison is supported by experimental data to assist in selecting the optimal reagent for specific synthetic challenges.

Quantitative Performance Comparison

While direct side-by-side studies exhaustively comparing this compound and HATU under identical conditions are limited, extensive data exists comparing HATU to PyBOP, a closely related phosphonium (B103445) salt to this compound. This data serves as a strong proxy for evaluating the relative performance of this compound. The primary difference between this compound and PyBOP lies in the leaving group, with this compound generating a bromide ion and PyBOP generating an HOBt anion.

The following tables summarize key performance indicators based on available experimental data.

Table 1: Comparison of Crude Purity and Yield

ParameterPyBOP (proxy for this compound)HATUSource
Crude Purity (%)
Peptide 1 (ACP 65-74), 2x1 min coupling48.1183.63[1]
Peptide 1 (ACP 65-74), 2x20 min coupling70.2779.91[1]
Peptide 2 (A-β Amyloid 1-42), 2x1 min coupling40.1089.63[1]
Peptide 2 (A-β Amyloid 1-42), 2x20 min coupling88.5491.23[1]
Acylation Yield (%)
Aza-Peptide Synthesis~65~100[1]

Key Observations:

  • HATU generally provides significantly higher crude purity and acylation yields, particularly with shorter coupling times.[1]

  • For challenging sequences like ACP (65-74) and A-β Amyloid 1-42, HATU consistently outperforms PyBOP in terms of crude purity, especially in rapid coupling protocols.[1][2]

  • Longer reaction times can improve the performance of phosphonium-based reagents like PyBOP.[1]

Table 2: Comparison of Reaction Kinetics and Racemization

ParameterPyBOP (proxy for this compound)HATUSource
Reaction Half-life (min) 15040[1]
Racemization (% Diastereomer)
Coupling of Fmoc-Phe to H-Val-resin5.81.2[3]
Coupling of Fmoc-Ser(tBu) to H-Val-resin4.20.8[3]

Key Observations:

  • HATU exhibits significantly faster reaction kinetics compared to PyBOP.[1]

  • HATU is superior in suppressing racemization during peptide coupling.[3] The electron-withdrawing nature of the 7-azabenzotriazole ring in the HOAt leaving group of HATU promotes faster and more efficient coupling, reducing the time the activated amino acid is susceptible to racemization.[3]

Special Applications

This compound is particularly effective for coupling sterically hindered and N-methylated amino acids, which are notoriously difficult to couple using other reagents.[4]

HATU is considered a gold standard for difficult couplings in general, including complex and aggregation-prone sequences, due to its high reactivity and speed.[1][2]

Reaction Mechanisms

The differing performance of this compound and HATU stems from their distinct mechanisms of carboxylic acid activation.

PyBroP_Mechanism cluster_this compound This compound Activation RCOOH R-COOH Acyloxyphosphonium Acyloxyphosphonium Intermediate RCOOH->Acyloxyphosphonium + this compound, Base This compound This compound Base Base Peptide Peptide Bond Acyloxyphosphonium->Peptide + R'-NH2 Amine R'-NH2 Amine->Peptide Byproduct Byproduct

This compound Activation Pathway

HATU_Mechanism cluster_HATU HATU Activation RCOOH R-COOH OAt_ester OAt-active ester RCOOH->OAt_ester + HATU, Base HATU HATU Base Base Peptide Peptide Bond OAt_ester->Peptide + R'-NH2 Amine R'-NH2 Amine->Peptide Byproduct Byproduct

HATU Activation Pathway

Experimental Protocols

The following are generalized experimental protocols for solid-phase peptide synthesis (SPPS). Specific quantities and reaction times may require optimization based on the peptide sequence.

General SPPS Workflow

SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Washing1 Wash Resin (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (this compound or HATU) Washing1->Coupling Washing2 Wash Resin (DMF, DCM) Coupling->Washing2 Repeat Repeat for next Amino Acid Washing2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin and Side-Chain Deprotection Repeat->Cleavage No End Purified Peptide Cleavage->End

General Solid-Phase Peptide Synthesis Workflow
Protocol 1: Coupling with this compound

This protocol is particularly useful for coupling N-methylated amino acids.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected amino acid (2 equivalents)

  • This compound (2 equivalents)

  • Diisopropylethylamine (DIPEA) (6 equivalents)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DCM.

  • In a separate vessel, dissolve the Fmoc-protected amino acid in DCM or DMF.

  • Add the amino acid solution and this compound to the resin.

  • Cool the reaction mixture to 0°C.

  • Add DIPEA and mix for 1 minute at 0°C, then for 1 hour at room temperature.

  • Filter and wash the resin with DCM.

Protocol 2: Coupling with HATU

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected amino acid (2-5 equivalents)

  • HATU (1.9-4.5 equivalents)

  • DIPEA or Collidine (4-10 equivalents)

  • DMF

Procedure:

  • Swell the resin in DMF.

  • Perform Fmoc deprotection of the N-terminal amino acid on the resin.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the Fmoc-protected amino acid by dissolving it in DMF with HATU and DIPEA for a few minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 30-60 minutes.

  • Monitor the reaction using a qualitative method (e.g., Kaiser test).

  • Once the coupling is complete, drain the solution and wash the resin with DMF and DCM.

Conclusion

Both this compound and HATU are highly effective coupling reagents, each with its own strengths. For routine peptide synthesis, the choice may come down to cost and availability. However, for challenging syntheses, the specific characteristics of the peptide sequence should guide the selection.

  • This compound is a strong choice for sterically hindered and particularly for N-methylated amino acids, where other reagents may show limited efficacy.

  • HATU is a superior all-around reagent for achieving high purity and minimizing racemization, especially in rapid protocols and for complex, aggregation-prone peptide sequences. Its higher efficiency often justifies the higher cost for difficult syntheses.

References

A Researcher's Guide to Peptide Coupling Reagents: PyBOP vs. The Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly impacts reaction efficiency, yield, purity, and the preservation of stereochemical integrity. Among the phosphonium (B103445) salt-based reagents, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or PyBOP, has established itself as a versatile and widely used tool. This guide provides an objective comparison of PyBOP's performance against other common classes of coupling reagents, supported by experimental data, detailed protocols, and workflow visualizations to assist researchers in making informed choices for their synthetic strategies.

PyBOP is recognized for its rapid coupling times, low propensity for racemization, and the significant advantage of not producing the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA), which is a major drawback of its predecessor, BOP.[1][2][3] Unlike carbodiimide (B86325) reagents, PyBOP reactions do not generate insoluble byproducts, simplifying purification, especially in solid-phase peptide synthesis (SPPS).[2] Furthermore, as a phosphonium salt, it avoids the guanidinylation side reactions that can occur with uronium/aminium-based reagents like HBTU and HATU.[4][5]

Mechanism of Action

PyBOP facilitates the formation of an amide bond by activating the carboxylic acid group of an N-protected amino acid. The mechanism involves the formation of a highly reactive benzotriazolyl (OBt) active ester intermediate, which is then susceptible to nucleophilic attack by the free amine of another amino acid or the growing peptide chain.[1][6] This two-step process is efficient and minimizes side reactions.

PyBOP_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_coupling Coupling cluster_products Products R_COOH R-COOH (N-Protected Amino Acid) PyBOP PyBOP Activated_Ester [R-CO-OBt] (Active Ester Intermediate) R_COOH->Activated_Ester + PyBOP, Base - [HP(N(CH2)4)3O] Base Base (e.g., DIPEA) Peptide R-CO-NH-R' (Peptide Bond) Activated_Ester->Peptide + R'-NH2 R_NH2 R'-NH2 (Amino Component) Byproduct Tris(pyrrolidin-1-yl) phosphine oxide HOBt HOBt

PyBOP reaction mechanism for peptide bond formation.

Performance Comparison: PyBOP vs. Other Coupling Reagents

The effectiveness of a coupling reagent is measured by several key performance indicators, including yield, reaction time, and the extent of racemization. The following tables summarize comparative data synthesized from various studies.

Table 1: Racemization/Epimerization in Peptide Couplings
Coupling Reagent/SystemBase% Epimerization (D-Isomer)Context / Model Peptide
PyBOP DIEA50% lower than BOPYoung's Test (Bz-Leu-Gly-OEt)
BOPDIEA3.9%Anteunis' Test (Z-Phg-Pro-Val-OtBu)
PyBOP/HOBt DIPEA1.2%Glycosylated Serine Derivative
HBTU/HOBtNMM0.8%Glycosylated Serine Derivative

Data is indicative and highly dependent on the specific amino acids being coupled, solvent, and temperature.[7][8][9]

Table 2: Yield and Purity in Challenging Syntheses
ReagentYield (%)Purity of Crude ProductModel Peptide / Context
PyBOP ~90%Lower purity, more impuritiesDifficult Sequence: Acyl Carrier Protein (ACP) (65-74)
HATU>95%High purityDifficult Sequence: Acyl Carrier Protein (ACP) (65-74)
HBTU99.6%Not specifiedGlycosylated Serine Derivative
DIC/HOBt98.2%Not specifiedGlycosylated Serine Derivative

HATU consistently outperforms PyBOP in terms of crude product purity for notoriously difficult sequences like ACP(65-74).[8][10] For more standard syntheses, PyBOP provides excellent yields.[9]

Table 3: Performance in Aza-Peptide Synthesis
ReagentHalf-life of Reaction (min)Final Acylation Yield (%)
PyBOP 150~60%
TBTU150~60%
HATU40~100%
HCTU40~55%
COMU< 20~100%

In the synthesis of a model aza-peptide, Oxyma-based (COMU) and HOAt-based (HATU) reagents showed significantly faster reaction rates and higher yields compared to HOBt-based reagents like PyBOP and TBTU.[11]

Experimental Workflows and Protocols

Standardized workflows are essential for the objective comparison of coupling reagents. The following diagrams and protocols outline key experimental procedures.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The SPPS cycle involves sequential deprotection of the N-terminal protecting group (commonly Fmoc) and coupling of the next amino acid until the desired sequence is assembled on the solid support.

SPPS_Workflow Start Start: Resin with N-terminal Fmoc-protected peptide Swell 1. Resin Swelling (e.g., in DMF) Start->Swell Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Coupling 4. Coupling (Fmoc-AA, PyBOP, Base in DMF) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Loop Last Amino Acid? Wash2->Loop Loop->Deprotection No Cleavage Final Cleavage & Deprotection (e.g., TFA cocktail) Loop->Cleavage Yes End Purified Peptide Cleavage->End

General workflow for Fmoc-based SPPS.
Experimental Protocols

Protocol 1: General Peptide Coupling in SPPS using PyBOP [4][10]

This protocol outlines the addition of a single amino acid to a resin-bound peptide.

  • Resin Preparation : Start with a pre-loaded resin (e.g., Rink Amide for C-terminal amides) where the N-terminal Fmoc group has been removed. Swell the resin in N,N-Dimethylformamide (DMF) for at least 30-60 minutes.

  • Activation Mixture Preparation : In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq. relative to resin loading), PyBOP (4 eq.), and an additive like HOBt (4 eq., optional but recommended to suppress racemization) in DMF.

  • Coupling Reaction : Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (8 eq.), to the activation mixture. Immediately add this solution to the swelled, deprotected resin.

  • Agitation : Agitate the reaction mixture at room temperature for 1-2 hours. Reaction completion can be monitored using a qualitative ninhydrin (B49086) test.

  • Washing : Once the reaction is complete (negative ninhydrin test), drain the coupling solution and thoroughly wash the resin sequentially with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.

  • Cycle Repetition : The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Assessing Racemization with a Model Tripeptide [7]

This protocol allows for the empirical comparison of racemization caused by different coupling reagents.

  • Peptide Synthesis : Synthesize a model tripeptide, such as H-Gly-X-Phe-NH₂, on a Rink Amide resin. 'X' represents a racemization-prone amino acid (e.g., His, Cys). Perform the critical coupling of Fmoc-X-OH using different reagents (e.g., PyBOP, HATU, HBTU) under identical conditions (solvent, base, temperature).

  • Cleavage : After completing the synthesis, cleave the tripeptide from the resin using a standard cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT).

  • Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Enantiomeric Analysis :

    • Hydrolyze the purified peptide into its constituent amino acids using 6N HCl.

    • Derivatize the amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).

    • Analyze the derivatized amino acids using RP-HPLC. The L- and D-isomers of the test amino acid 'X' will have different retention times, allowing for their quantification and the calculation of the percentage of racemization.

The Racemization Pathway

A primary concern in peptide synthesis is the loss of stereochemical integrity. This often occurs through the formation of a planar oxazolone (B7731731) intermediate from the activated amino acid. The base required for the coupling reaction can abstract the acidic α-proton, leading to racemization. Subsequent attack by the amine can occur from either face of the planar ring, yielding a mixture of L- and D-isomers.[7][12]

Racemization_Mechanism L_AA L-Amino Acid (Activated) Oxazolone Planar Oxazolone Intermediate L_AA->Oxazolone - H+ (via Base) Base Base Enolate Enolate Oxazolone->Enolate Tautomerization L_Peptide L-Peptide Enolate->L_Peptide + R'-NH2 D_Peptide D-Peptide (Racemized Product) Enolate->D_Peptide + R'-NH2 Amine R'-NH2

Oxazolone mechanism for racemization during coupling.

Conclusion

PyBOP is a robust, efficient, and safe coupling reagent that serves as an excellent workhorse for a wide range of standard peptide syntheses.[1] Its rapid kinetics, low racemization (especially with additives like HOBt), and avoidance of carcinogenic or insoluble byproducts make it a valuable tool for both solution-phase and solid-phase applications.[1][2]

However, for the most demanding synthetic challenges, such as sterically hindered couplings, N-methylated amino acids, or sequences prone to aggregation, the higher reactivity of uronium/aminium reagents like HATU may be necessary to achieve superior purity and yield.[10][11] The choice between PyBOP and alternatives ultimately involves a balance of cost, the specific requirements of the target peptide, and the potential for side reactions. For many applications, PyBOP offers a highly effective and reliable solution.

References

A Comparative Guide to Phosphonium and Uronium Coupling Reagents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of amide bonds is a cornerstone of peptide synthesis, a critical process in drug discovery and development. The choice of coupling reagent is paramount, directly impacting reaction efficiency, product purity, and the suppression of undesirable side reactions. This guide provides a comprehensive comparison of two of the most prevalent classes of coupling reagents: phosphonium (B103445) and uronium salts. This analysis is supported by experimental data and detailed protocols to inform reagent selection for both routine and challenging peptide syntheses.

Performance Comparison: Phosphonium vs. Uronium Reagents

The efficacy of a coupling reagent is determined by several factors, including reaction kinetics, yield, and the degree of racemization. The following table summarizes quantitative data from comparative studies of commonly used phosphonium and uronium reagents.

Reagent ClassCoupling ReagentCrude Purity (2 x 1 min coupling)Crude Purity (2 x 20 min coupling)Key AdvantagesPotential Disadvantages
Uronium HATU83.63%[1]79.85%[1]High efficiency, rapid kinetics, low racemization.[1][2][3]High cost, potential for N-terminal guanidinylation.[4][5]
Uronium HCTU78.52%[1]81.71%[1]Cost-effective alternative to HATU with comparable performance.[1][6]Potential for guanidinylation.[4]
Uronium HBTU--Balanced performance and cost.[1]Can cause guanidinylation if used in excess.[3]
Phosphonium PyBOP48.11%[1]70.27%[1]Avoids guanidinylation, byproducts are generally less hazardous.[1][4]Can be less reactive, especially with shorter coupling times.[1][4]

Key Observations:

  • Uronium reagents, particularly HATU and HCTU, generally exhibit higher efficiency and lead to greater crude purities, especially with shorter coupling times.[2]

  • For rapid synthesis protocols, HATU often provides the highest crude purity.[1] However, with longer coupling times, HCTU can offer a slight advantage and is a more economical option.[1][6]

  • Phosphonium reagents like PyBOP show improved performance with extended reaction times.[1] A significant advantage of PyBOP is the avoidance of the guanidinylation side reaction that can occur with uronium reagents, making it a valuable tool for specific applications where this is a concern.[4][5]

Reaction Mechanisms: Activating the Carboxyl Group

The fundamental role of a coupling reagent is to activate the carboxylic acid group of an N-protected amino acid, facilitating nucleophilic attack by the amino group of another.

Uronium Reagents: These reagents, such as HATU and HBTU, react with the carboxylate to form a highly reactive O-acylisouronium intermediate. This intermediate then reacts with an additive, like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or 1-hydroxybenzotriazole (B26582) (HOBt), to form a reactive ester, which is then attacked by the amine.

Phosphonium Reagents: Phosphonium salts, like PyBOP, activate the carboxylic acid by forming a reactive acyloxyphosphonium salt. This intermediate then reacts with an additive (typically HOBt) to generate an active ester, which subsequently reacts with the amine to form the peptide bond.[4]

G cluster_0 Uronium Reagent Pathway cluster_1 Phosphonium Reagent Pathway Carboxylic Acid_U R-COOH Active Intermediate_U O-Acylisouronium Intermediate Carboxylic Acid_U->Active Intermediate_U + Uronium Reagent Uronium Reagent Uronium Salt (e.g., HATU) Uronium Reagent->Active Intermediate_U Active Ester_U Active Ester (OAt/OBt) Active Intermediate_U->Active Ester_U Peptide Bond_U Peptide Bond Active Ester_U->Peptide Bond_U + Amine Amine_U R'-NH2 Amine_U->Peptide Bond_U Carboxylic Acid_P R-COOH Active Intermediate_P Acyloxyphosphonium Intermediate Carboxylic Acid_P->Active Intermediate_P + Phosphonium Reagent Phosphonium Reagent Phosphonium Salt (e.g., PyBOP) Phosphonium Reagent->Active Intermediate_P Active Ester_P Active Ester (OBt) Active Intermediate_P->Active Ester_P Peptide Bond_P Peptide Bond Active Ester_P->Peptide Bond_P + Amine Amine_P R'-NH2 Amine_P->Peptide Bond_P

Caption: Generalized activation pathways for uronium and phosphonium coupling reagents.

Experimental Protocols

To ensure reproducible and valid comparative studies, standardized experimental protocols are essential.

General Protocol for a Comparative Coupling Reaction in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for comparing the efficiency of different coupling reagents for the addition of a single amino acid to a resin-bound peptide.[7]

1. Resin Preparation:

  • Begin with a pre-loaded resin (e.g., Rink Amide resin) with the N-terminal Fmoc group removed.

2. Reagent Preparation:

  • Prepare stock solutions of the Fmoc-protected amino acid, the coupling reagents to be tested (e.g., HATU, HCTU, PyBOP), and a suitable base (e.g., DIPEA) in a solvent like DMF.

3. Coupling Reaction:

  • Divide the deprotected resin into equal portions for each coupling reagent.

  • To each portion, add the Fmoc-amino acid solution.

  • Add the respective coupling reagent and base.

  • Allow the reactions to proceed for a standardized amount of time (e.g., 1 hour) at room temperature with agitation.[7]

4. Washing:

  • After the coupling reaction, thoroughly wash the resin with DMF and then dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.[7]

5. Cleavage and Deprotection:

  • Treat a small, dried sample of each resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

6. Analysis:

  • Analyze the crude peptide by reverse-phase HPLC to determine the purity and identify any byproducts.

  • Use mass spectrometry to confirm the identity of the desired peptide.

  • For racemization studies, hydrolyze the peptide and analyze the amino acid enantiomers using a chiral column.

Experimental Workflow for Comparative Evaluation

The following diagram outlines the typical workflow for comparing peptide coupling reagents.

G start Start: Deprotected Resin reagent_prep Prepare Reagent Solutions (Amino Acid, Base, Coupling Reagents) start->reagent_prep coupling Parallel Coupling Reactions (Phosphonium vs. Uronium) reagent_prep->coupling washing Wash Resins coupling->washing cleavage Cleavage and Deprotection washing->cleavage analysis Analysis (HPLC, Mass Spectrometry) cleavage->analysis end End: Comparative Data analysis->end

Caption: Experimental workflow for the comparative evaluation of peptide coupling reagents.

Conclusion

The selection of a peptide coupling reagent is a critical decision that should be based on the specific requirements of the synthesis. For routine and non-challenging sequences, cost-effective options may be suitable. However, for difficult sequences prone to low yields and racemization, the use of more advanced and potent reagents such as HATU or HCTU is often justified.[7] Phosphonium reagents like PyBOP offer a valuable alternative, particularly when the risk of guanidinylation needs to be eliminated. It is always recommended to perform small-scale pilot experiments to determine the optimal coupling conditions for a particular peptide synthesis.

References

A Comparative Guide to Peptide Purity: Validating Syntheses Using PyBroP vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of high-purity peptides is a critical objective. The choice of coupling reagent in Solid-Phase Peptide Synthesis (SPPS) is a determining factor for the success, efficiency, and purity of the final product. This guide provides an objective comparison of Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP), a widely used phosphonium (B103445) salt-based reagent, against its common aminium/uronium-based alternatives, HATU and HCTU, with a focus on validating the purity of the resulting synthetic peptides.

This compound is recognized for its efficiency in standard peptide synthesis and for avoiding the carcinogenic byproducts associated with its predecessor, BOP.[1][2] However, its performance can be limited when dealing with "difficult" couplings, such as those involving sterically hindered or N-methylated amino acids.[3][4] In contrast, reagents like HATU and HCTU are often favored for these challenging sequences due to their higher reactivity and faster reaction kinetics.[5][6]

Quantitative Comparison of Coupling Reagent Performance

The efficacy of a coupling reagent is best assessed by the crude purity of the peptide synthesized, particularly for challenging sequences. The following table summarizes experimental data comparing this compound with HATU and HCTU.

Performance MetricPeptide SequenceCoupling TimeThis compoundHATUHCTUKey Findings
Crude Peptide Purity Standard Peptide (ACP 65-74)2 x 1 minLower PurityHigh PurityHigh PurityWith rapid protocols, HATU and HCTU consistently outperform this compound in crude purity for both standard and difficult sequences.[5]
Crude Peptide Purity Difficult Peptide (A-β Amyloid 1-42)2 x 1 minLower PurityHigh PurityHigh PurityThis compound's performance was noted to be particularly poor with shorter coupling times for difficult sequences.[6]
Crude Peptide Purity Standard Peptide (ACP 65-74)2 x 20 minComparable to HATU/HCTUHigh PurityHigh PurityExtending the reaction time can significantly improve the performance of this compound, achieving purities comparable to more reactive agents.[5]
Reaction Yield Aza-peptide SynthesisNot SpecifiedLower YieldSignificantly Higher YieldLower YieldFor notoriously difficult couplings like aza-peptide synthesis, HATU demonstrates superior efficiency and provides a much higher yield.[5]
Reaction Kinetics Aza-peptide SynthesisHalf-life150 minutes40 minutes40 minutesHATU and HCTU exhibit significantly faster reaction kinetics compared to this compound in challenging syntheses.[5]

Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are generalized protocols for peptide synthesis using this compound and the subsequent validation of purity via HPLC.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a standard manual coupling cycle using Fmoc/tBu chemistry.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide MBHA) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF twice, for 5 and 15 minutes respectively, to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (2-3 equivalents relative to resin loading), this compound (2-3 equivalents), and a base such as N,N-Diisopropylethylamine (DIPEA) (4-6 equivalents) in DMF.[7][8]

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. For difficult couplings, reaction times may be extended.

  • Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Cleavage & Deprotection: Once the sequence is complete, wash the peptidyl-resin with Dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]

  • Peptide Isolation: Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether. Centrifuge to form a pellet, decant the ether, and wash the pellet again with cold ether to remove scavengers. Dry the final crude peptide pellet.[6][9]

Protocol 2: Peptide Purity Analysis via Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for determining the purity of synthetic peptides.[10] It separates the target peptide from synthesis-related impurities based on hydrophobicity.[10][11]

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a suitable solvent. A common choice is 0.1% TFA in water or a water/acetonitrile mixture.[10][12]

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[10][13]

  • HPLC Conditions:

    • Column: A C18 reverse-phase analytical column is most commonly used.[10][14]

    • Mobile Phase A: 0.1% TFA in water.[10][14]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[10][14]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide and impurities. A typical gradient is 5% to 95% B over 20-30 minutes.[10]

    • Flow Rate: A standard flow rate is 1.0 mL/min for analytical columns.[10]

    • Detection: UV absorbance is monitored at 214-220 nm, which corresponds to the absorbance of the peptide backbone.[10]

    • Column Temperature: Maintain a constant temperature (e.g., 30°C) to ensure reproducibility.[10][12]

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the peptide purity by dividing the peak area of the main product by the total integrated peak area of all peaks, then multiplying by 100.[10][12] Purity is often confirmed with Mass Spectrometry (MS) to verify the molecular weight of the main peak.[10]

Workflow Visualization

The following diagram illustrates the general workflow for solid-phase peptide synthesis and subsequent purity validation.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Cleavage & Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling (this compound, HATU, etc.) Deprotection->Coupling Wash1 4. Washing Coupling->Wash1 Repeat Repeat Cycle Wash1->Repeat for next amino acid Cleavage 5. Cleavage from Resin & Side-Chain Deprotection Wash1->Cleavage Repeat->Deprotection Isolation 6. Precipitation & Isolation Cleavage->Isolation Analysis 7. Purity Validation (HPLC / MS) Isolation->Analysis

Caption: Workflow for SPPS and Purity Validation.

References

The Role of PyBroP in Peptide Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of success, directly impacting yield, purity, and ultimately, the cost-effectiveness of the process. For researchers and professionals in drug development, navigating the landscape of available reagents can be a complex task. This guide provides a comprehensive cost-benefit analysis of Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP), a highly effective phosphonium (B103445) salt-based coupling reagent, and compares its performance with other commonly used alternatives.

Performance in Peptide Synthesis: A Comparative Overview

The efficacy of a coupling reagent is most rigorously tested when synthesizing "difficult" sequences, such as those containing sterically hindered or N-methylated amino acids, or sequences prone to aggregation. This compound has carved out a niche for its exceptional performance in these challenging scenarios.

Phosphonium salt-based reagents like this compound and its analogue PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) offer a significant advantage over aminium/uronium-based reagents such as HBTU and HATU by avoiding the side reaction of guanidinylation of the peptide's free N-terminus.[1] However, the high reactivity of this compound, while beneficial for difficult couplings, can increase the risk of racemization, particularly with prolonged reaction times.[2]

Here, we present a summary of the performance and key characteristics of this compound and its common alternatives:

Coupling ReagentClassPrimary ApplicationAdvantagesDisadvantages
This compound Phosphonium SaltDifficult couplings (N-methylated, sterically hindered amino acids)High reactivity, avoids guanidinylationHigher cost, potential for racemization with prolonged coupling
PyBOP Phosphonium SaltGeneral peptide synthesisGood performance, avoids carcinogenic byproducts of BOP, avoids guanidinylation[3][4]Inefficient for sterically hindered and N-methylated amino acids[4]
HATU Aminium/Uronium SaltDifficult sequences, sterically hindered couplings[1]High coupling efficiency, fast reaction rates, reduced racemization[4]High cost, potential for guanidinylation and side reactions if not used correctly[1][4]
HBTU Aminium/Uronium SaltStandard peptide synthesisCost-effective, well-establishedSlower than HATU, higher risk of racemization and guanidinylation[5]
DIC/HOBt CarbodiimideStandard peptide synthesisInexpensive, simple mechanismFormation of insoluble urea (B33335) byproduct (with DCC), lower efficiency for difficult couplings[5]

Quantitative Data Presentation

Cost Comparison of Common Coupling Reagents:

Coupling ReagentApproximate Price per Gram (USD)
This compound$9 - $12
PyBOP$3 - $8[3]
HATU$15 - $30[3]
HBTU$5 - $15[3]
DIC~$0.40 - $3.00 (per ml, density ~0.81 g/ml)

Disclaimer: Prices are approximate and subject to change based on supplier and quantity. For accurate pricing, please consult with specific chemical suppliers.

Performance Data for a Hindered Tripeptide Synthesis (Boc-Phe-Xaa-Phe-OBzl where Xaa = (NMe)Aib):

A comparative study on the synthesis of a tripeptide with a sterically hindered and N-methylated residue highlights the efficacy of this compound where other methods show limited success.

Coupling Reagent/MethodYield of Target Tripeptide
This compound Significant Yield
HBTUSignificant Yield
Pivaloyl mixed anhydride<10%
Pentafluorophenyl ester<10%
Acyl fluoride (B91410) activation<10%

Source: Adapted from a comparative study of modern coupling reactions involving hindered peptides.[6]

This data underscores the value of this compound in overcoming the synthetic challenges posed by difficult peptide sequences.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for solid-phase peptide synthesis (SPPS) using this compound and a common alternative, HBTU.

Protocol for Coupling N-Methylated Amino Acids with this compound
  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using standard procedures (e.g., 20% piperidine (B6355638) in DMF).

  • Washing: Thoroughly wash the resin with DMF and then DCM.

  • Activation and Coupling:

    • Suspend the resin in DCM (10 mL/gram of resin).

    • Dissolve 2 equivalents of the protected N-methylated amino acid in DCM or DMF and add the solution to the resin.

    • Add 2 equivalents of this compound and cool the mixture to 0 °C.

    • Add 6 equivalents of diisopropylethylamine (DIPEA).

    • Mix for 1 minute at 0 °C and then for 1 hour at room temperature.[7]

  • Washing: Filter the resin and wash with DCM and DMF to remove excess reagents and byproducts.

  • Confirmation: Perform a test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Protocol for Standard Coupling with HBTU
  • Deprotection: As described above.

  • Washing: As described above.

  • Activation and Coupling:

    • Dissolve 1.5 equivalents of the Fmoc-protected amino acid, 1.5 equivalents of HOBt, and 1.5 equivalents of HBTU in dry DMF.

    • Add 2 equivalents of DIPEA to the solution.

    • Immediately add the activation mixture to the resin-bound peptide.

    • Agitate the mixture for a specified time (e.g., 5 minutes for microwave-assisted synthesis or longer for manual synthesis).[8]

  • Washing: As described above.

  • Confirmation: As described above.

Visualizing the Peptide Synthesis Landscape

To better understand the relationships and processes discussed, the following diagrams have been generated.

G Classification of Common Peptide Coupling Reagents cluster_0 Coupling Reagent Classes cluster_1 Examples Phosphonium Phosphonium Salts This compound This compound Phosphonium->this compound PyBOP PyBOP Phosphonium->PyBOP Aminium Aminium/Uronium Salts HATU HATU Aminium->HATU HBTU HBTU Aminium->HBTU Carbodiimide Carbodiimides DIC DIC Carbodiimide->DIC DCC DCC Carbodiimide->DCC

Caption: Classification of common peptide coupling reagents.

G General Workflow of Solid-Phase Peptide Synthesis (SPPS) Start Start with Resin-Bound Protected Amino Acid Deprotection N-terminal Deprotection (e.g., with Piperidine) Start->Deprotection Washing1 Wash Resin Deprotection->Washing1 Coupling Coupling of next Protected Amino Acid (with Coupling Reagent) Washing1->Coupling Washing2 Wash Resin Coupling->Washing2 Repeat Repeat Cycle for Each Amino Acid Washing2->Repeat Repeat->Deprotection for next cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage after final cycle Purification Purification of Crude Peptide Cleavage->Purification End Final Peptide Purification->End

Caption: General workflow of solid-phase peptide synthesis.

Conclusion: Making an Informed Decision

The selection of a coupling reagent is a multifaceted decision that requires a balance of performance, cost, and the specific challenges of the peptide sequence.

  • For routine synthesis of non-complex peptides , carbodiimides like DIC with an additive like HOBt offer a highly cost-effective solution.

  • For standard solid-phase synthesis , HBTU and PyBOP represent a good balance of cost and efficiency. PyBOP has the added benefit of avoiding guanidinylation side products.

  • For difficult sequences , including those with sterically hindered or N-methylated residues, the higher cost of reagents like HATU and This compound is often justified by their superior performance, leading to higher purity and yield of the final product. This compound stands out as a powerful tool in these challenging cases, often succeeding where other reagents fail.

Ultimately, a careful cost-benefit analysis, taking into account the cost of the reagent, the value of the final peptide, and the potential costs of failed syntheses and difficult purifications, will guide the researcher to the most appropriate choice for their specific needs.

References

literature review of PyBroP applications and success rates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, commonly known as PyBroP, is a well-established phosphonium (B103445) salt-based coupling reagent in peptide synthesis. It is particularly valued for its efficacy in challenging coupling scenarios, such as those involving sterically hindered or N-methylated amino acids, where standard reagents may fall short. This guide provides a comprehensive literature review of this compound's applications, success rates, and a comparative analysis with other common coupling reagents, supported by experimental data and detailed protocols.

Performance Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is critical for the success of peptide synthesis, directly impacting yield, purity, and the suppression of side reactions like racemization. While this compound is a powerful tool, its performance should be weighed against other available reagents. The following tables summarize quantitative data from various studies to facilitate an objective comparison.

Table 1: Performance in Standard and Difficult Peptide Couplings

Coupling ReagentModel Peptide/ApplicationCoupling TimeYield (%)Crude Purity (%)Key Observations
PyBOP Aza-peptide synthesis150 min (half-life)~65Not ReportedSlower reaction rate and incomplete conversion compared to Oxyma-based reagents.
PyBOP Standard Peptide (65-74 ACP)2 x 20 minNot ReportedComparable to HATU/HCTUPerformance significantly improves with longer coupling times.
HATU Aza-peptide synthesis40 min (half-life)~100Not ReportedNearly complete conversion and faster reaction than PyBOP.[1]
HATU Standard Peptide (65-74 ACP)2 x 1 minNot ReportedHighSuperior performance with short coupling times.[1]
HCTU Aza-peptide synthesis40 min (half-life)~55Not ReportedIncomplete conversion in this specific challenging synthesis.[1]
HCTU Standard Peptide (65-74 ACP)2 x 1 minNot ReportedHighA cost-effective alternative to HATU with comparable results in many cases.[1]
COMU Aza-peptide synthesis17 min (half-life)~100Not ReportedThe fastest and most efficient reagent for this aza-peptide synthesis.

Note: Much of the direct comparative quantitative data available is for PyBOP, a closely related phosphonium salt. The performance of this compound is expected to be in a similar range, particularly excelling in difficult couplings.

Table 2: Qualitative Comparison for Challenging Couplings

Coupling ReagentRelative ReactivityCommon Applications for Difficult CouplingsAdvantagesDisadvantages
This compound HighN-methylated amino acids.[2]Effective for particularly challenging N-methyl couplings.[2]Can be overly reactive for standard couplings, potentially leading to side reactions.
PyBOP StandardGeneral peptide synthesis.Good performance for non-hindered couplings; avoids carcinogenic byproducts of its predecessor, BOP.[2]Inefficient for sterically hindered and N-methylated amino acids.[2]
HATU Very HighSterically hindered amino acids, N-methylated amino acids, fragment condensation.[2]High coupling efficiency, fast reaction rates, reduced racemization.[2]Higher cost, potential for side reactions if not used correctly.[2]
HCTU HighDifficult sequences, cost-effective alternative to HATU.Good reactivity, lower cost than HATU.May be less effective than HATU for the most challenging couplings.[2]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible and high-yield peptide synthesis. Below are representative protocols for the use of this compound and a common alternative, HATU.

Protocol 1: Coupling of N-Methylated Amino Acids using this compound

This protocol is adapted for solid-phase peptide synthesis (SPPS) and is particularly effective for coupling N-methylated amino acids.

Materials:

  • Fmoc-deprotected peptide-resin

  • N-Fmoc-N-methyl-amino acid (2 equivalents based on resin substitution)

  • This compound (2 equivalents)

  • Diisopropylethylamine (DIPEA) (6 equivalents)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DCM (approx. 10 mL per gram of resin).

  • In a separate vessel, dissolve the N-Fmoc-N-methyl-amino acid (2 eq.) in DCM or DMF.

  • Add the amino acid solution to the resin suspension.

  • Add this compound (2 eq.) to the mixture.

  • Cool the reaction vessel to 0°C in an ice bath.

  • Add DIPEA (6 eq.) to the cooled mixture.

  • Mix the reaction for 1 minute at 0°C, then allow it to warm to room temperature and continue mixing for 1 hour.

  • Filter the resin and wash thoroughly with DCM.

  • Perform a coupling completion test (e.g., Kaiser test for primary amines or a chloranil (B122849) test for secondary amines).

Protocol 2: HATU-Mediated Coupling for a Sterically Hindered Amino Acid

This protocol provides a general guideline for using HATU in a difficult coupling reaction on a solid phase.

Materials:

  • Fmoc-deprotected peptide-resin (e.g., Rink Amide resin)

  • Fmoc-protected sterically hindered amino acid (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • DIPEA or 2,4,6-collidine (6-10 equivalents)

  • DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Activation of the Amino Acid: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq.) in DMF. Add HATU (2.9-4.9 eq.) and the tertiary amine base (6-10 eq.).

  • Pre-activation: Gently swirl the activation mixture for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be slightly elevated (e.g., 35-40°C).

  • Monitoring and Washing: Monitor the reaction completion using an appropriate qualitative test. Once complete, wash the resin thoroughly with DMF.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

Understanding the underlying chemical processes and experimental sequences is facilitated by visual diagrams. The following diagrams, generated using Graphviz, illustrate the reaction mechanism of this compound and a typical solid-phase peptide synthesis workflow.

PyBroP_Mechanism RCOOH Carboxylic Acid (R-COOH) Acyloxyphosphonium Acyloxyphosphonium Intermediate RCOOH->Acyloxyphosphonium + this compound, Base This compound This compound This compound->Acyloxyphosphonium Base Base (e.g., DIPEA) Base->Acyloxyphosphonium PeptideBond Peptide Bond (R-CO-NH-R') Acyloxyphosphonium->PeptideBond + Amine Byproducts Byproducts Acyloxyphosphonium->Byproducts Amine Amine (R'-NH2) Amine->PeptideBond

This compound Reaction Mechanism

SPPS_Workflow cluster_cycle Peptide Elongation Cycle Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (this compound, AA, Base) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Final Cleavage & Deprotection Wash2->Cleavage After final cycle Start Start: Resin Swelling Start->Deprotection Purification Purification (e.g., HPLC) Cleavage->Purification End Final Peptide Purification->End

Solid-Phase Peptide Synthesis (SPPS) Workflow using this compound

References

case studies of successful complex peptide synthesis with PyBroP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the challenges of synthesizing complex peptides, the choice of coupling reagent is a critical determinant of success. Difficult sequences, such as those containing sterically hindered or N-methylated amino acids, or those prone to aggregation, demand highly efficient coupling reagents. Among the phosphonium (B103445) salt-based reagents, Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (B91526) (PyBroP) has emerged as a powerful tool for tackling these demanding synthetic challenges. This guide provides an objective comparison of this compound's performance with other alternatives, supported by available experimental data.

Performance Comparison of Coupling Reagents

This compound demonstrates exceptional efficacy in situations where other reagents may falter, particularly in the coupling of sterically hindered residues. A comparative study on the synthesis of the hindered tripeptide Boc-Phe-Xaa-Phe-OBzl, where Xaa represents a challenging N-methylated or α,α-dialkylated amino acid, provides quantitative insight into its performance relative to other methods.

Table 1: Yields for the Synthesis of the Hindered Tripeptide Boc-Phe-Xaa-Phe-OBzl

Coupling Reagent/MethodXaa = (NMe)AlaXaa = (NMe)AibXaa = (NMe)αAc5c
This compound Significant YieldSignificant YieldSignificant Yield
HBTUSignificant YieldSignificant YieldSignificant Yield
Boc-Phe-NCASuperior YieldSuperior YieldSuperior Yield
Pivaloyl Mixed Anhydride< 10%< 10%< 10%
Pentafluorophenyl Ester< 10%< 10%< 10%
Acyl Fluoride Activation< 10%< 10%< 10%

Data synthesized from a comparative study on coupling hindered peptides. "Significant Yield" indicates that the reagent was effective, while "< 10%" indicates failure of the coupling method. The Boc-Phe-NCA method was noted as superior under prolonged reaction times or at elevated temperatures.

In another instance, during the synthesis of a complex cyclodepsipeptide, this compound was specifically chosen for the crucial coupling of Fmoc-Ile-OH to an N-methyl intermediate, a step where other standard coupling reagents might show reduced efficiency[1].

While direct data for this compound in the synthesis of a benchmark "difficult" sequence like the acyl carrier protein fragment (65-74) is not available, data for its close analog, PyBOP, shows that phosphonium reagents can be effective, although they may be outperformed by more modern uronium/aminium reagents like HATU and HCTU in terms of crude purity, especially with shorter coupling times.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized protocol for manual Fmoc-based solid-phase peptide synthesis. Specific parameters may require optimization based on the peptide sequence and resin.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again.

  • Coupling: Perform the amino acid coupling using the desired coupling reagent and protocol (see specific protocol below).

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Coupling of N-Methylated Amino Acids with this compound

This protocol is specifically for the challenging coupling of N-methylated amino acids.

  • Resin Preparation: Following the general SPPS workflow, deprotect the N-terminal Fmoc group of the resin-bound peptide.

  • Resin Suspension: Suspend the resin in DCM (approximately 10 mL per gram of resin).

  • Amino Acid Activation: In a separate vessel, dissolve 2 equivalents of the protected N-methylated amino acid in DCM or DMF. Add this solution to the resin suspension.

  • Addition of this compound: Add 2 equivalents of this compound to the resin mixture and cool to 0°C.

  • Base Addition and Coupling: Add 6 equivalents of N,N-diisopropylethylamine (DIPEA). Mix for 1 minute at 0°C, then continue mixing for 1 hour at room temperature.

  • Washing: Filter the resin and wash thoroughly with DCM.

Visualizing the Process

General SPPS Workflow

SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, this compound, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle wash2->repeat Next Amino Acid final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final Amino Acid repeat->deprotection cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage end Purified Peptide cleavage->end

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Activation Mechanism of this compound

PyBroP_Mechanism cluster_activation Activation AA Fmoc-AA-COOH (Carboxylic Acid) Acyloxyphosphonium Acyloxyphosphonium Intermediate AA->Acyloxyphosphonium This compound This compound This compound->Acyloxyphosphonium Base DIPEA (Base) Base->Acyloxyphosphonium PeptideBond Fmoc-AA-CO-NH-Peptide-Resin (Peptide Bond Formation) Acyloxyphosphonium->PeptideBond Peptide H2N-Peptide-Resin Peptide->PeptideBond

Caption: Activation of a carboxylic acid with this compound to form a reactive intermediate.

Conclusion

This compound stands out as a highly effective coupling reagent, particularly for the synthesis of peptides containing challenging motifs such as N-methylated and other sterically hindered amino acids. Its high reactivity can significantly improve coupling efficiency where other reagents may be inadequate. While comprehensive comparative data against the full range of modern coupling reagents for complex peptides is limited, the available evidence strongly supports its use in overcoming specific, well-defined synthetic hurdles. For routine syntheses, other reagents like HCTU or even PyBOP may offer a more cost-effective solution. However, when faced with a particularly "difficult" coupling step, this compound is an invaluable tool in the peptide chemist's arsenal (B13267) to ensure the successful synthesis of complex and valuable peptides.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for PyBroP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP), a common peptide coupling reagent. Adherence to these protocols is critical for minimizing risks and protecting both laboratory personnel and the environment.

This compound Hazard and Safety Summary

This compound is a hazardous chemical that requires careful handling. It is known to cause skin irritation, and serious eye irritation, with some classifications indicating it can lead to severe skin burns and eye damage. Ingestion of this compound is also harmful.

Quantitative Safety Data:

PropertyValue
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation.
Signal Word Danger or Warning
Incompatible Materials Strong oxidizing agents.[1]
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Gaseous hydrogen fluoride (HF).[1]
Storage Temperature 2-8°C in a cool, dry place.[2]

Experimental Protocol for Proper this compound Disposal

This protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A lab coat.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and chemically compatible waste container for this compound waste.

  • Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents.[1]

  • Solid waste (e.g., contaminated gloves, weighing paper, pipette tips) should be placed in this dedicated container.

  • For spills, carefully sweep up the solid material, avoiding dust formation, and transfer it into the designated waste container.[1]

3. Container Management:

  • Keep the this compound waste container tightly closed when not in use.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

4. Final Disposal:

  • All this compound waste must be disposed of through an approved hazardous waste disposal service.

  • Affix a completed hazardous waste tag to the container before collection.

  • Never dispose of this compound down the sink or in regular trash.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

PyBroP_Disposal_Workflow start Start: Identify This compound Waste ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Segregate Waste into a Labeled, Compatible Container ppe->segregate manage Step 3: Store Container Securely in a Cool, Dry, Ventilated Area segregate->manage dispose Step 4: Arrange for Professional Hazardous Waste Disposal manage->dispose end_node End: Compliant Disposal dispose->end_node

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling PyBroP

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for PyBroP

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (B91526) (this compound), a common reagent in peptide synthesis.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin irritation and serious eye irritation.[1] Some safety data sheets indicate it can cause severe skin burns and eye damage.[2] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are critical.

Recommended Personal Protective Equipment

A summary of the necessary PPE for handling this compound is provided in the table below. It is crucial to always inspect PPE for integrity before use and to replace it immediately if contaminated or damaged.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are generally recommended for handling related chemical compounds.[3] Always check for tears or punctures before use.[3]
Eyes/Face Safety goggles and/or face shieldUse safety goggles with side protection. A face shield should be worn over safety glasses when there is a risk of splashing.[2][4][5]
Body Laboratory coatA standard laboratory coat should be worn and kept buttoned to protect from skin contact.[5] For larger quantities, a chemical-resistant apron may be necessary.[3]
Respiratory Use in a well-ventilated areaEngineering controls like a chemical fume hood should be used to minimize inhalation of dust.[1][3] If adequate ventilation cannot be achieved, a respirator may be required.[5]

Operational and Disposal Plans: A Step-by-Step Guide

Proper handling and disposal of this compound are essential to mitigate risks in the laboratory. The following procedural guidance outlines the key steps from preparation to disposal.

Handling and Use Protocol
  • Preparation : Before handling this compound, ensure that a designated work area, typically within a chemical fume hood, is prepared and uncluttered.[3] Confirm that an eyewash station and safety shower are readily accessible.[1]

  • Personal Protective Equipment : Don the appropriate PPE as detailed in the table above.

  • Handling : Handle and open the container with care to avoid creating dust.[4] Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[1]

  • During Reaction : Keep the container tightly closed when not in use.[1]

Spill and Emergency Procedures
  • Minor Spills : For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

  • Major Spills : In the event of a large spill, evacuate the area and notify emergency responders.[6]

  • Skin Contact : If skin contact occurs, immediately wash the affected area with plenty of water for at least 15 minutes.[1] If irritation persists, seek medical attention.[1]

  • Eye Contact : If this compound enters the eyes, rinse immediately with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1]

Storage and Disposal
  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, such as a freezer.[1][4] It is incompatible with strong oxidizing agents.[1]

  • Disposal : Dispose of waste this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7] Do not dispose of it down the drain.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep Prepare Work Area (Fume Hood) GetPPE Gather Required PPE Prep->GetPPE DonPPE Don PPE HandleChem Handle this compound (Avoid Dust) DonPPE->HandleChem Reaction Perform Reaction HandleChem->Reaction Spill Spill Occurs HandleChem->Spill Exposure Personal Exposure HandleChem->Exposure Decon Decontaminate Work Area DoffPPE Doff PPE Decon->DoffPPE Dispose Dispose of Waste (Hazardous) DoffPPE->Dispose

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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